molecular formula C11H15N B1354366 4-Cyclopentylaniline CAS No. 20029-53-2

4-Cyclopentylaniline

Cat. No.: B1354366
CAS No.: 20029-53-2
M. Wt: 161.24 g/mol
InChI Key: BKMMERYBDMQMFJ-UHFFFAOYSA-N
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Description

4-Cyclopentylaniline is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopentylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMMERYBDMQMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473444
Record name 4-cyclopentylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20029-53-2
Record name 4-cyclopentylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopentylaniline
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Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclopentylaniline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Cyclopentylaniline is a substituted aromatic amine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural motif, featuring a cyclopentyl group appended to an aniline core, provides a valuable scaffold for the synthesis of novel bioactive molecules. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its emerging role in the development of targeted therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a cyclopentyl ring attached at the para-position of an aniline molecule. This combination of a flexible aliphatic ring and a rigid aromatic amine dictates its physicochemical properties and reactivity.

Key Physicochemical Properties of this compound [1][2]

PropertyValueSource
Molecular Formula C₁₁H₁₅NPubChem[1]
Molecular Weight 161.24 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 20029-53-2PubChem[1]
Boiling Point Not available
Melting Point Not available
Density Not available
pKa Not available
XlogP 3.1PubChem (Predicted)[2]
Topological Polar Surface Area 26 ŲPubChem (Predicted)[1]

Structural Representation:

Caption: 2D structure of this compound.

Spectral Characteristics
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the aniline ring, likely appearing as two doublets in the aromatic region (δ 6.5-7.5 ppm). The protons of the cyclopentyl group would appear as a series of multiplets in the aliphatic region (δ 1.0-3.0 ppm). The protons of the amine group would present as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the nitrogen atom being the most deshielded. The cyclopentyl carbons would resonate in the aliphatic region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and aliphatic C-H stretching from the cyclopentyl group would appear just below 3000 cm⁻¹. The C=C stretching of the aromatic ring would be visible in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 161. Fragmentation would likely involve the loss of the cyclopentyl group or parts of it, as well as fragmentation patterns characteristic of anilines. Predicted mass spectrometry data suggests a prominent [M+H]⁺ adduct at m/z 162.12773.[2]

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. A common and effective method is the reductive amination of a carbonyl compound. A plausible and efficient two-step synthesis involves the catalytic hydrogenation of 4-cyclopentylnitrobenzene.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is a representative method and may require optimization based on laboratory conditions.

Step 1: Nitration of Cyclopentylbenzene

  • To a stirred solution of cyclopentylbenzene in a suitable solvent such as acetic anhydride, slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-cyclopentylnitrobenzene, which can be purified by column chromatography.

Step 2: Reduction of 4-Cyclopentylnitrobenzene

  • Dissolve the purified 4-cyclopentylnitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst, such as 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by distillation or crystallization if necessary.

Causality in Experimental Choices:

  • Nitration: The use of a mixed acid nitrating agent is a standard and effective method for the nitration of aromatic rings. The para-product is generally favored due to the ortho, para-directing nature of the alkyl group, although some ortho-isomer may also be formed and require separation.

  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups to amines. Palladium on carbon is a widely used and robust catalyst for this transformation. The reaction proceeds under mild conditions and typically gives high yields of the desired aniline.

Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Cyclopentylbenzene Cyclopentylbenzene Nitration Reaction Nitration Cyclopentylbenzene->Nitration Reaction Nitrating Agent Nitrating Agent Nitrating Agent->Nitration Reaction 4-Cyclopentylnitrobenzene 4-Cyclopentylnitrobenzene Nitration Reaction->4-Cyclopentylnitrobenzene Reduction Reaction Catalytic Hydrogenation 4-Cyclopentylnitrobenzene->Reduction Reaction Hydrogen Gas Hydrogen Gas Hydrogen Gas->Reduction Reaction Pd/C Catalyst Pd/C Catalyst Pd/C Catalyst->Reduction Reaction This compound This compound Reduction Reaction->this compound

Caption: Two-step synthesis of this compound.

Applications in Drug Discovery and Development

The 4-alkylaniline scaffold is a common feature in many biologically active molecules. The cyclopentyl group in this compound can provide a favorable balance of lipophilicity and metabolic stability, making it an attractive building block in drug design.

Inhibition of Cyclin-Dependent Kinase 4 (CDK4)

A significant application of the this compound moiety is in the development of inhibitors for Cyclin-Dependent Kinase 4 (CDK4). CDK4 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[3][4][5] A potent inhibitor of CDK4, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, incorporates a cyclopentyl group that is analogous to the one in this compound, highlighting the importance of this substituent for potent kinase inhibition.[6]

The CDK4/Cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent progression through the G1/S checkpoint of the cell cycle.[3][4][5][7] Inhibition of CDK4 can therefore lead to cell cycle arrest and apoptosis in cancer cells.

CDK4 Signaling Pathway:

CDK4_Pathway Cyclin D Cyclin D CDK4/Cyclin D Complex CDK4/Cyclin D Complex Cyclin D->CDK4/Cyclin D Complex CDK4 CDK4 CDK4->CDK4/Cyclin D Complex Rb Rb CDK4/Cyclin D Complex->Rb Phosphorylation pRb p-Rb E2F E2F Rb->E2F Binds and inactivates G1/S Transition G1/S Transition E2F->G1/S Transition Promotes Inhibitor This compound Derivative Inhibitor->CDK4/Cyclin D Complex Inhibits

Caption: Inhibition of the CDK4 pathway.

The structure-activity relationship (SAR) studies of such inhibitors often reveal that the nature of the alkyl group at the 4-position of the aniline ring is crucial for potency and selectivity.[8] The cyclopentyl group can provide optimal hydrophobic interactions within the ATP-binding pocket of the kinase.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the favorable properties imparted by the cyclopentyl moiety make it an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibition for cancer therapy. Further research into the biological activities of other this compound derivatives is warranted and may lead to the discovery of new and effective drug candidates.

References

  • CDK4 pathway. In response to mitogenic signaling, CDK4 and CDK6... - ResearchGate. Available at: [Link]

  • The Cell-Cycle Regulator CDK4: An Emerging Therapeutic Target in Melanoma. Clinical Cancer Research. Available at: [Link]

  • CDK4: a master regulator of the cell cycle and its role in cancer - PMC. NIH National Library of Medicine. Available at: [Link]

  • Cyclin-dependent kinase 4 - Wikipedia. Available at: [Link]

  • CDK Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • This compound | C11H15N | CID 11816021 - PubChem. NIH National Library of Medicine. Available at: [Link]

  • This compound (C11H15N) - PubChemLite. Available at: [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. Available at: [Link]

  • This compound - Lead Sciences. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Discovery of 4-Cyclopentylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 4-Cyclopentylaniline in Medicinal Chemistry

This compound, a seemingly unassuming aromatic amine, has garnered significant interest within the drug discovery and development landscape. Its unique structural motif, featuring a cyclopentyl group appended to an aniline core, imparts a desirable combination of lipophilicity and conformational rigidity. This has made it a valuable building block in the design of novel therapeutic agents targeting a range of biological pathways. This guide provides a comprehensive overview of the synthesis of this compound, delving into the key synthetic strategies, detailed experimental protocols, and the context of its "discovery" as a critical component in modern medicinal chemistry.

Chemical Properties of this compound: [1]

PropertyValue
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol
CAS Number 20029-53-2
Appearance Varies (typically a liquid or low-melting solid)
Boiling Point Not definitively reported
Solubility Soluble in common organic solvents

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several established methodologies. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale, and the need for specific regioselectivity. Two of the most prominent and effective strategies are Reductive Amination and Buchwald-Hartwig Amination.

Reductive Amination: A Direct and Efficient Approach

Reductive amination is a powerful and direct method for the formation of C-N bonds. In the context of this compound synthesis, this involves the reaction of cyclopentanone with aniline, followed by in-situ reduction of the resulting imine intermediate. This one-pot procedure is often favored for its operational simplicity and good yields.

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an enamine or imine. The subsequent reduction of this intermediate, typically with a hydride reducing agent, yields the final secondary amine. The choice of reducing agent is critical to the success of the reaction, with milder reagents being preferred to avoid the reduction of the starting ketone.

Diagram of the Reductive Amination Workflow

G Aniline Aniline Imine Imine Intermediate Aniline->Imine Condensation Cyclopentanone Cyclopentanone Cyclopentanone->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Caption: Reductive amination pathway for this compound synthesis.

Buchwald-Hartwig Amination: A Versatile Cross-Coupling Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. This method allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. For the synthesis of this compound, this would typically involve the coupling of a 4-halocyclopentylbenzene with an amine source or, more commonly, the coupling of cyclopentylamine with a 4-haloaniline derivative.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base. Reductive elimination from the resulting palladium-amide complex yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope.

Diagram of the Buchwald-Hartwig Amination Workflow

G cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide 4-Haloaniline Derivative Reaction Buchwald-Hartwig Cross-Coupling ArylHalide->Reaction Amine Cyclopentylamine Amine->Reaction Base Base (e.g., NaOtBu) Base->Reaction Pd_catalyst Pd Precursor (e.g., Pd₂(dba)₃) Pd_catalyst->Reaction Ligand Ligand (e.g., XPhos) Ligand->Reaction Product This compound Reaction->Product

Caption: Key components of the Buchwald-Hartwig amination for this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • Aniline (1.0 eq)

  • Cyclopentanone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of aniline (1.0 eq) in dichloromethane (DCM), add cyclopentanone (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Cyclopentylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene, followed by 4-bromoaniline (1.0 eq) and cyclopentylamine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

The "Discovery" of this compound in the Context of Drug Development

The "discovery" of this compound is not marked by a singular event but rather by its emergence as a recurring and valuable structural motif in the design of bioactive molecules. Its significance is particularly evident in the field of kinase inhibitors, a cornerstone of modern cancer therapy.

A notable example is the discovery of potent inhibitors of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of cyano pyridopyrimidine compounds, with one of the most active compounds featuring an 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino] moiety.[2] The cyclopentyl group in this context is crucial for optimizing the binding affinity and selectivity of the inhibitor.

The rationale for incorporating the this compound scaffold in drug design is multifaceted:

  • Lipophilicity: The cyclopentyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

  • Conformational Restriction: The cyclic nature of the cyclopentyl group restricts the conformational freedom of the molecule, which can lead to a more favorable binding entropy upon interaction with the target protein.

  • Metabolic Stability: The replacement of more metabolically labile groups with a cyclopentyl moiety can improve the pharmacokinetic profile of a drug candidate.

The synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives with potential anticancer and other biological activities further underscores the utility of the cyclopentylamino pharmacophore in medicinal chemistry.[3][4]

Conclusion

This compound serves as a prime example of how a relatively simple chemical entity can become a cornerstone in the complex process of drug discovery and development. The robust and versatile synthetic routes of reductive amination and Buchwald-Hartwig amination provide medicinal chemists with reliable access to this valuable building block. Its favorable physicochemical properties have led to its incorporation in a variety of biologically active compounds, most notably in the development of next-generation kinase inhibitors. As the quest for more effective and selective therapeutics continues, the strategic application of the this compound scaffold is poised to remain a key strategy in the medicinal chemist's armamentarium.

References

  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11816021, this compound. Retrieved from [Link].

  • Kupczyk, D., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3467. [Link]

Sources

An In-depth Technical Guide to 4-Cyclopentylaniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Abstract

This technical guide provides a comprehensive overview of 4-Cyclopentylaniline, a key building block in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, synthesis, physicochemical properties, and safety protocols. Furthermore, it delves into the instrumental role of this compound as a pharmaceutical intermediate, supported by established synthetic pathways and its incorporation into advanced molecular scaffolds.

Chemical Identity and Properties

This compound is an aromatic amine distinguished by a cyclopentyl group at the para-position of the aniline ring. This structural feature imparts a unique combination of lipophilicity and conformational rigidity, making it a valuable synthon in the design of novel therapeutic agents.

Identifier Value Source
IUPAC Name This compound[1]
CAS Number 20029-53-2[1]
Molecular Formula C₁₁H₁₅N[1]
Molecular Weight 161.24 g/mol [1]
Canonical SMILES C1CCC(C1)C2=CC=C(C=C2)N[1]
InChI Key BKMMERYBDMQMFJ-UHFFFAOYSA-N[1]
Physicochemical Properties

While experimental data for some physical properties are not extensively reported, computational predictions and data from analogous structures provide valuable insights.

Property Value (Predicted/Computed) Source
XLogP3 3.2[2]
Topological Polar Surface Area 26 Ų[1]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]

Synthesis of this compound

The synthesis of this compound can be strategically approached through a multi-step pathway commencing with the Friedel-Crafts acylation of a suitable benzene derivative, followed by reduction and subsequent functional group transformations. A logical and commonly employed route starts from cyclopentylbenzene.

Synthetic Pathway Overview

The overall synthetic transformation can be depicted as follows:

Synthesis_Pathway Cyclopentylbenzene Cyclopentylbenzene Nitration Nitration (HNO₃, H₂SO₄) Cyclopentylbenzene->Nitration Nitro_Intermediate 1-Cyclopentyl-4-nitrobenzene Nitration->Nitro_Intermediate Reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound from Cyclopentylbenzene

This protocol outlines a robust and scalable synthesis of this compound.

Causality: The nitration of cyclopentylbenzene is a classic electrophilic aromatic substitution. The cyclopentyl group is an ortho-, para-director. Due to steric hindrance from the bulky cyclopentyl group, the major product will be the para-substituted isomer. A mixture of nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile.

Protocol:

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, add cyclopentylbenzene (0.1 mol).

  • Slowly add a pre-cooled mixture of concentrated nitric acid (0.11 mol) and concentrated sulfuric acid (10 mL) dropwise, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-cyclopentyl-4-nitrobenzene.

  • Purify the crude product by vacuum distillation or column chromatography.

Causality: The nitro group of 1-cyclopentyl-4-nitrobenzene is reduced to an amino group. Common methods include catalytic hydrogenation or the use of a metal in acidic media (e.g., iron in hydrochloric acid). Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields.

Protocol (Catalytic Hydrogenation):

  • In a hydrogenation vessel, dissolve 1-cyclopentyl-4-nitrobenzene (0.05 mol) in a suitable solvent such as ethanol or ethyl acetate (100 mL).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-2 mol%).

  • Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • If necessary, purify the product by vacuum distillation or recrystallization from a suitable solvent system.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of spectra for this compound is limited, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the protons of the cyclopentyl group. The aromatic protons will appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm). The protons of the cyclopentyl ring will appear as multiplets in the aliphatic region (typically δ 1.5-3.0 ppm). The methine proton of the cyclopentyl group directly attached to the benzene ring will be the most downfield of the aliphatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the cyclopentyl carbons. The ipso-carbon of the benzene ring attached to the amino group will be shielded, while the carbon attached to the cyclopentyl group will be deshielded. The carbons of the cyclopentyl ring will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will also be present.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (161.24 g/mol ). Fragmentation patterns would likely involve cleavage of the cyclopentyl ring and loss of the amino group.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The cyclopentyl moiety can enhance binding to target proteins by occupying hydrophobic pockets, while the aniline functionality provides a versatile handle for further chemical modifications.

Role as a Pharmaceutical Building Block

Aniline and its derivatives are foundational in medicinal chemistry. The introduction of a cyclopentyl group, as in this compound, can favorably modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Specifically, the cyclopentyl group can:

  • Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.

  • Enhance Metabolic Stability: The cyclic aliphatic structure can be less prone to metabolic oxidation compared to linear alkyl chains.

  • Provide a Vector for Receptor Binding: The defined three-dimensional shape of the cyclopentyl group can lead to improved interactions with the active site of a biological target.

Exemplary Synthetic Applications

While specific blockbuster drugs directly incorporating the this compound moiety are not prominently in the public domain, its structural motif is found in numerous patented compounds with potential therapeutic applications. For instance, derivatives of this compound have been explored in the development of:

  • Kinase Inhibitors: The aniline nitrogen can be functionalized to form amides or ureas that interact with the hinge region of protein kinases.

  • Receptor Modulators: The overall structure can serve as a scaffold for building ligands that target G-protein coupled receptors (GPCRs) and other cell surface receptors.

  • Enzyme Inhibitors: The molecule can be elaborated to fit into the active sites of various enzymes implicated in disease.

A patent for (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indole-3-yl)acetic acid and its salts, which are S1P1 receptor modulators, highlights the use of a cyclopentyl-substituted aromatic core in the synthesis of complex therapeutic agents.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Safety Precautions

A comprehensive safety protocol for handling this compound should include the following:

Safety_Protocol cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage cluster_disposal Disposal labcoat Chemical-resistant Lab Coat gloves Nitrile or Neoprene Gloves goggles Splash-proof Safety Goggles fumehood Work in a well-ventilated fume hood avoid_inhalation Avoid inhaling dust, fumes, or vapors avoid_contact Avoid contact with skin and eyes cool_dry Store in a cool, dry place sealed Keep container tightly sealed incompatible Store away from strong oxidizing agents waste Dispose of in accordance with local, state, and federal regulations

Caption: Key safety protocols for this compound.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural characteristics, combined with its synthetic accessibility, make it an attractive building block for the creation of novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists working at the forefront of medicinal chemistry.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopentylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103221391A - (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indole -3-base) the preparation method of acetic acid and salt thereof.

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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Cyclopentylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for 4-Cyclopentylaniline (CAS No: 20029-53-2), a key intermediate in pharmaceutical and materials science research.[1][2] Through a detailed examination of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, this document serves as a crucial resource for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound, with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol , is an aromatic amine featuring a cyclopentyl substituent at the para position of the aniline ring.[1][2] Its structural characteristics make it a valuable building block in the synthesis of a variety of organic molecules with potential biological activity and advanced material properties. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and structure, which are critical for its application in further research and development.

Molecular Structure:

Caption: 2D structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Predicted Mass Spectrum Data
Adduct IonPredicted m/z
[M]⁺161.12
[M+H]⁺162.13
Interpretation of the Mass Spectrum

The predicted mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at an m/z of approximately 161.12, corresponding to its monoisotopic mass. The protonated molecule ([M+H]⁺) would appear at m/z 162.13.

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the cyclopentyl ring and the bonds connecting it to the aromatic ring. A significant fragmentation pathway would be the loss of a C₂H₄ (ethylene) molecule from the cyclopentyl ring via a McLafferty-type rearrangement, if applicable, or through direct cleavage. Another prominent fragmentation would be the benzylic cleavage, resulting in the loss of a C₄H₇ radical, leading to a fragment ion at m/z 106. This ion corresponds to the aminotropylium ion, a common and stable fragment in alkyl-substituted anilines.

Fragmentation M This compound [M]⁺ m/z = 161 F1 Loss of C₄H₇ radical m/z = 106 M->F1 - C₄H₇ F2 Loss of CH₃ radical m/z = 146 M->F2 - CH₃

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Set the ion source to Electron Ionization (EI).

    • Set the electron energy to 70 eV.

    • The ion source temperature should be maintained at approximately 200-250 °C.

    • The mass analyzer can be a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum over a range of m/z 50-300.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it with predicted pathways and spectral libraries.

Infrared (IR) Spectroscopy

IR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum Data
Wavenumber (cm⁻¹)Assignment
3450-3350N-H stretching (asymmetric and symmetric)
3100-3000Aromatic C-H stretching
2960-2850Aliphatic C-H stretching
1620-1580N-H bending (scissoring) and C=C aromatic ring stretching
1520-1480C=C aromatic ring stretching
1300-1250Aromatic C-N stretching
850-810para-disubstituted benzene C-H out-of-plane bending
Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of the primary amine (NH₂) group will be indicated by two distinct N-H stretching bands in the region of 3450-3350 cm⁻¹, corresponding to the asymmetric and symmetric vibrations. The N-H bending vibration is expected around 1620-1580 cm⁻¹.

The aromatic nature of the compound will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching absorptions in the 1620-1480 cm⁻¹ region. The para-substitution pattern on the benzene ring will be evidenced by a strong C-H out-of-plane bending absorption in the 850-810 cm⁻¹ range.

The cyclopentyl group will contribute to the aliphatic C-H stretching absorptions between 2960 and 2850 cm⁻¹. The C-N stretching of the aromatic amine is expected to appear in the 1300-1250 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of liquid or solid this compound directly onto the ATR crystal.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The spectral range should typically be 4000-400 cm⁻¹.

  • Data Analysis:

    • Process the spectrum by performing a background subtraction.

    • Identify and assign the characteristic absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectrum Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.9-7.1d2HAromatic protons ortho to the cyclopentyl group
~6.6-6.8d2HAromatic protons ortho to the amino group
~3.6br s2H-NH₂ protons
~2.8-3.0m1HMethine proton of the cyclopentyl group
~1.5-2.0m8HMethylene protons of the cyclopentyl group
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, amine, and cyclopentyl protons. The aromatic region should display two doublets, characteristic of a para-disubstituted benzene ring. The doublet at a higher chemical shift (~6.9-7.1 ppm) is assigned to the protons ortho to the electron-donating cyclopentyl group, while the doublet at a lower chemical shift (~6.6-6.8 ppm) corresponds to the protons ortho to the strongly electron-donating amino group.

A broad singlet around 3.6 ppm, which would disappear upon D₂O exchange, is characteristic of the two amine protons. The cyclopentyl protons will exhibit more complex signals. The methine proton attached to the aromatic ring is expected to be a multiplet in the range of 2.8-3.0 ppm. The remaining eight methylene protons of the cyclopentyl ring will appear as a series of overlapping multiplets between 1.5 and 2.0 ppm.

Predicted ¹³C NMR Spectrum Data
Chemical Shift (δ, ppm)Assignment
~145Aromatic carbon attached to the amino group (C-N)
~138Aromatic carbon attached to the cyclopentyl group (C-C)
~129Aromatic carbons ortho to the cyclopentyl group
~115Aromatic carbons ortho to the amino group
~45Methine carbon of the cyclopentyl group
~34Methylene carbons of the cyclopentyl group
~25Methylene carbons of the cyclopentyl group
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is predicted to show seven distinct signals. The aromatic region will contain four signals. The carbon atom attached to the highly electronegative nitrogen of the amino group is expected to be the most downfield aromatic signal (~145 ppm). The carbon bearing the cyclopentyl group is predicted to be around 138 ppm. The two sets of equivalent aromatic CH carbons will appear at approximately 129 ppm and 115 ppm.

The aliphatic region will display three signals for the cyclopentyl ring. The methine carbon directly attached to the aromatic ring will resonate around 45 ppm. The four methylene carbons of the cyclopentyl ring will give rise to two signals at approximately 34 ppm and 25 ppm due to their different chemical environments.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound, covering Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy. The detailed interpretation of the predicted spectra, along with standardized experimental protocols, offers a robust framework for the characterization of this important chemical compound. While experimental data is always preferred for ultimate confirmation, the high-quality predicted data presented here serves as a valuable reference for researchers and scientists working with this compound, enabling them to proceed with confidence in their synthetic and developmental endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Lead Sciences. This compound. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • ChemDraw Software, PerkinElmer.
  • ACD/Labs Spectrus Platform.

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An In-Depth Technical Guide to 4-Cyclopentylaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopentylaniline is an aromatic amine characterized by a cyclopentyl group attached to the para position of an aniline ring. This substitution imparts a unique combination of steric bulk and lipophilicity, making it a valuable building block in medicinal chemistry and materials science. Aniline and its derivatives are fundamental scaffolds in the development of a wide range of pharmaceuticals, owing to their versatile reactivity and ability to participate in various biological interactions.[1] The introduction of a cyclopentyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy and metabolic stability. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with insights into its synthesis and potential applications in drug discovery.

Chemical Structure and Identification

The molecular structure of this compound consists of a cyclopentane ring bonded to the fourth carbon of the aniline ring.

graph "4_Cyclopentylaniline_Structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,0!", label=""]; "C2" [pos="1.5,0!", label=""]; "C3" [pos="2.25,1.299!", label=""]; "C4" [pos="1.5,2.598!", label=""]; "C5" [pos="0,2.598!", label=""]; "C6" [pos="-0.75,1.299!", label=""]; "C7" [pos="-2.25,1.299!", label=""]; "C8" [pos="-2.88,-0.324!", label=""]; "C9" [pos="-1.78,-1.3!", label=""]; "C10" [pos="-0.4,-0.8!", label=""]; "N" [pos="3.75,1.299!", label="NH₂"];

"C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; "C6" -- "C7" -- "C8" -- "C9" -- "C10" -- "C1"; "C3" -- "N";

// Aromatic ring double bonds "C1" -- "C2" [style=invis]; "C2" -- "C3" [style=invis]; "C4" -- "C5" [style=invis]; "C5" -- "C6" [style=invis]; }

Chemical Structure of this compound

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 20029-53-2PubChem[2]
Molecular Formula C₁₁H₁₅NPubChem[2]
Molecular Weight 161.24 g/mol PubChem[2]
InChI InChI=1S/C11H15N/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4,12H2PubChem[2]
InChIKey BKMMERYBDMQMFJ-UHFFFAOYSA-NPubChem[2]
SMILES C1CCC(C1)C2=CC=C(C=C2)NPubChem[2]

Physical Properties

Table 2: Physical Properties of this compound

PropertyValueSource/Notes
Appearance Not specified; likely a liquid or low-melting solid.Based on similar aniline derivatives.
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in water is anticipated.Based on general solubility of aniline derivatives.[4]
pKa Data for the conjugate acid is available in the IUPAC Digitized pKa Dataset.PubChem[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.Lead Sciences[3]

Chemical Properties and Reactivity

This compound exhibits the characteristic reactivity of a primary aromatic amine. The electron-donating nature of the amino group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, the para position is already occupied by the cyclopentyl group, suggesting that electrophilic attack will predominantly occur at the ortho positions.

The amino group itself is nucleophilic and can undergo a variety of reactions, including:

  • N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom readily attacks alkyl halides, acyl chlorides, and anhydrides to form secondary and tertiary amines, and amides, respectively.

  • Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures yields a diazonium salt, a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.

  • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. Therefore, it is recommended to store this compound under an inert atmosphere and protected from light.[3]

The cyclopentyl group is generally stable under most reaction conditions.

Synthesis of this compound

A plausible and common method for the synthesis of 4-substituted anilines is through Friedel-Crafts acylation followed by a reduction. A potential synthetic route for this compound is outlined below.

graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Aniline [label="Aniline"]; Acylation [label="Friedel-Crafts Acylation\n(e.g., with Cyclopentanecarbonyl chloride, AlCl₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="4-Cyclopentanoyl-aniline"]; Reduction [label="Reduction\n(e.g., Wolff-Kishner or Clemmensen)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound"];

Aniline -> Acylation; Acylation -> Intermediate; Intermediate -> Reduction; Reduction -> Product; }

Plausible synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

  • Step 1: Friedel-Crafts Acylation. Aniline is reacted with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent. This electrophilic aromatic substitution introduces the cyclopentanoyl group at the para position of the aniline ring to yield 4-cyclopentanoyl-aniline.

  • Step 2: Reduction of the Ketone. The carbonyl group of the intermediate is then reduced to a methylene group. This can be achieved through methods like the Wolff-Kishner reduction (using hydrazine and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). The choice of reduction method depends on the compatibility with other functional groups in the molecule.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the known properties of aniline and its derivatives.

1. 1H NMR Spectroscopy

  • Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two sets of chemically non-equivalent protons on the benzene ring.

  • Amino Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration. This peak will disappear upon D₂O exchange.

  • Cyclopentyl Protons: A series of multiplets in the aliphatic region (typically δ 1.0-3.0 ppm) corresponding to the protons of the cyclopentyl group. The proton attached to the carbon bonded to the aromatic ring will be the most downfield.

2. 13C NMR Spectroscopy

  • Aromatic Carbons: Four signals are expected in the aromatic region (typically δ 110-150 ppm). The carbon attached to the nitrogen will be the most downfield, and the carbon attached to the cyclopentyl group will also be significantly shifted.

  • Cyclopentyl Carbons: Three signals are expected in the aliphatic region for the carbons of the cyclopentyl group due to symmetry.

3. Infrared (IR) Spectroscopy

  • N-H Stretching: A pair of characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.[5]

  • C-N Stretching: A band in the region of 1250-1350 cm⁻¹.

  • Aromatic C-H Stretching: A band just above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

  • Para-disubstitution Pattern: Overtone and combination bands in the 1660-2000 cm⁻¹ region and an out-of-plane bending band around 800-850 cm⁻¹ can indicate the 1,4-disubstitution pattern.

4. Mass Spectrometry

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 161.

  • Fragmentation Pattern: Common fragmentation patterns for anilines include the loss of the amino group and fragmentation of the alkyl substituent. For this compound, a significant fragment would likely result from the loss of a propyl radical from the cyclopentyl ring, leading to a stable benzylic cation.

Applications in Drug Development and Research

While specific drugs containing the this compound moiety are not prominently documented, the structural motif is of significant interest to medicinal chemists. The cyclopentyl group can serve as a lipophilic handle to enhance membrane permeability and can also provide a steric shield to protect adjacent functional groups from metabolic degradation.

Aniline derivatives are precursors to a vast array of pharmaceuticals.[1] For instance, derivatives of 2-(Cyclopentylamino)thiazol-4(5H)-one have been investigated for their potential anticancer, antioxidant, and 11β-HSD inhibitory activities.[6] The incorporation of the this compound scaffold into lead compounds could be a valuable strategy in drug discovery programs to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule.

Safety and Handling

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[3]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of an aniline core and a cyclopentyl substituent offers opportunities for fine-tuning the physicochemical and pharmacological properties of bioactive molecules. This guide has provided a comprehensive overview of its known properties, a plausible synthetic strategy, and expected spectroscopic characteristics to aid researchers in its effective utilization. Further experimental investigation into its physical properties and biological activities is warranted to fully explore its potential.

References

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  • Applications of Friedel–Crafts reactions in total synthesis of n
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The Versatile Scaffold: Unlocking the Potential of 4-Cyclopentylaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to the development of effective and selective therapeutic agents. Among these, 4-Cyclopentylaniline has emerged as a privileged structural motif, particularly in the design of kinase inhibitors. This in-depth technical guide explores the multifaceted applications of the this compound core in medicinal chemistry, with a primary focus on its pivotal role in the synthesis and structure-activity relationship of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, exemplified by the groundbreaking anticancer drug, Palbociclib. We will delve into the synthetic strategies employed to incorporate this moiety, analyze its contribution to biological activity, and provide detailed experimental protocols for the synthesis of key intermediates and final compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the this compound scaffold in their quest for next-generation therapeutics.

Introduction: The Significance of the this compound Moiety

The this compound scaffold, characterized by a cyclopentyl group attached to an aniline ring, offers a unique combination of steric bulk, lipophilicity, and conformational flexibility. These attributes make it an attractive building block in medicinal chemistry for several reasons:

  • Lipophilicity and Membrane Permeability: The cyclopentyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Steric Influence on Selectivity: The defined size and shape of the cyclopentyl ring can be exploited to achieve selective binding to the target protein, minimizing off-target effects.

  • Scaffold for Diverse Functionalization: The aniline moiety provides a reactive handle for a wide range of chemical transformations, allowing for the facile introduction of various pharmacophoric features.

  • Metabolic Stability: The alicyclic nature of the cyclopentyl group can confer metabolic stability, a crucial property for drug candidates.

While the direct applications of this compound are still being explored, its core structure is prominently featured in a class of highly successful anticancer drugs, the CDK4/6 inhibitors.

Case Study: this compound Core in CDK4/6 Inhibitors for Cancer Therapy

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the G1-S phase transition of the cell cycle.[1][2] Overexpression or hyperactivity of CDK4/6 is common in many cancers, making them attractive targets for therapeutic intervention.[1]

Palbociclib (Ibrance®), the first FDA-approved CDK4/6 inhibitor, has revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3][4] The chemical structure of Palbociclib features a critical 8-cyclopentyl-pyrido[2,3-d]pyrimidin-7-one core, where the cyclopentyl group, originating from cyclopentylamine in the synthesis, plays a crucial role in its potent and selective inhibitory activity.[3]

The Role of the Cyclopentyl Group in Palbociclib's Activity

The cyclopentyl group at the N8 position of the pyrido[2,3-d]pyrimidin-7-one scaffold in Palbociclib is not merely a passive substituent. Structure-activity relationship (SAR) studies have revealed its critical contribution to the drug's efficacy and selectivity.[3][5]

  • Hydrophobic Interactions: The cyclopentyl group occupies a hydrophobic pocket in the ATP-binding site of CDK4/6, contributing significantly to the overall binding affinity.[6]

  • Selectivity: The size and shape of the cyclopentyl group are optimized for the CDK4/6 active site. Introduction of a methyl substituent at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template confers excellent selectivity for CDK4 over other CDKs.[5]

  • Conformational Restriction: The cyclopentyl ring restricts the conformational freedom of the molecule, pre-organizing it for optimal binding to the target kinase.

The following table summarizes the inhibitory activity of Palbociclib against various cyclin-dependent kinases, highlighting its selectivity for CDK4 and CDK6.

KinaseIC50 (nM)
CDK411
CDK616
CDK1>1000
CDK2>1000
CDK5>1000
Table 1: Inhibitory activity of Palbociclib against a panel of cyclin-dependent kinases. Data sourced from publicly available information.[2]
Synthesis of the 8-Cyclopentyl-pyrido[2,3-d]pyrimidin-7-one Core

The synthesis of Palbociclib and its analogs showcases the practical application of incorporating the cyclopentylamino moiety. While various synthetic routes have been developed, a common strategy involves the initial reaction of a substituted pyrimidine with cyclopentylamine to form a key intermediate.[7][8][9]

Below is a generalized workflow for the synthesis of the 8-cyclopentyl-pyrido[2,3-d]pyrimidin-7-one core, a key structural component of Palbociclib.

Synthesis_Workflow A Substituted Pyrimidine C Cyclopentylamino-pyrimidine Intermediate A->C Nucleophilic Substitution B Cyclopentylamine B->C D Ring Closure C->D Intramolecular Cyclization E 8-Cyclopentyl-pyrido[2,3-d]pyrimidin-7-one Core D->E

Caption: Generalized synthetic workflow for the 8-cyclopentyl-pyrido[2,3-d]pyrimidin-7-one core.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a key intermediate in the preparation of Palbociclib, starting from cyclopentylamine.

Synthesis of 1-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone

This protocol describes the nucleophilic substitution reaction between 1-(2,4-dichloropyrimidin-5-yl)ethanone and cyclopentylamine.

Materials:

  • 1-(2,4-dichloropyrimidin-5-yl)ethanone

  • Cyclopentylamine

  • Triethylamine (or other suitable base)

  • Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a solution of 1-(2,4-dichloropyrimidin-5-yl)ethanone (1.0 eq) in the chosen anhydrous solvent, add triethylamine (1.1 eq).

  • Addition of Cyclopentylamine: Slowly add cyclopentylamine (1.05 eq) to the reaction mixture at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may require gentle heating to proceed to completion.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired 1-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone.[7]

Protocol_Workflow A Dissolve dichloropyrimidine in anhydrous solvent B Add triethylamine A->B C Add cyclopentylamine B->C D Monitor reaction by TLC C->D E Aqueous work-up D->E F Purify by column chromatography E->F G Characterize product F->G

Caption: Step-by-step workflow for the synthesis of the cyclopentylamino-pyrimidine intermediate.

Structure-Activity Relationship (SAR) Insights

The development of Palbociclib and other pyrido[2,3-d]pyrimidine-based CDK4/6 inhibitors has generated a wealth of SAR data. The cyclopentyl group at the 8-position has been shown to be optimal for a balance of potency and selectivity.

R Group at N8Relative PotencyComments
Cyclopentyl ++++ Optimal balance of size and lipophilicity for CDK4/6 binding pocket.
Cyclobutyl+++Generally less potent than cyclopentyl.
Cyclohexyl++Larger cycloalkyl groups can lead to decreased potency.
Ethyl+Small alkyl groups are significantly less active.
Phenyl-Aromatic substituents are generally not well-tolerated at this position.
Table 2: Structure-Activity Relationship of the N8-substituent in pyrido[2,3-d]pyrimidin-7-one based CDK4/6 inhibitors. The relative potency is a qualitative representation based on published data.[3][5]

This SAR data underscores the importance of the specific size and shape of the cyclopentyl ring for effective interaction with the CDK4/6 active site.

Future Perspectives and Broader Applications

While the application of the this compound scaffold is most prominently exemplified in CDK4/6 inhibitors, its favorable physicochemical properties suggest broader potential in medicinal chemistry. Future research could explore the incorporation of this moiety into inhibitors of other kinase families, as well as modulators of other target classes such as G-protein coupled receptors (GPCRs) and nuclear receptors. The synthetic accessibility and the ability to fine-tune its properties through substitution on the aniline ring make this compound a valuable building block for the generation of diverse chemical libraries for high-throughput screening.

Conclusion

The this compound core has proven to be a highly valuable scaffold in medicinal chemistry, most notably in the design of potent and selective CDK4/6 inhibitors for cancer therapy. Its unique combination of steric and electronic properties contributes significantly to the high affinity and selectivity of drugs like Palbociclib. The synthetic routes to incorporate this moiety are well-established, providing a solid foundation for the development of new analogs and the exploration of this scaffold against other therapeutic targets. As our understanding of target biology and structure-based drug design continues to evolve, the this compound motif is poised to remain a key building block in the medicinal chemist's toolbox for years to come.

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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs.[1][2] However, its inherent reactivity and potential for bioactivation necessitate a rigorous and systematic approach to biological screening to identify novel derivatives with high therapeutic potential and minimal toxicity.[3] This guide presents an integrated, multi-phase screening cascade designed to efficiently progress from a large library of novel aniline derivatives to a small set of validated hits with well-characterized mechanisms of action. We will detail field-proven protocols for primary screening—encompassing antimicrobial, anticancer, and antioxidant assays—and provide a framework for subsequent hit confirmation and mechanistic elucidation. Each protocol is presented with an emphasis on the underlying scientific principles and the inclusion of critical controls to ensure data integrity and reproducibility.

Introduction: The Aniline Scaffold in Medicinal Chemistry

Aniline and its derivatives are privileged structures in drug discovery, prized for their synthetic tractability and their ability to engage in key molecular interactions within biological targets.[1] This versatility has led to their incorporation into a wide range of therapeutics, including analgesics, antimicrobials, and anticancer agents.[1][2][4] The core challenge in developing new aniline-based drugs lies in balancing therapeutic efficacy with potential toxicity, often linked to metabolic activation of the aniline ring.[3][5] Therefore, a robust preclinical screening strategy is paramount. Such a strategy must not only identify biological activity but also provide early insights into selectivity and potential liabilities.

The screening cascade proposed herein is a logical and resource-efficient funnel, beginning with broad, high-throughput assays to cast a wide net, followed by more complex, lower-throughput assays to characterize the most promising compounds.

The Integrated Screening Cascade: A Strategic Workflow

A successful screening campaign maximizes the discovery of valuable lead compounds while minimizing wasted effort on promiscuous or toxic molecules. This is achieved through a phased approach, where each phase serves as a filter, allowing only the most promising candidates to proceed.

Screening_Cascade cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Hit Confirmation & Secondary Screening cluster_2 Phase 3: Mechanism of Action (MOA) Studies cluster_3 Outcome Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Dose_Response Dose-Response & IC50/EC50 Determination Antimicrobial->Dose_Response Anticancer Cytotoxicity Assays (e.g., MTT/XTT) Anticancer->Dose_Response Antioxidant Radical Scavenging Assays (e.g., DPPH/ABTS) Antioxidant->Dose_Response Selectivity Selectivity Panels (e.g., Normal vs. Cancer Cells) Dose_Response->Selectivity Orthogonal Orthogonal Assays (e.g., CellTox Green) Selectivity->Orthogonal Target_ID Target Deconvolution (e.g., Affinity Chromatography) Orthogonal->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Target_ID->Pathway_Analysis Cell_Cycle Cell Cycle & Apoptosis Assays Pathway_Analysis->Cell_Cycle Lead_Candidate Lead Candidate Cell_Cycle->Lead_Candidate

Caption: A strategic workflow for screening novel aniline derivatives.

Phase 1: Primary High-Throughput Screening (HTS)

The goal of Phase 1 is to rapidly assess a large library of aniline derivatives across several key areas of biological activity. Assays in this phase are chosen for their robustness, scalability, and cost-effectiveness.

Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Aniline derivatives have shown promise in this area.[4][6] The primary screen typically involves determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

This method determines the lowest concentration of a compound that visibly inhibits microbial growth.[7]

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. Bacterial growth is assessed after a defined incubation period by measuring turbidity.[7]

  • Rationale for Key Steps:

    • Standardized Inoculum (e.g., 5 x 10^5 CFU/mL): Ensures reproducibility and that the observed inhibition is not merely due to a low number of starting bacteria.[7]

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB): A standardized medium that supports the growth of most common pathogens and has a defined ionic composition that does not interfere with antibiotic activity.

    • Positive and Negative Controls: A well-known antibiotic (e.g., Gentamicin) serves as a positive control to validate assay performance. A vehicle control (e.g., DMSO) ensures the solvent used to dissolve the compounds does not inhibit growth.

  • Step-by-Step Methodology:

    • Prepare a stock solution of each aniline derivative (e.g., 10 mg/mL in DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in CAMHB, typically ranging from 128 µg/mL to 0.25 µg/mL.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

    • Add the bacterial suspension to all wells containing the test compounds, positive control, and negative (growth) control.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound where no turbidity (growth) is observed.[7]

Anticancer / Cytotoxicity Screening

The initial screen for anticancer potential is a cytotoxicity assay to identify compounds that kill cancer cells or inhibit their proliferation.[8] The MTT assay is a widely used, robust colorimetric method.[5]

Experimental Protocol: MTT Cytotoxicity Assay

  • Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[5]

  • Rationale for Key Steps:

    • Cell Seeding Density: Must be optimized to ensure cells are in the logarithmic growth phase during the experiment, providing a sensitive window to detect antiproliferative effects.

    • Incubation Time (24-72 hours): Allows sufficient time for the compounds to exert their cytotoxic or cytostatic effects.[8]

    • Solubilization Step (DMSO/Sorensen's buffer): The formazan crystals are insoluble in water and must be dissolved to allow for accurate spectrophotometric measurement.

  • Step-by-Step Methodology:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the aniline derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Assay cluster_0 Cellular Process cluster_1 Assay Reagents & Products Mitochondria Mitochondrial Dehydrogenase (in Viable Cells) Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduces MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Enters Cell Measurement Measure Absorbance (OD 570nm) Formazan->Measurement Solubilize & Read

Caption: Principle of the MTT cytotoxicity assay.

Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, making antioxidant capacity a valuable therapeutic property.[9][10] Simple, rapid chemical assays like the DPPH and ABTS methods are used for initial screening.[11][12][13]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) molecule is a stable free radical with a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[14]

  • Step-by-Step Methodology:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds.

    • Add 100 µL of the DPPH solution to each well. Ascorbic acid or Trolox should be used as a positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Phase 2: Secondary Assays and Hit Confirmation

Compounds that show significant activity ("hits") in primary screens must be validated. Phase 2 aims to confirm the activity, establish a dose-response relationship, and assess initial selectivity.

  • Dose-Response and IC50/EC50 Determination: Hits are re-tested using a wider range of concentrations (e.g., 8-12 points) to generate a full dose-response curve. From this curve, the half-maximal inhibitory (IC50) or effective (EC50) concentration is calculated, providing a quantitative measure of potency.

  • Orthogonal Assays: To rule out assay artifacts, primary hits should be confirmed using a method with a different biological principle. For example, a cytotoxicity hit from an MTT (metabolic) assay could be confirmed with a CellTox™ Green assay, which measures membrane integrity of dead cells.[15]

  • Selectivity Screening: A critical step is to determine if the compound's effect is specific. For anticancer hits, this involves testing cytotoxicity against a non-cancerous cell line (e.g., human fibroblasts) in parallel with the cancer cell line. A high selectivity index (IC50 in normal cells / IC50 in cancer cells) is highly desirable.

Table 1: Hypothetical Data from Primary and Secondary Screening

Compound IDPrimary Screen: % Inhibition @ 10µMSecondary Screen: IC50 (µM)
MCF-7 (Cancer) MCF-10A (Normal)
AD-00185%25%
AD-00292%88%
AD-00315%10%
Doxorubicin98%75%

In this example, AD-001 would be prioritized as a "hit" due to its high potency against the cancer cell line and favorable selectivity index (~21) compared to the non-selective AD-002.

Phase 3: Mechanistic & Target Deconvolution Studies

For validated, selective hits, the focus shifts to understanding how and where they act. This is a complex, hypothesis-driven phase.[16]

  • Target Identification: Identifying the direct molecular target of a compound is a key challenge. Methods include affinity chromatography, thermal shift assays, and computational approaches like molecular docking.[17]

  • Pathway Analysis: Once a target is suspected, its downstream signaling pathways can be investigated. For example, if a compound is found to inhibit a specific kinase in a cancer cell, Western blotting can be used to check the phosphorylation status of downstream proteins.[18]

  • Phenotypic Assays: More specific cell-based assays can provide mechanistic clues. For an anticancer compound, this could involve cell cycle analysis (to see if it causes arrest at a specific phase) or apoptosis assays (to confirm it induces programmed cell death).

Conclusion

The systematic screening of novel aniline derivatives is a rigorous, multi-step process that is essential for the identification of promising new drug candidates. By employing a phased strategy that moves from high-throughput primary screening to detailed mechanistic studies, researchers can efficiently navigate large chemical libraries. The causality-driven approach outlined in this guide, which emphasizes the use of appropriate controls and orthogonal validation methods, ensures the generation of high-quality, trustworthy data, forming a solid foundation for successful hit-to-lead optimization and subsequent drug development.

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Substituted Anilines in Drug Discovery: A Technical Guide to Navigating Chemical Space and Mitigating Risk

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aniline scaffold, a deceptively simple aromatic amine, is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutics, from life-saving cancer treatments to everyday analgesics.[1] This guide provides an in-depth exploration of the multifaceted role of substituted anilines in drug discovery. We will dissect their structure-activity relationships, navigate the complexities of their synthesis, and confront the critical challenges of metabolic toxicity. By integrating field-proven insights with detailed experimental and computational protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of this vital chemical class while proactively mitigating its inherent risks.

The Aniline Moiety: A Double-Edged Sword in Medicinal Chemistry

Aniline and its derivatives are prevalent in drug discovery libraries and approved pharmaceuticals for compelling reasons.[2][3] The amino group attached to a benzene ring offers a versatile handle for chemical modification, allowing for the fine-tuning of a compound's pharmacological properties.[1][4] However, the very features that make anilines attractive also present significant challenges. The aniline substructure is a well-known "structural alert," often associated with metabolic instability and the formation of reactive metabolites that can lead to idiosyncratic adverse drug reactions (IADRs).[2][5][6] This duality necessitates a deep understanding of the aniline scaffold to unlock its full therapeutic potential while ensuring patient safety.

The journey of an aniline-containing drug candidate from discovery to clinical application is therefore a balancing act. It requires a strategic approach to molecular design, a robust understanding of synthetic methodologies, and a proactive stance on toxicity assessment. This guide will equip you with the knowledge and tools to navigate this complex landscape effectively.

The Medicinal Chemistry of Substituted Anilines: Decoding Structure-Activity Relationships

The biological activity of aniline derivatives can be profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications can alter the compound's electronics, sterics, and physicochemical properties, thereby impacting its binding affinity for a biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

A prime example of the successful application of substituted anilines is in the development of kinase inhibitors. The aniline moiety often plays a crucial role in binding to the hinge region of the kinase domain, a key interaction for potent inhibition.[7] For instance, in many 4-anilinoquinazoline and 4-anilinopyrimidine-based inhibitors, the aniline nitrogen acts as a hydrogen bond donor, while the aromatic ring engages in hydrophobic interactions.[7]

To illustrate the diverse applications of this scaffold, the following table summarizes key FDA-approved drugs containing a substituted aniline moiety:

Drug NameTherapeutic AreaTarget/Mechanism of ActionRole of the Substituted Aniline
Gefitinib OncologyEGFR Tyrosine Kinase InhibitorThe 3-chloro-4-fluoroaniline moiety is crucial for binding to the ATP pocket of the EGFR kinase domain.
Erlotinib OncologyEGFR Tyrosine Kinase InhibitorThe 3-ethynylaniline group provides key interactions within the EGFR active site.
Lapatinib OncologyDual EGFR/HER2 Tyrosine Kinase InhibitorThe 3-fluoro-4-(3-furylmethoxy)aniline fragment contributes to the high affinity and dual inhibitory activity.
Paracetamol Analgesic/AntipyreticCOX Inhibitor (disputed)The N-acetyl-p-aminophenol structure is essential for its therapeutic effects, though its precise mechanism is still debated.[8]
Lidocaine Local AnestheticSodium Channel BlockerThe 2,6-dimethylaniline core is a key structural feature for its anesthetic properties.[8]
Diclofenac NSAIDCOX InhibitorThe 2,6-dichloroaniline moiety is integral to its anti-inflammatory activity.[8]
General Structure-Activity Relationships (SAR) of Substituted Anilines

The following diagram illustrates the general principles of how substitutions on the aniline ring can modulate biological activity and physicochemical properties.

SAR_Aniline cluster_aniline Substituted Aniline Core cluster_substituents Substituent Effects cluster_properties Impact on Properties Aniline Aniline Ring NH-R EWG Electron-Withdrawing Groups (e.g., -NO2, -CF3) Aniline:head->EWG ortho, para EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Aniline:head->EDG ortho, para Halogens Halogens (e.g., -F, -Cl, -Br) Aniline:head->Halogens any position Bulky Bulky Groups (e.g., -tBu) Aniline:head->Bulky ortho, meta Potency Potency & Selectivity EWG->Potency Modulates pKa, H-bonding Toxicity Toxicity Profile EWG->Toxicity Can influence redox potential EDG->Potency Alters electron density Metabolism Metabolic Stability EDG->Metabolism Can be site of metabolism Solubility Solubility Halogens->Solubility Increases lipophilicity Halogens->Metabolism Can block metabolic sites Bulky->Potency Steric hindrance, conformational restriction Aniline_Metabolism Aniline Aniline-Containing Drug Hydroxylamine N-Hydroxylamine Metabolite Aniline->Hydroxylamine CYP450 (N-Oxidation) Nitroso Nitroso Metabolite (Reactive Electrophile) Hydroxylamine->Nitroso Oxidation Macromolecules Cellular Macromolecules (Proteins, DNA) Nitroso->Macromolecules Nucleophilic Attack Adducts Covalent Adducts Macromolecules->Adducts Covalent Binding Toxicity Cellular Dysfunction & Toxicity (IADRs) Adducts->Toxicity

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Cyclopentylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and materials science, aromatic amines serve as foundational building blocks. Among these, 4-Cyclopentylaniline, with its unique cycloalkyl moiety, presents both significant opportunities and specific challenges. This guide, grounded in established safety protocols for aromatic amines, provides a comprehensive overview of the essential precautions required to handle this compound responsibly. As a self-validating system of protocols, this document aims to foster a culture of safety and precision in the laboratory.

Understanding the Hazard Profile of this compound

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, its classification under the Globally Harmonized System (GHS) provides a clear directive for its handling. The primary hazards associated with this compound stem from its nature as an aromatic amine, a class of compounds known for potential toxicity.[1][2]

The GHS classification for this compound, as reported in the PubChem database, necessitates a cautious approach.[3]

Table 1: GHS Hazard Classification for this compound [3]

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

These classifications underscore the importance of avoiding direct contact and inhalation. Aromatic amines, as a class, can be readily absorbed through the skin, and some have been associated with long-term health risks.[1][2] Therefore, the protocols outlined in this guide are designed to mitigate these risks at every stage of handling.

Physical and Chemical Properties: The Foundation of Safe Handling

Understanding the physical and chemical characteristics of this compound is fundamental to designing safe experimental and storage protocols.

Table 2: Key Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H15NPubChem[3]
Molecular Weight161.24 g/mol PubChem[3]
AppearanceNot explicitly stated, but likely a liquid or low-melting solid at room temperature.Inferred from similar compounds.
Storage TemperatureRoom temperature, in a dark place under an inert atmosphere.Lead Sciences[4]

The recommendation to store this compound under an inert atmosphere suggests a potential sensitivity to oxidation. Aromatic amines can be susceptible to degradation upon exposure to air and light, which can affect sample purity and potentially form more hazardous byproducts.

Core Directive: A Workflow for Safe Handling

The following workflow provides a systematic approach to handling this compound, from initial preparation to final disposal. This process is designed to be a self-validating system, where each step reinforces the overall safety of the operation.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Prep Risk Assessment & Protocol Review PPE Don Appropriate PPE Prep->PPE FumeHood Verify Fume Hood Functionality PPE->FumeHood Weighing Weighing in a Vented Enclosure FumeHood->Weighing Proceed to Handling Reaction Perform Reaction in Closed System Weighing->Reaction Transfer Use Proper Transfer Techniques Reaction->Transfer Decon Decontaminate Glassware & Surfaces Transfer->Decon Post-Experiment Waste Segregate & Label Chemical Waste Decon->Waste Dispose Dispose According to Institutional Guidelines Waste->Dispose

Sources

A Technical Guide to Sourcing and Utilizing 4-Cyclopentylaniline for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Cyclopentylaniline (CAS No. 20029-53-2), a key building block in medicinal chemistry and materials science.[1][2][3] It is designed to equip researchers and drug development professionals with the necessary knowledge to effectively source, validate, and utilize this compound, ensuring the integrity and success of their scientific endeavors.

Introduction: The Significance of this compound

This compound, also known as 4-cyclopentylbenzenamine, is a substituted aniline derivative featuring a cyclopentyl group attached to the para position of the aniline ring.[1] This structural motif is of significant interest in drug discovery, where the cyclopentyl group can enhance lipophilicity, modulate metabolic stability, and improve binding affinity to biological targets.[4][5] Its application extends to the synthesis of novel small molecules for various therapeutic areas and the development of advanced polymers and materials. Given its role as a critical starting material, ensuring the quality and purity of this compound is paramount to achieving reliable and reproducible experimental outcomes.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers who cater to the research and development sector. These suppliers can be broadly categorized into large, multi-national distributors and specialized, niche chemical manufacturers.

Key Considerations When Sourcing:

  • Purity Grades: Suppliers typically offer various purity grades, commonly ranging from 95% to >98%.[2] For initial screening and exploratory work, a 95% purity may suffice. However, for late-stage research, particularly in drug development, a purity of 98% or higher is strongly recommended to avoid the interference of impurities in biological assays or subsequent synthetic steps.

  • Stock vs. Make-to-Order: Larger suppliers often hold stock of common research chemicals like this compound, allowing for rapid delivery. Smaller or more specialized suppliers may offer the compound on a make-to-order basis, which can be advantageous for securing larger quantities or specific purity requirements.

  • Documentation: Always request a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) from the supplier. The CoA provides lot-specific data on purity and identity, while the SDS outlines essential safety and handling information.[6][7]

Table 1: Representative Commercial Suppliers of this compound

SupplierTypical Purity OfferedNotes
Sigma-Aldrich (Merck)≥97%A major global supplier with extensive quality control and documentation.
BLDpharm95%Offers smaller quantities suitable for initial research.[2]
Capot Chemical Co., Ltd.Custom synthesis availableA manufacturer that can potentially supply larger quantities and different purity grades.[3]
ParchemSpecialty chemical supplierFocuses on sourcing and supplying a wide range of chemicals.[8]
Lead Sciences95%Provides various pack sizes for research and development purposes.[2]

Note: This table is not exhaustive and is intended to provide a representative sample of available suppliers. Researchers should conduct their own due diligence when selecting a supplier.

Quality Assessment and In-House Verification

While a supplier's CoA is a critical starting point, independent verification of the compound's identity and purity is a cornerstone of good scientific practice. This ensures the material meets the specific requirements of the intended application and validates the supplier's data.

The Sourcing and Validation Workflow:

The process of procuring and qualifying a chemical reagent should be systematic to ensure the integrity of subsequent experiments.

Sourcing_Workflow cluster_sourcing Sourcing Phase cluster_validation In-House Validation Phase Supplier_ID Identify Potential Suppliers Request_Docs Request CoA & SDS Supplier_ID->Request_Docs Select Review_Docs Review Supplier Documentation Request_Docs->Review_Docs Receive QC_Testing Perform In-House QC Testing (NMR, LC-MS) Review_Docs->QC_Testing Procure Material Compare_Data Compare Results with CoA QC_Testing->Compare_Data Release Release for Experimental Use Compare_Data->Release Pass Synthesis_QC cluster_synthesis Potential Synthesis Route cluster_impurities Potential Impurities cluster_qc Analytical Detection Methods Start Aniline + Cyclopentanone Imine Imine Intermediate (N-cyclopentylideneaniline) Start->Imine Unreacted Unreacted Aniline or Cyclopentanone Start->Unreacted can lead to Reduction Reduction Step (e.g., NaBH4) Imine->Reduction Product This compound (and isomers) Reduction->Product Isomers Positional Isomers (2- and 3-cyclopentylaniline) Reduction->Isomers can lead to Overalkylation N,N-dicyclopentylaniline Reduction->Overalkylation can lead to HPLC HPLC Product->HPLC detects NMR ¹H NMR Product->NMR detects GCMS GC-MS Unreacted->GCMS detects Isomers->HPLC detects Isomers->NMR detects Overalkylation->NMR detects

Caption: Relationship between Synthesis, Impurities, and QC Methods.

Recommended Analytical Verification Protocol:

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for confirming the purity and identity of this compound. [9][10][11] Protocol: HPLC-UV Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is typically effective.

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at a low percentage of B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the compound and any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm.

  • Sample Preparation: Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Analysis: The purity can be determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Protocol: ¹H NMR Identity Confirmation

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of the deuterated solvent.

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis: The spectrum should be consistent with the structure of this compound. Key expected signals include:

    • Aromatic protons in the 6.5-7.5 ppm range, showing a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.

    • A broad singlet for the amine (-NH₂) protons, typically between 3.5-4.5 ppm (this signal can exchange with D₂O).

    • Aliphatic protons of the cyclopentyl group, appearing as multiplets in the 1.5-3.0 ppm range.

Safety, Handling, and Storage

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. [1]It may also cause respiratory irritation. [1]Adherence to standard laboratory safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [6]* Storage: Store in a tightly closed container in a cool, dry, and dark place. [2]It should be stored under an inert atmosphere to prevent oxidation. [2]

Conclusion

This compound is a valuable reagent for scientific research, particularly in the field of drug discovery. The commercial availability of this compound is robust, with numerous suppliers offering various grades. However, the onus is on the researcher to implement a rigorous validation process to ensure the quality of the material. By combining careful supplier selection with in-house analytical verification using techniques like HPLC and NMR, scientists can proceed with their experiments with a high degree of confidence in their starting materials, ultimately contributing to the integrity and success of their research outcomes.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11816021, this compound. [Link]

  • Lead Sciences. This compound. [Link]

  • BuyersGuideChem. This compound | 20029-53-2. [Link]

  • PubChemLite. This compound (C11H15N). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 142481, N-Cyclopentylaniline. [Link]

  • Chegg.com. Solved Show how to synthesize N-cyclopentylaniline from. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12159859, 2-Cyclopentylaniline. [Link]

  • Google Patents. US20200299224A1 - Ketamine flow synthesis.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11263654, N-cyclopentylideneaniline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2906, Cyclopentylamine. [Link]

  • Rathore, A. S., & Mhatre, R. (Eds.). (2009). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. Nature Reviews Drug Discovery, 8(11), 879-890. [Link]

  • Popa, D. S., et al. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Analytical Methods in Chemistry, 2018, 8540314. [Link]

  • MDPI. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. [Link]

  • Szente, L., Szemán, J., & Sohajda, T. (2016). Analytical characterization of cyclodextrins: History, official methods and recommended new techniques. Journal of Pharmaceutical and Biomedical Analysis, 130, 347-365. [Link]

  • Baylor University. (2019, May 14). Novel Synthesis Strategy Speeds Up Identification of Simpler Versions of Natural Product. Newswise. [Link]

  • ResearchGate. Drug Discovery, Docking, Modelling, Synthesis and Anticancer Screening of New Cyclopentanone Derivatives. [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

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Methodological & Application

A Detailed, Multi-Step Protocol for the Synthesis of 4-Cyclopentylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclopentylaniline is a valuable primary amine intermediate, frequently utilized as a structural motif in the development of novel therapeutic agents and advanced materials.[1] Its synthesis is a critical process for researchers in medicinal chemistry and drug discovery. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound (C₁₁H₁₅N) starting from benzene.[2][3] The described four-stage synthesis involves a Friedel-Crafts acylation, a Clemmensen reduction, nitration, and a final reduction of the nitro group. Each step is detailed with mechanistic insights, causality behind experimental choices, and rigorous characterization methods to ensure the identity and purity of the final product. This guide is designed to be a self-validating system, providing researchers with the necessary information for successful and scalable synthesis.

Introduction and Synthetic Strategy

The aniline scaffold is a cornerstone in pharmaceutical development, and substitution with lipophilic groups, such as a cyclopentyl ring, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[4][5] this compound serves as a key building block for more complex molecules. The synthetic route detailed herein was chosen for its reliability, use of common laboratory reagents, and scalability. It proceeds through the formation of key intermediates, allowing for purification and characterization at multiple stages.

The overall synthetic pathway is as follows:

Synthetic_Scheme Benzene Benzene Intermediate1 Cyclopentyl Phenyl Ketone Benzene->Intermediate1 Step 1 Friedel-Crafts Acylation Intermediate2 Cyclopentylbenzene Intermediate1->Intermediate2 Step 2 Clemmensen Reduction Intermediate3 4-Cyclopentylnitrobenzene Intermediate2->Intermediate3 Step 3 Nitration FinalProduct This compound Intermediate3->FinalProduct Step 4 Nitro Group Reduction

Caption: Overall four-step synthetic scheme for this compound.

Part I: Synthesis of Cyclopentyl Phenyl Ketone

This initial step involves the electrophilic acylation of benzene with cyclopentanecarbonyl chloride, a classic Friedel-Crafts reaction.[6]

Mechanistic Rationale

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, which facilitates the departure of the chloride to generate a resonance-stabilized acylium ion.[7][8] This electrophile is then attacked by the π-electrons of the benzene ring. A key advantage of acylation over alkylation is that the product ketone is deactivated towards further electrophilic substitution, preventing poly-acylation.[9] The reaction is performed at low temperatures to control its exothermic nature.

Experimental Protocol

Table 1: Reagents for Step 1

ReagentMolecular Weight ( g/mol )Amount (molar eq.)Volume/Mass
Anhydrous Aluminum Chloride133.341.114.7 g
Benzene (anhydrous)78.115.044 mL
Cyclopentanecarbonyl Chloride132.591.013.3 g
Dichloromethane (DCM, anhy.)84.93-200 mL
Hydrochloric Acid (conc.)36.46-~50 mL
Water (deionized)18.02-As needed
Brine (saturated NaCl)--~50 mL
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In a fume hood, charge the flask with anhydrous aluminum chloride (14.7 g, 1.1 eq.) and anhydrous dichloromethane (100 mL).

  • Cool the stirred suspension to 0 °C using an ice-water bath.

  • Dissolve cyclopentanecarbonyl chloride (13.3 g, 1.0 eq.) in anhydrous benzene (44 mL, 5.0 eq.) and add this solution to the dropping funnel.

  • Add the solution dropwise to the AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Hydrogen chloride gas will be evolved.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir until all solids have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, cyclopentyl phenyl ketone. The product can be purified further by vacuum distillation if necessary.

Part II: Synthesis of Cyclopentylbenzene

The ketone functional group is reduced to a methylene group using the Clemmensen reduction.

Mechanistic Rationale

The Clemmensen reduction is a classic method for converting ketones to alkanes under strongly acidic conditions. It utilizes amalgamated zinc (zinc treated with mercury) and concentrated hydrochloric acid.[6] While the precise mechanism is complex and not fully elucidated, it is thought to involve a series of single-electron transfers from the zinc surface to the protonated carbonyl carbon. This method is particularly effective for aryl-alkyl ketones that are stable in strong acid.

Experimental Protocol

Table 2: Reagents for Step 2

ReagentMolecular Weight ( g/mol )Amount (molar eq.)Volume/Mass
Cyclopentyl Phenyl Ketone160.211.016.0 g
Zinc (mossy)65.384.026.2 g
Mercuric Chloride271.520.051.3 g
Hydrochloric Acid (conc.)36.46-40 mL
Toluene92.14-50 mL
Water (deionized)18.02-As needed

Procedure:

  • Prepare Amalgamated Zinc: In a large flask in a fume hood, mix mossy zinc (26.2 g) with a solution of mercuric chloride (1.3 g) in water (25 mL) and concentrated HCl (1 mL). Swirl for 5 minutes, then decant the aqueous solution. Wash the zinc amalgam with water (3 x 25 mL) and decant.

  • To the flask containing the amalgamated zinc, add water (20 mL), concentrated HCl (40 mL), and toluene (50 mL).

  • Add the cyclopentyl phenyl ketone (16.0 g, 1.0 eq.) to the mixture.

  • Heat the mixture to reflux with vigorous stirring for 6-8 hours. Periodically (e.g., every 2 hours), add an additional portion of concentrated HCl (5 mL) to maintain the acidity.

  • After cooling to room temperature, carefully decant the liquid from the remaining zinc into a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting cyclopentylbenzene by distillation.

Part III: Synthesis of 4-Cyclopentylnitrobenzene

The aromatic ring of cyclopentylbenzene is nitrated to introduce the nitro group, which will subsequently be reduced to the target aniline.

Mechanistic Rationale

This step is an electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The cyclopentyl group is an ortho-, para-directing activator. Due to steric hindrance from the bulky cyclopentyl group, the para-substituted product, 4-cyclopentylnitrobenzene, is formed preferentially over the ortho-isomer.

Experimental Protocol

Table 3: Reagents for Step 3

ReagentMolecular Weight ( g/mol )Amount (molar eq.)Volume/Mass
Cyclopentylbenzene146.231.014.6 g
Sulfuric Acid (conc.)98.08~2.020 mL
Nitric Acid (conc., 70%)63.011.17.0 g (5 mL)
Dichloromethane (DCM)84.93-As needed
Water/Ice18.02-As needed

Procedure:

  • In a flask equipped with a stirrer and dropping funnel, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice-salt bath.

  • Slowly add cyclopentylbenzene (14.6 g, 1.0 eq.) to the cold sulfuric acid with stirring.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (5 mL) to concentrated sulfuric acid (5 mL) in a separate beaker, keeping it cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the cyclopentylbenzene solution, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Carefully pour the reaction mixture onto crushed ice (~200 g).

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers and wash with water, 5% sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting mixture of ortho and para isomers can be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 4-cyclopentylnitrobenzene.

Part IV: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Mechanistic Rationale

Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).[10] The nitro compound adsorbs to the surface of the catalyst, where it reacts with adsorbed hydrogen atoms. The reaction proceeds through several intermediates (nitroso, hydroxylamine) before yielding the final amine.[11] This method is highly efficient and generally results in a clean product with water as the only byproduct.

Experimental Protocol

Table 4: Reagents for Step 4

ReagentMolecular Weight ( g/mol )Amount (molar eq.)Volume/Mass
4-Cyclopentylnitrobenzene191.231.010.0 g
Palladium on Carbon (10% Pd)-~1-2 mol%0.5 g
Ethanol or Ethyl Acetate--150 mL
Hydrogen Gas (H₂)2.02ExcessBalloon/Parr

Procedure:

  • Charge a hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask) with 4-cyclopentylnitrobenzene (10.0 g, 1.0 eq.) and ethanol (150 mL).

  • Carefully add 10% Pd/C catalyst (0.5 g) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this process three times.

  • Pressurize the vessel with hydrogen (e.g., 50 psi in a Parr apparatus or use a hydrogen balloon for atmospheric pressure) and stir/shake the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is consumed (typically 4-12 hours).

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by distillation under reduced pressure or by column chromatography if necessary.

Purification and Characterization of this compound

Validation of the final product's identity and purity is essential.

Purification

The crude product is often an oil. If impurities are present as indicated by TLC or NMR, purification by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) is recommended.

Characterization Data

Table 5: Predicted Spectroscopic Data for this compound

TechniqueData TypeExpected Value/Observation
¹H NMR Chemical Shift (δ)~6.9-7.1 ppm (d, 2H, Ar-H ortho to alkyl)
~6.6-6.7 ppm (d, 2H, Ar-H ortho to amine)
~3.5-3.7 ppm (br s, 2H, -NH₂)
~2.7-2.9 ppm (quintet, 1H, Ar-CH)
~1.4-2.1 ppm (m, 8H, cyclopentyl -CH₂)
¹³C NMR Chemical Shift (δ)~145 ppm (Ar-C-N)
~136 ppm (Ar-C-alkyl)
~129 ppm (Ar-CH)
~115 ppm (Ar-CH)
~46 ppm (Ar-CH)
~34 ppm (cyclopentyl -CH₂)
~25 ppm (cyclopentyl -CH₂)
IR Spec. Absorption (cm⁻¹)3350-3450 cm⁻¹ (N-H stretch, two bands for primary amine)
2850-2960 cm⁻¹ (C-H stretch, aliphatic)
~1620 cm⁻¹ (N-H bend)
~1510 cm⁻¹ (C=C stretch, aromatic)

Note: Predicted NMR values are based on standard chemical shift tables and may vary slightly based on solvent and concentration.[12] Infrared (IR) spectroscopy is a powerful tool for identifying functional groups; the characteristic N-H stretches are a key indicator of successful amine formation.[13][14]

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment.[7]

  • Acids (HCl, H₂SO₄, HNO₃): Highly corrosive. Handle with extreme care. Always add acid to water, not the reverse.

  • Benzene: A known carcinogen and flammable. Use only in a fume hood and avoid all contact.

  • This compound: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[3]

  • Catalytic Hydrogenation: Hydrogen gas is extremely flammable. Ensure the apparatus is properly set up and free of leaks. The Pd/C catalyst can be pyrophoric when dry and exposed to air; handle it wet or under an inert atmosphere.[15][16]

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.[15] Quench reactive reagents carefully before disposal.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Nitration cluster_3 Step 4: Final Reduction cluster_4 Characterization S1_Setup 1. Setup dry glassware under N₂ S1_Charge 2. Charge AlCl₃ & DCM Cool to 0 °C S1_Setup->S1_Charge S1_Add 3. Add Benzene/Acyl Chloride dropwise < 10 °C S1_Charge->S1_Add S1_React 4. Stir at RT for 2-3h S1_Add->S1_React S1_Quench 5. Quench on ice/HCl S1_React->S1_Quench S1_Workup 6. Extract, Wash, Dry S1_Quench->S1_Workup S1_Concentrate 7. Concentrate Solvent S1_Workup->S1_Concentrate S1_Product Intermediate 1: Cyclopentyl Phenyl Ketone S1_Concentrate->S1_Product S2_Amalgam 1. Prepare Zn(Hg) S1_Product->S2_Amalgam S2_Charge 2. Add Reagents & Ketone S2_Amalgam->S2_Charge S2_Reflux 3. Reflux for 6-8h S2_Charge->S2_Reflux S2_Workup 4. Decant, Extract, Dry S2_Reflux->S2_Workup S2_Purify 5. Distill Product S2_Workup->S2_Purify S2_Product Intermediate 2: Cyclopentylbenzene S2_Purify->S2_Product S3_Cool 1. Cool H₂SO₄/Substrate to 0 °C S2_Product->S3_Cool S3_Nitrate 2. Add Nitrating Mixture dropwise < 10 °C S3_Cool->S3_Nitrate S3_React 3. Stir at RT for 1h S3_Nitrate->S3_React S3_Workup 4. Pour on ice, Extract S3_React->S3_Workup S3_Purify 5. Column Chromatography S3_Workup->S3_Purify S3_Product Intermediate 3: 4-Cyclopentylnitrobenzene S3_Purify->S3_Product S4_Charge 1. Charge Substrate, Solvent, Pd/C S3_Product->S4_Charge S4_Hydrogenate 2. Hydrogenate under H₂ S4_Charge->S4_Hydrogenate S4_Filter 3. Filter through Celite S4_Hydrogenate->S4_Filter S4_Concentrate 4. Concentrate Solvent S4_Filter->S4_Concentrate S4_Product Final Product: This compound S4_Concentrate->S4_Product Analysis NMR, IR, MS S4_Product->Analysis

Caption: Detailed experimental workflow from starting materials to final product characterization.

References

  • Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

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Application Notes and Protocols for the N-Alkylation of Anilines: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Anilines

N-Alkylated anilines are privileged structural motifs that form the backbone of a vast array of functional molecules, from life-saving pharmaceuticals and high-performance agrochemicals to advanced materials. The strategic introduction of alkyl groups onto the nitrogen atom of anilines profoundly influences their physicochemical properties, including basicity, lipophilicity, and conformational flexibility. This, in turn, dictates their biological activity and material characteristics. Consequently, the development of robust, efficient, and selective methods for the N-alkylation of anilines remains a cornerstone of modern organic synthesis and drug discovery.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary and classical methodologies for the N-alkylation of anilines. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each transformation, offering insights into the rationale behind experimental choices. The protocols presented herein are designed to be self-validating, providing a reliable foundation for laboratory practice.

Methodological Approaches to N-Alkylation of Anilines

The choice of an appropriate N-alkylation strategy is contingent upon several factors, including the nature of the desired alkyl group, the functional group tolerance of the aniline substrate, and considerations of atom economy and environmental impact. This guide is structured around the primary classes of alkylating agents, providing a logical framework for selecting the optimal method.

Reductive Amination: A Versatile and Widely Employed Strategy

Reductive amination stands as one of the most powerful and versatile methods for the synthesis of N-alkylated anilines. This one-pot procedure involves the initial condensation of an aniline with an aldehyde or ketone to form an imine or enamine intermediate, which is subsequently reduced in situ to the target amine. This approach is highly favored for its broad substrate scope and the ready availability of a vast library of carbonyl compounds.

Mechanism and Rationale: The reaction proceeds via a two-step sequence. The first step, imine formation, is typically reversible and often acid-catalyzed. The subsequent reduction of the C=N double bond is irreversible and drives the reaction to completion. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and reaction conditions. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation.[1][2][3]

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up and Purification A Aniline mix Mix and Stir A->mix B Aldehyde/Ketone B->mix C Solvent (e.g., Methanol, DCE) C->mix imine_formation Imine Intermediate mix->imine_formation Stir at RT D Optional: Acid Catalyst (e.g., Acetic Acid) D->imine_formation reduction N-Alkylated Aniline imine_formation->reduction In situ E Reducing Agent (e.g., NaBH(OAc)₃) E->reduction F Quench Reaction reduction->F G Extraction F->G H Drying and Concentration G->H I Purification (e.g., Chromatography) H->I product Pure N-Alkylated Aniline I->product Final Product

Caption: Workflow for Reductive Amination of Anilines.

Detailed Protocol: One-Pot Reductive Mono-N-alkylation using an Aldehyde and Pd/C

This protocol is adapted from a facile and environmentally benign method for the reductive amination of anilines.[1][4]

  • Materials:

    • Aniline (1.0 mmol)

    • Aldehyde (1.0 mmol)

    • 10% Palladium on carbon (Pd/C) (0.1 equiv)

    • Ammonium formate (HCOONH₄) (5.0 equiv)

    • 2-Propanol

    • Deionized water

  • Procedure:

    • To a round-bottom flask, add the aniline (1.0 mmol) and the aldehyde (1.0 mmol).

    • Add a solvent mixture of 2-propanol and water (10:1 v/v).

    • To this solution, add 10% Pd/C (0.1 equiv) followed by ammonium formate (5.0 equiv).

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with ethyl acetate.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

Quantitative Data for Reductive Amination

Aniline DerivativeAldehydeProductYield (%)Reference
AnilineButyraldehydeN-Butylaniline98[1]
4-MethoxyanilineButyraldehydeN-Butyl-4-methoxyaniline99[1]
4-ChloroanilineButyraldehydeN-Butyl-4-chloroaniline97[1]
N-Alkylation with Alcohols: A Green Chemistry Approach

The direct N-alkylation of anilines with alcohols has emerged as an attractive and environmentally friendly alternative to traditional methods that use alkyl halides.[5] These reactions, often termed "borrowing hydrogen" or "hydrogen autotransfer" catalysis, typically utilize transition metal catalysts and generate water as the sole byproduct, thus adhering to the principles of green chemistry.[6][7]

Mechanism and Rationale: The "borrowing hydrogen" mechanism involves a sequence of catalytic steps. Initially, the alcohol is dehydrogenated by the metal catalyst to form an aldehyde intermediate. This aldehyde then undergoes condensation with the aniline to form an imine. Concurrently, the hydrogen atoms initially abstracted from the alcohol are held by the catalyst. Finally, the catalyst transfers these hydrogen atoms to the imine, reducing it to the N-alkylated aniline and regenerating the catalyst for the next cycle. A variety of catalysts based on ruthenium, iridium, manganese, and nickel have been developed for this transformation.[5][6]

Catalytic Cycle: Borrowing Hydrogen Mechanism

G cluster_0 Dehydrogenation cluster_1 Condensation cluster_2 Hydrogenation cluster_3 Catalyst Regeneration A R-CH₂OH (Alcohol) C R-CHO (Aldehyde) A->C -H₂ B [M]-H (Catalyst) G [M] (Regenerated Catalyst) B->G -H₂ F Ar-N=CH-R (Imine) C->F + Ar-NH₂ - H₂O D H₂O E Ar-NH₂ (Aniline) E->F H Ar-NH-CH₂-R (N-Alkylated Aniline) F->H +H₂ G->B +H₂

Caption: Catalytic Cycle for N-Alkylation with Alcohols.

Detailed Protocol: Manganese-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol

This protocol is based on the use of an earth-abundant and inexpensive manganese pincer complex catalyst.[6]

  • Materials:

    • Aniline derivative (1.0 mmol)

    • Benzyl alcohol (1.2 mmol)

    • Manganese pincer catalyst (3 mol%)

    • Potassium tert-butoxide (t-BuOK) (0.75 equiv)

    • Toluene (2 mL)

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aniline derivative (1.0 mmol), benzyl alcohol (1.2 mmol), manganese pincer catalyst (3 mol%), and potassium tert-butoxide (0.75 equiv).

    • Add dry toluene (2 mL) via syringe.

    • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

    • Stir the reaction mixture for 24 hours.

    • Monitor the reaction progress by GC-MS or TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data for N-Alkylation with Alcohols

Aniline DerivativeAlcoholCatalystYield (%)Reference
AnilineBenzyl AlcoholMn pincer complex90[6]
4-MethylanilineBenzyl AlcoholMn pincer complex88[6]
Aniline1-ButanolNi/θ-Al₂O₃95[5]
N-Alkylation with Alkyl Halides: The Classical Approach

The reaction of anilines with alkyl halides is a classical and straightforward method for N-alkylation.[8] This reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Mechanism and Rationale: The primary drawback of this method is the potential for over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting aniline, leading to a second alkylation to form a tertiary amine, and potentially a third to form a quaternary ammonium salt. Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation. The use of a base is typically required to neutralize the hydrogen halide byproduct.

Microwave-Assisted Protocol: N-Benzylation of Aniline with Benzyl Chloride

Microwave irradiation can significantly accelerate the rate of N-alkylation with alkyl halides, often leading to cleaner reactions and higher yields in shorter reaction times.[9][10]

  • Materials:

    • Aniline (1.0 mmol)

    • Benzyl chloride (1.0 mmol)

    • Potassium carbonate on alumina (K₂CO₃/Al₂O₃)

  • Procedure:

    • In a microwave-safe reaction vessel, thoroughly mix the aniline (1.0 mmol), benzyl chloride (1.0 mmol), and potassium carbonate on alumina.

    • Place the vessel in a microwave reactor and irradiate at a suitable power and temperature for a short duration (e.g., 2-10 minutes).

    • Monitor the reaction progress by TLC.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Filter to remove the solid support and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: A Powerful Cross-Coupling Method

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[11][12] While it is a powerful tool for the synthesis of a wide range of arylamines, it can also be adapted for the N-alkylation of anilines, particularly for the introduction of aryl or heteroaryl groups.

Mechanism and Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the N-arylated aniline and regenerates the Pd(0) catalyst.[13] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being commonly employed.[11]

General Protocol: Buchwald-Hartwig N-Arylation of an Aniline

  • Materials:

    • Aniline

    • Aryl halide (e.g., aryl bromide)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., BINAP, XPhos)

    • Base (e.g., NaOtBu, K₂CO₃)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.

    • Add the aryl halide and the aniline.

    • Add the anhydrous solvent.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Conclusion

The N-alkylation of anilines is a fundamental and versatile transformation in organic synthesis. This guide has provided a detailed overview of the most prominent methods, including reductive amination, N-alkylation with alcohols via "borrowing hydrogen" catalysis, the classical approach using alkyl halides, and the powerful Buchwald-Hartwig amination. By understanding the underlying mechanisms and having access to detailed and validated protocols, researchers are well-equipped to select and execute the most appropriate strategy for their synthetic targets. The continued development of more efficient, selective, and sustainable catalytic systems will undoubtedly further expand the synthetic chemist's toolbox for the construction of valuable N-alkylated aniline derivatives.

References

  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. American Chemical Society.
  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar.
  • Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols.
  • Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
  • Catalytic N-Alkylation of Anilines.
  • N-Alkylation of Aniline by Copper-Chromite C
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC - NIH.
  • A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
  • Microwave Assisted, Highly Efficient Solid state N- and S-Alkyl
  • Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Straightforward route for unsymmetrically substituted ethylenediamine. PubMed.
  • Application Notes and Protocols for the N-alkylation of 4-(Furan-2-yl)aniline. Benchchem.
  • Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. Benchchem.
  • One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amin
  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradi
  • Ch22: Alkyl
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Application Notes & Protocols: Strategic Coupling of 4-Cyclopentylaniline with Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of 4-Cyclopentylaniline in Synthesis

This compound is a key building block in the fields of medicinal chemistry and materials science. Its structure, featuring a nucleophilic aniline moiety and a bulky, lipophilic cyclopentyl group, provides a unique scaffold for developing novel compounds with tailored properties. The cyclopentyl group can enhance metabolic stability and improve binding affinity to biological targets by occupying hydrophobic pockets. The reactivity of the primary amine allows for a wide range of functionalizations through coupling with various electrophiles, making it an essential starting material for generating libraries of drug candidates and advanced materials.

This guide provides a comprehensive overview of the reaction conditions and underlying principles for coupling this compound with four major classes of electrophiles: acylating agents, sulfonylating agents, aryl halides, and carbonyl compounds. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols to ensure reproducibility and success.

PropertyValue
IUPAC Name This compound[1]
CAS Number 20029-53-2[2]
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.25 g/mol [2]
Structure C1CCC(C1)C2=CC=C(C=C2)N[1]

N-Acylation: Synthesis of Bio-relevant Amides

The formation of an amide bond is one of the most fundamental and frequently performed reactions in drug discovery.[3] Amides derived from this compound are prevalent in various biologically active molecules.[4][5] The most direct method for N-acylation involves the reaction of the aniline with a highly reactive carboxylic acid derivative, typically an acyl chloride, in the presence of a base.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group. A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the starting aniline.[]

Experimental Protocol: Acylation with Benzoyl Chloride

This protocol details the synthesis of N-(4-cyclopentylphenyl)benzamide.

Reagents & Materials:

  • This compound (1.0 equiv.)

  • Benzoyl Chloride (1.1 equiv.)

  • Triethylamine (Et₃N) (1.5 equiv.)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 161 mg). Dissolve it in anhydrous DCM (10 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 mmol, 0.21 mL).

  • Electrophile Addition: Add benzoyl chloride (1.1 mmol, 0.13 mL) dropwise to the stirred solution over 5 minutes. The reaction is exothermic.[]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-cyclopentylphenyl)benzamide.

N-Sulfonylation: Accessing a Key Pharmacophore

The sulfonamide functional group is a bioisostere of the amide bond and is a cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and anti-inflammatory drugs.[7] The synthesis of sulfonamides from this compound is straightforwardly achieved by reacting it with an appropriate sulfonyl chloride.

Key Considerations

The reaction mechanism is analogous to N-acylation. The choice of base and solvent is critical. While organic bases like pyridine or triethylamine are common, inorganic bases can also be used. The reaction is typically robust and high-yielding.

Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride

This protocol describes the synthesis of N-(4-cyclopentylphenyl)-4-methylbenzenesulfonamide.

Reagents & Materials:

  • This compound (1.0 equiv.)

  • p-Toluenesulfonyl Chloride (TsCl) (1.1 equiv.)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol, 161 mg) in anhydrous DCM (5 mL).

  • Base/Solvent Addition: Add anhydrous pyridine (5 mL), which acts as both the base and a co-solvent.

  • Electrophile Addition: Add p-toluenesulfonyl chloride (1.1 mmol, 210 mg) portion-wise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with 20 mL of DCM.

  • Extraction: Transfer to a separatory funnel and wash sequentially with 1 M HCl (3 x 20 mL) to remove pyridine, followed by water (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude solid can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography.

N-Arylation: The Buchwald-Hartwig Amination

The formation of a C(sp²)-N bond to create diarylamines is a pivotal transformation. The Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, allowing for the coupling of anilines with aryl halides or triflates under relatively mild conditions.[8][9] This reaction is known for its exceptional functional group tolerance and broad substrate scope.[10][11]

The Catalytic Cycle and Key Parameters

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, phosphine ligand, base, and solvent.

  • Catalyst/Ligand: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.[12] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. They facilitate the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst species.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the aniline within the palladium coordination sphere. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are standard choices.

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition (Ar-X) pd0->ox_add pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex amine_coord Amine Coordination (R₂NH) pd2_complex->amine_coord pd_amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ amine_coord->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L-Pd(II)(Ar)(NR₂) deprotonation->pd_amido_complex red_elim Reductive Elimination pd_amido_complex->red_elim red_elim->pd0  Regeneration product Product (Ar-NR₂) red_elim->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation with 4-Bromotoluene

This protocol details the palladium-catalyzed coupling of this compound with 4-bromotoluene. Note: This reaction must be performed under strictly anhydrous and anaerobic conditions.

Reagents & Materials:

  • This compound (1.0 equiv.)

  • 4-Bromotoluene (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol %)

  • XPhos (4-6 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Toluene, anhydrous and deoxygenated

  • Celite

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol, 161 mg) and 4-bromotoluene (1.2 mmol, 205 mg).

  • Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL).

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS or TLC for the disappearance of starting materials.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with brine (2 x 20 mL).

  • Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Comparison of N-Arylation Conditions
ElectrophileCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
Aryl BromidePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100High
Aryl ChloridePd(OAc)₂ (2)RuPhos G3 (4)K₃PO₄ (2.0)Dioxane110Moderate-High
Aryl TriflatesPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (1.5)Toluene80High

N-Alkylation: Reductive Amination

Direct N-alkylation of anilines with alkyl halides often suffers from poor selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[13] Reductive amination offers a more controlled and efficient alternative for synthesizing secondary amines.[14] This two-step, one-pot process involves the initial formation of an imine (or enamine) by condensation of the aniline with a ketone or aldehyde, followed by in-situ reduction.

Mechanism and Reducing Agents

The reaction is typically performed under mildly acidic conditions to catalyze imine formation. The choice of reducing agent is crucial for selectivity. Mild hydride reagents that selectively reduce the C=N bond of the iminium ion in the presence of the starting carbonyl compound are preferred.

  • Sodium triacetoxyborohydride (STAB): NaBH(OAc)₃ is an ideal reagent for this transformation. It is mild, tolerant of many functional groups, and does not reduce the starting aldehyde or ketone under the reaction conditions.

  • Sodium cyanoborohydride (NaBH₃CN): Another effective but more toxic option.

  • Catalytic Hydrogenation: H₂ gas with a metal catalyst (e.g., Pd/C) can also be used, representing a greener alternative.[15]

Reductive_Amination_Workflow start Start: this compound + Carbonyl Compound (e.g., Cyclopentanone) step1 Step 1: Imine Formation (Condensation, Mild Acid Catalyst) start->step1 intermediate Intermediate: Iminium Ion step1->intermediate step2 Step 2: In-situ Reduction (e.g., NaBH(OAc)₃) intermediate->step2 product Product: N-Alkylated Aniline step2->product

Caption: General workflow for reductive amination.

Experimental Protocol: Reductive Amination with Cyclopentanone

This protocol describes the synthesis of N-cyclopentyl-4-cyclopentylaniline.

Reagents & Materials:

  • This compound (1.0 equiv.)

  • Cyclopentanone (1.2 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic, ~5 vol %)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 161 mg) and cyclopentanone (1.2 mmol, 0.11 mL).

  • Solvent and Catalyst: Add DCE (10 mL) followed by a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes. Effervescence may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-12 hours. Monitor by TLC or LC-MS for the formation of the product.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired secondary amine.

Conclusion

This compound is a versatile substrate that can be effectively coupled with a wide range of electrophiles to generate structurally diverse molecules. The choice of reaction conditions—spanning from classical nucleophilic substitution for acyl and sulfonyl chlorides to sophisticated transition-metal catalysis for N-arylation and controlled reductive amination for N-alkylation—allows for precise control over the final product. The protocols and principles outlined in this guide provide a robust foundation for researchers to successfully utilize this compound in their synthetic endeavors, accelerating the discovery of new pharmaceuticals and materials.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

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  • National Center for Biotechnology Information. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. [Link]

  • National Center for Biotechnology Information. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. [Link]

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  • Wiley Online Library. C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. [Link]

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  • ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]

  • Princeton University, Macmillan Group. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Organic Chemistry Portal. One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. [Link]

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Mastering the Purification of 4-Cyclopentylaniline and Its Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and robust protocols for the purification of 4-Cyclopentylaniline and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights and field-proven methodologies to achieve high-purity compounds essential for research and pharmaceutical applications.

Introduction: The Significance of this compound

This compound is a substituted aromatic amine that serves as a crucial building block in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final products. This guide delves into the common impurities encountered during its synthesis and provides a suite of purification techniques to obtain this compound and its derivatives in the desired high-purity state.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₁H₁₅N
Molecular Weight161.24 g/mol
AppearanceNot explicitly stated, likely a liquid or low-melting solidGeneral knowledge of similar anilines
Boiling PointEstimated to be high (>200 °C at atmospheric pressure)General knowledge of similar anilines
SolubilityLikely soluble in organic solvents, sparingly soluble in waterGeneral knowledge of similar anilines

Understanding the Impurity Profile

The choice of purification strategy is intrinsically linked to the nature of the impurities present. The synthesis of this compound often involves a Friedel-Crafts reaction, which can introduce specific byproducts.[1][2][3]

Common Impurities from Synthesis:

  • Starting Materials: Unreacted aniline or cyclopentylating agents.

  • Isomeric Byproducts: Ortho- and meta-cyclopentylaniline isomers. The para-isomer is typically the major product due to steric hindrance.

  • Poly-alkylated Species: Di- and tri-cyclopentylated aniline, which can form if the reaction conditions are not carefully controlled.[4]

  • Rearrangement Products: Carbocation rearrangements during Friedel-Crafts alkylation can lead to the formation of isomers with different alkyl structures.[3]

  • Oxidation Products: Anilines are susceptible to oxidation, leading to colored impurities.[5]

  • Residual Catalysts and Reagents: Traces of Lewis acids (e.g., AlCl₃) and solvents used in the synthesis.

Strategic Purification Methodologies

A multi-pronged approach is often necessary to achieve the desired purity of this compound. The selection of the most appropriate technique, or combination of techniques, depends on the scale of the purification and the specific impurity profile.

Purification_Strategy Crude_Product Crude this compound Distillation Vacuum Distillation Crude_Product->Distillation High-boiling impurities Crystallization Crystallization Crude_Product->Crystallization Solid impurities Chromatography Column Chromatography Crude_Product->Chromatography Closely related isomers Purity_Analysis Purity Analysis (HPLC, GC-MS) Distillation->Purity_Analysis Crystallization->Purity_Analysis Chromatography->Purity_Analysis Pure_Product High-Purity Product Purity_Analysis->Pure_Product

Figure 1. A decision-making workflow for the purification of this compound.

Vacuum Distillation: The Workhorse for Bulk Purification

For high-boiling liquids like this compound, vacuum distillation is the preferred method for removing non-volatile impurities and separating it from lower or significantly higher boiling point byproducts.[5] The reduced pressure lowers the boiling point, preventing thermal degradation of the sensitive aniline moiety.

Protocol: Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Drying (Optional): If water is present, dry the crude product with a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂) before distillation.[6]

  • Charge the Flask: Add the crude this compound to the distillation flask (no more than two-thirds full) along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuate the System: Gradually apply vacuum to the system. Monitor the pressure and watch for any initial outgassing of volatile solvents.

  • Heating: Once a stable vacuum is achieved (typically in the range of 1-10 mmHg), begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions based on their boiling point at the recorded pressure. The main fraction containing this compound should be collected in a pre-weighed receiving flask. Discard the forerun (lower boiling impurities) and leave the high-boiling residue in the distillation flask.

  • Termination: Once the main fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Troubleshooting Distillation:

IssuePotential CauseSolution
BumpingUneven heating or insufficient nucleation sites.Use a magnetic stir bar for efficient stirring. Ensure fresh boiling chips are used.
Product decompositionDistillation temperature is too high.Use a higher vacuum to further reduce the boiling point.
Poor separationInefficient distillation column.For closer boiling impurities, a fractionating column can be used, although this may increase the distillation time.
Crystallization: For Solid Derivatives and High-Purity Polishing

If this compound is a solid at room temperature, or if it can be converted to a stable crystalline salt (e.g., hydrochloride), recrystallization is an excellent technique for achieving high purity.[7] This method is particularly effective at removing small amounts of impurities that may co-distill with the product.

Protocol: Recrystallization of this compound Hydrochloride

  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, isopropanol). Slowly add a solution of hydrochloric acid in the same or a miscible solvent until precipitation of the hydrochloride salt is complete.[8]

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] Common solvents for anilines and their salts include ethanol, isopropanol, and aqueous mixtures.[7]

  • Dissolution: In a flask, suspend the crude hydrochloride salt in a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to oxidation products, add a small amount of activated charcoal to the hot solution and stir for a few minutes.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Crystallization_Workflow Start Crude Solid/Salt Dissolve Dissolve in Hot Solvent Start->Dissolve Filter Hot Filtration (optional) Dissolve->Filter Cool Slow Cooling Filter->Cool Isolate Isolate Crystals Cool->Isolate Dry Dry Crystals Isolate->Dry End Pure Crystalline Product Dry->End

Figure 2. General workflow for the recrystallization of a solid compound.

Column Chromatography: For Isomer Separation and Trace Impurity Removal

Flash column chromatography is a powerful technique for separating compounds with similar polarities, such as isomers of this compound or closely related byproducts.

Protocol: Flash Chromatography of this compound

  • Stationary Phase Selection: For aromatic amines, standard silica gel can be used, but it is often beneficial to use an amine-functionalized silica gel to prevent tailing and improve separation.

  • Mobile Phase Selection: A non-polar/polar solvent system is typically used. A common starting point is a mixture of hexane and ethyl acetate. To improve the separation of basic amines on silica, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.

  • Column Packing: Prepare a column with the chosen stationary phase, ensuring it is well-packed to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purity Assessment: The Validation of Success

The purity of the final product must be rigorously assessed to ensure it meets the required specifications. A combination of analytical techniques is often employed for a comprehensive evaluation.

Purity Analysis Techniques:

TechniqueApplicationInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis and detection of non-volatile impurities.Purity percentage, presence of isomers and byproducts.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities and structural confirmation.Identification of byproducts based on their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of purity.Confirms the chemical structure and can reveal the presence of impurities with distinct NMR signals.
Melting Point Analysis A sharp melting point range indicates high purity for solid compounds.A broad melting range suggests the presence of impurities.

Example HPLC Method for Purity Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aniline derivative has strong absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

Conclusion

The purification of this compound and its derivatives is a critical step in the synthesis of many important molecules. By understanding the potential impurities and applying the appropriate purification techniques—vacuum distillation for bulk purification, crystallization for high-purity solids, and column chromatography for challenging separations—researchers can consistently obtain high-quality material. Rigorous purity analysis using methods like HPLC and GC-MS is essential to validate the success of the purification process. The protocols and guidelines presented in this document provide a solid foundation for developing and optimizing purification strategies for this important class of compounds.

References

  • Demers, F. X., & Fink, T. R. (1960). U.S. Patent No. 2,938,054. U.S.
  • Huntsman Corporation. (2010). U.S. Patent No. 7,692,042. U.S.
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  • LookChem. (n.d.).
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  • Mettler-Toledo International Inc. (n.d.).
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  • Britton, E. C., & Holmes, R. D. (1933). U.S. Patent No. 1,908,951. U.S.
  • CymitQuimica. (n.d.). 4-Cyclohexylaniline.
  • Agilent Technologies. (2019).
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  • Sandoz AG. (2012). European Patent No. 2,436,381.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Sigma-Aldrich. (n.d.). 4-CYCLOHEXYLANILINE AldrichCPR.
  • Texium. (2020).
  • ResearchGate. (2025). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Zhejiang University of Technology. (2008).
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  • Journal of Chromatographic Science. (n.d.).
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 863-872.
  • PubChem. (n.d.). 4-Cyclohexylbenzenamine.
  • The Organic Chemistry Tutor. (2016, December 28).
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  • Wang, Y., et al. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
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Synthesis of 4-Cyclopentylaniline Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 4-cyclopentylaniline and its derivatives, crucial intermediates in the development of novel therapeutics and advanced materials. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-proven methodologies.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological pathways. The cyclopentyl group offers a unique combination of lipophilicity and conformational rigidity, which can enhance binding affinity to protein targets and improve pharmacokinetic properties. This guide explores several robust synthetic strategies to access this valuable building block, providing detailed, step-by-step protocols for each approach.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on four primary, reliable methods:

  • Friedel-Crafts Acylation followed by Reduction: A classic and scalable approach involving the acylation of a protected aniline with a cyclopentanecarbonyl derivative, followed by reduction of the resulting ketone.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction to form the C-N bond between an aryl halide and cyclopentylamine.

  • Suzuki-Miyaura Coupling: A versatile palladium-catalyzed reaction to form the C-C bond between an aminophenylboronic acid derivative and a cyclopentyl halide.

  • Reductive Amination: A direct approach involving the reaction of aniline with cyclopentanone in the presence of a reducing agent.

Each of these methods offers distinct advantages and is suited to different starting materials and desired scales of production. The choice of route will depend on factors such as substrate availability, functional group tolerance, and desired purity of the final product.

Method 1: Friedel-Crafts Acylation and Subsequent Reduction

This two-step approach is a robust and often high-yielding method for the synthesis of this compound. The initial Friedel-Crafts acylation introduces the cyclopentanoyl group onto the aromatic ring of a protected aniline, followed by a reduction of the ketone to the desired cyclopentyl group.[1][2]

Logical Workflow: Friedel-Crafts Acylation and Reduction

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection Acetanilide Acetanilide (Protected Aniline) Reaction_1 Friedel-Crafts Acylation Acetanilide->Reaction_1 Cyclopentanecarbonyl_chloride Cyclopentanecarbonyl Chloride Cyclopentanecarbonyl_chloride->Reaction_1 AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_1 Intermediate_1 4'-Cyclopentanoylacetanilide Reaction_1->Intermediate_1 Intermediate_1_ref 4'-Cyclopentanoylacetanilide Reaction_2 Clemmensen or Wolff-Kishner Reduction Intermediate_1_ref->Reaction_2 Reducing_Agent Reducing Agent (e.g., Zn(Hg)/HCl or H₂NNH₂/KOH) Reducing_Agent->Reaction_2 Intermediate_2 N-(4-Cyclopentylphenyl)acetamide Reaction_2->Intermediate_2 Intermediate_2_ref N-(4-Cyclopentylphenyl)acetamide Reaction_3 Amide Hydrolysis Intermediate_2_ref->Reaction_3 Hydrolysis Acidic or Basic Hydrolysis Hydrolysis->Reaction_3 Final_Product This compound Reaction_3->Final_Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation, reduction, and deprotection.

Protocol 1.1: Friedel-Crafts Acylation of Acetanilide

This protocol details the acylation of acetanilide with cyclopentanecarbonyl chloride. The acetamido group protects the amine and directs the acylation to the para position.[3][4]

Materials:

  • Acetanilide

  • Cyclopentanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 eq.) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve acetanilide (1.0 eq.) and cyclopentanecarbonyl chloride (1.1 eq.) in anhydrous DCM.

  • Add the solution of acetanilide and cyclopentanecarbonyl chloride dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer using a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4'-cyclopentanoylacetanilide.

  • Purify the product by recrystallization or column chromatography.

Protocol 1.2: Reduction of 4'-Cyclopentanoylacetanilide

The ketone intermediate can be reduced to the corresponding alkane via either the Clemmensen or Wolff-Kishner reduction.

Option A: Clemmensen Reduction (Acidic Conditions) [1][2][5]

Materials:

  • 4'-Cyclopentanoylacetanilide

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the solid with water.

  • In a round-bottom flask equipped with a reflux condenser, add the 4'-cyclopentanoylacetanilide, zinc amalgam, concentrated HCl, and toluene.

  • Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated HCl may be added during the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting N-(4-cyclopentylphenyl)acetamide by chromatography.

Option B: Wolff-Kishner Reduction (Basic Conditions) [6][7][8]

Materials:

  • 4'-Cyclopentanoylacetanilide

  • Hydrazine hydrate (H₂NNH₂·H₂O)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine the 4'-cyclopentanoylacetanilide, hydrazine hydrate, and diethylene glycol.

  • Heat the mixture to 100-120 °C for 1-2 hours.

  • Add powdered KOH to the mixture and increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.

  • Maintain the reaction at this temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture, add water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with dilute HCl and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the N-(4-cyclopentylphenyl)acetamide by chromatography.

Protocol 1.3: Deprotection of N-(4-Cyclopentylphenyl)acetamide

The final step is the hydrolysis of the acetamide to yield this compound.

Materials:

  • N-(4-Cyclopentylphenyl)acetamide

  • Concentrated hydrochloric acid or Sodium hydroxide solution

  • Ethanol

Procedure:

  • Dissolve the N-(4-cyclopentylphenyl)acetamide in ethanol in a round-bottom flask.

  • Add an excess of concentrated HCl (for acidic hydrolysis) or a concentrated solution of NaOH (for basic hydrolysis).

  • Heat the mixture to reflux for 4-8 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture. If acidic hydrolysis was used, neutralize with a base (e.g., NaOH solution) until the solution is basic. If basic hydrolysis was used, neutralize with an acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the this compound by distillation or column chromatography.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and efficient method for the formation of C-N bonds.[9][10][11] This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine. For the synthesis of this compound, this can be achieved by coupling a 4-haloaniline derivative with cyclopentylamine.

Logical Workflow: Buchwald-Hartwig Amination

cluster_0 Buchwald-Hartwig Cross-Coupling Aryl_Halide 4-Bromoaniline (or protected derivative) Reaction Buchwald-Hartwig Amination Aryl_Halide->Reaction Cyclopentylamine Cyclopentylamine Cyclopentylamine->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction Ligand Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Final_Product This compound Reaction->Final_Product

Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Protocol 2.1: Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of 4-bromoaniline with cyclopentylamine. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and may require optimization.

Materials:

  • 4-Bromoaniline

  • Cyclopentylamine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 4-bromoaniline (1.0 eq.), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (1.5-2.0 eq.).

  • Add anhydrous toluene or dioxane via syringe.

  • Add cyclopentylamine (1.2-1.5 eq.) to the mixture.

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the this compound by column chromatography.

Method 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organohalide.[12][13][14] To synthesize this compound, one could couple a 4-aminophenylboronic acid derivative with a cyclopentyl halide.

Logical Workflow: Suzuki-Miyaura Coupling

cluster_0 Suzuki-Miyaura Cross-Coupling Boronic_Acid 4-Aminophenylboronic Acid Reaction Suzuki-Miyaura Coupling Boronic_Acid->Reaction Cyclopentyl_Halide Cyclopentyl Bromide Cyclopentyl_Halide->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Final_Product This compound Reaction->Final_Product

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Protocol 3.1: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of 4-aminophenylboronic acid with cyclopentyl bromide.

Materials:

  • 4-Aminophenylboronic acid

  • Cyclopentyl bromide

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 4-aminophenylboronic acid (1.0 eq.) and cyclopentyl bromide (1.2 eq.) in the chosen solvent system.

  • Add the base (2.0-3.0 eq.) and the palladium catalyst (1-5 mol%).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the this compound by column chromatography.[15]

Method 4: Reductive Amination

Reductive amination is a direct method to form an amine by the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[16][17][18] For the synthesis of this compound, this involves the reaction of aniline with cyclopentanone.

Logical Workflow: Reductive Amination

cluster_0 One-Pot Reductive Amination Aniline Aniline Reaction Reductive Amination Aniline->Reaction Cyclopentanone Cyclopentanone Cyclopentanone->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Reaction Final_Product This compound Reaction->Final_Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Protocol 4.1: Reductive Amination

This protocol outlines the reductive amination of aniline with cyclopentanone using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • Aniline

  • Cyclopentanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq.) and cyclopentanone (1.1 eq.) in DCM or DCE.

  • If desired, add a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the this compound by column chromatography.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value Source
Molecular Formula C₁₁H₁₅N[19]
Molecular Weight 161.24 g/mol [19]
CAS Number 20029-53-2[19]
Appearance Colorless to pale yellow liquid or solid
¹H NMR (CDCl₃) Expected signals for aromatic protons (AA'BB' system), a methine proton for the cyclopentyl group attached to the ring, and methylene protons of the cyclopentyl ring. The NH₂ protons will appear as a broad singlet.[20][21]
¹³C NMR (CDCl₃) Expected signals for aromatic carbons (quaternary and protonated), and aliphatic carbons of the cyclopentyl group.[20][21]
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 161.[22]
IR (neat) Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).

Note: Specific chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and concentration.

Troubleshooting and Safety Considerations

  • Friedel-Crafts Acylation: Anhydrous conditions are critical. The reaction is exothermic and should be cooled properly. Aluminum chloride is corrosive and reacts violently with water.

  • Reductions: Clemmensen reduction uses concentrated acid and generates toxic mercury waste. Wolff-Kishner reduction involves high temperatures and a strong base. Both should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Palladium-Catalyzed Reactions: These reactions are sensitive to air and moisture, requiring the use of inert atmosphere techniques (Schlenk line or glovebox). Palladium catalysts and phosphine ligands can be expensive and toxic.

  • Reductive Amination: Sodium triacetoxyborohydride is moisture-sensitive. The reaction can be slow and may require extended reaction times.

Conclusion

This guide has outlined four distinct and reliable synthetic routes to this compound, a key building block in modern chemical research. By providing detailed, step-by-step protocols, alongside the underlying chemical principles and practical considerations, we aim to empower researchers to confidently synthesize this important molecule and its derivatives. The choice of synthetic route will ultimately be guided by the specific needs of the project, including scale, available starting materials, and functional group compatibility.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

  • Reisman, S. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Mastering Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Wolff–Kishner reduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • CLEMMENSEN REDUCTION. (n.d.). Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 15). Wolff-Kishner Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Clemmensen reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

  • Chemistry Notes. (2023, June 3). Clemmensen Reduction: Mechanism and Application. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Suzuki reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).
  • Royal Society of Chemistry. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H15N). Retrieved from [Link]

  • Sciencemadness.org. (2021, January 9). Friedel-Crafts acylation of anilides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
  • Chem 115 Myers. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

  • MDPI. (n.d.). a-Anilinoketones, Esters and Amides: A Chemical Study. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopentylideneaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

  • mzCloud. (2015, October 16). 4 Pentylaniline. Retrieved from [Link]

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  • Google Patents. (n.d.). EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
  • Chegg. (2017, July 31). Solved Show how to synthesize N-cyclopentylaniline from. Retrieved from [Link]

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The Strategic Application of 4-Cyclopentylaniline in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Kinase Selectivity and the Role of Key Building Blocks

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern oncology and immunology. The development of small molecule inhibitors that can selectively modulate the activity of a specific kinase, without affecting others in a highly homologous family, remains a paramount challenge in medicinal chemistry. The vast majority of these inhibitors target the ATP-binding site, necessitating a design strategy that leverages subtle differences within this highly conserved region.

This guide focuses on the strategic application of 4-Cyclopentylaniline , a key building block in the synthesis of potent and selective kinase inhibitors. The aniline moiety serves as a versatile anchor, frequently forming crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine ring of ATP. The cyclopentyl group, a non-polar, conformationally constrained aliphatic ring, is expertly suited to probe and occupy hydrophobic pockets adjacent to the ATP-binding site. This interaction is often the key to achieving high potency and, critically, selectivity for the target kinase over off-target isoforms.

Herein, we provide a detailed exploration of the pharmacological rationale for using this compound, a representative synthetic protocol for its incorporation into a common kinase inhibitor scaffold, and the technical insights required for successful execution in a research and drug development setting.

Pharmacological Rationale: Why this compound is a Privileged Scaffold Fragment

The effectiveness of this compound as a pharmacophore in kinase inhibitor design stems from its dual-functionality. The molecule can be conceptually divided into two key interacting domains: the Hinge-Binding Aniline and the Hydrophobic Pocket Probe .

  • The Aniline Headgroup: The primary amine of the aniline is positioned to interact with the kinase hinge region, a short sequence of amino acids that connects the N- and C-lobes of the kinase domain. The amine can act as both a hydrogen bond donor and, through the lone pair on the nitrogen, a hydrogen bond acceptor. This bidentate interaction is a hallmark of many Type I kinase inhibitors and is crucial for anchoring the molecule with high affinity.

  • The Cyclopentyl Tail: The cyclopentyl group provides a well-defined lipophilic moiety. Unlike more flexible alkyl chains, its semi-rigid structure reduces the entropic penalty upon binding. Kinase ATP sites often feature an adjacent hydrophobic region, sometimes referred to as a "selectivity pocket," which is less conserved across the kinome. By incorporating a precisely sized hydrophobic group like cyclopentyl, medicinal chemists can design inhibitors that preferentially bind to kinases possessing a complementary pocket, thereby engineering selectivity.[1]

The diagram below illustrates this general binding hypothesis.

G cluster_0 Kinase ATP Binding Site cluster_1 Hinge Region cluster_2 Hydrophobic Pocket cluster_3 This compound Moiety Hinge_AA1 Ala Hinge_AA2 Glu Hydro_AA1 Leu Hydro_AA2 Val Aniline Aniline Nitrogen Aniline->Hinge_AA1 H-Bond (Donor) Aniline->Hinge_AA2 H-Bond (Acceptor) Cyclopentyl Cyclopentyl Group Cyclopentyl->Hydro_AA1 Hydrophobic Interaction Cyclopentyl->Hydro_AA2

Caption: General binding mode of a this compound-based inhibitor.

Application Showcase: Synthesis of a 2-(4-Cyclopentylanilino)pyrimidine Scaffold for CDK Inhibition

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a common feature of cancer.[2] Many potent CDK inhibitors are based on the 2-anilinopyrimidine scaffold.[3] The following section details a representative and robust protocol for the synthesis of a model inhibitor, N-(4-cyclopentylphenyl)-5-fluoro-4-methoxypyrimidin-2-amine , using a palladium-catalyzed C-N cross-coupling reaction. This method is adapted from established procedures for synthesizing similar anilinopyrimidine derivatives.[3]

Overall Synthetic Workflow

The synthesis is a one-step coupling reaction between the commercially available heterocyclic core and this compound. The Buchwald-Hartwig amination is the reaction of choice for this transformation due to its high functional group tolerance and efficiency.

G cluster_reactants Inputs reagent1 2-Chloro-5-fluoro- 4-methoxypyrimidine reaction_step Buchwald-Hartwig Cross-Coupling reagent1->reaction_step reagent2 This compound reagent2->reaction_step catalyst Pd₂(dba)₃ + Xantphos catalyst->reaction_step base Cs₂CO₃ base->reaction_step solvent Dioxane, 110 °C solvent->reaction_step workup Aqueous Workup & Extraction reaction_step->workup purification Column Chromatography workup->purification product Final Product: 2-(4-Cyclopentylanilino) -pyrimidine Derivative purification->product

Caption: Workflow for the synthesis of a 2-anilinopyrimidine kinase inhibitor.

Detailed Experimental Protocol

Reaction: Synthesis of N-(4-cyclopentylphenyl)-5-fluoro-4-methoxypyrimidin-2-amine

Reagent/ComponentM.W.AmountMoles (mmol)Equivalents
2-Chloro-5-fluoro-4-methoxypyrimidine164.56500 mg3.041.0
This compound161.26538 mg3.341.1
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7256 mg0.0610.02
Xantphos578.68106 mg0.1820.06
Cesium Carbonate (Cs₂CO₃)325.821.98 g6.082.0
1,4-Dioxane (anhydrous)-15 mL--

Procedure:

  • Vessel Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cesium carbonate (1.98 g), Pd₂(dba)₃ (56 mg), and Xantphos (106 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon gas for 10-15 minutes. This step is critical as the palladium(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-Chloro-5-fluoro-4-methoxypyrimidine (500 mg), this compound (538 mg), and anhydrous 1,4-dioxane (15 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir vigorously. The reaction mixture will typically turn from a suspension to a dark brown or black solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexane. The reaction is generally complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution (e.g., 5% to 40% ethyl acetate in hexane) to afford the pure N-(4-cyclopentylphenyl)-5-fluoro-4-methoxypyrimidin-2-amine as a solid.

Causality Behind Experimental Choices:

  • Catalyst System (Pd₂(dba)₃ / Xantphos): Pd₂(dba)₃ is a stable air-tolerant source of Palladium(0), which is the active catalytic species. Xantphos is a bulky, electron-rich bisphosphine ligand with a wide bite angle. This ligand promotes the crucial reductive elimination step of the catalytic cycle and prevents catalyst deactivation, making it highly effective for coupling with electron-rich anilines.

  • Base (Cs₂CO₃): Cesium carbonate is a strong, yet non-nucleophilic, base. Its high solubility in dioxane and its ability to effectively deprotonate the aniline nitrogen to form the active nucleophile make it superior to other bases like K₂CO₃ or NaOtBu for many Buchwald-Hartwig aminations.

  • Solvent (Anhydrous Dioxane): Dioxane is a high-boiling point, aprotic solvent that effectively solubilizes the reactants and is stable to the reaction conditions. It is crucial to use an anhydrous grade to prevent quenching of the base and deactivation of the catalyst.

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is readily oxidized to inactive Pd(II) by atmospheric oxygen. Maintaining a strict inert atmosphere is essential for achieving high yields and reproducible results.

Mechanism: The Buchwald-Hartwig Catalytic Cycle

The success of the synthesis hinges on the palladium-catalyzed Buchwald-Hartwig amination cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-Cl pdII_complex [Ar-Pd(II)-Cl]L₂ ox_add->pdII_complex amine_coord Amine Coordination / Deprotonation pdII_complex->amine_coord + R'-NH₂ - Cl⁻ pdII_amido [Ar-Pd(II)-NHR']L₂ amine_coord->pdII_amido red_elim Reductive Elimination pdII_amido->red_elim red_elim->pd0 - Product product Ar-NHR' (Product) reactants Ar-Cl + R'-NH₂ (Reactants)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Safety and Handling of this compound

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. All manipulations should be performed in a well-ventilated chemical fume hood.[4]

Conclusion

This compound stands out as a highly valuable and strategic building block for the synthesis of kinase inhibitors. Its unique combination of a proven hinge-binding element (the aniline) and a well-defined hydrophobic probe (the cyclopentyl group) provides medicinal chemists with a powerful tool to enhance both inhibitor potency and selectivity. The robust and well-understood palladium-catalyzed coupling methodologies, such as the Buchwald-Hartwig amination, allow for its reliable incorporation into a diverse array of heterocyclic scaffolds. As the drive for more selective and effective targeted therapies continues, the thoughtful application of fragments like this compound will remain a cornerstone of successful drug discovery campaigns.

References

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  • Ghotekar, N., et al. (2015). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. European Journal of Medicinal Chemistry, 90, 888-899. [Link]

  • Hennequin, L. F., et al. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 57(3), 578-599. [Link]

  • Lee, H., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(24), 15738-15755. [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578-599. [Link]

  • Sturdivant, J. M., et al. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S. Patent No. 9,643,927. [Link]

  • Mou, Y., et al. (2022). Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Frontiers in Chemistry, 10, 930335. [Link]

  • Patil, P. O., et al. (2023). Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening. Drug Development Research, 84(4), 868-888. [Link]

  • Sánchez-Martínez, C., et al. (2015). Cyclin Dependent Kinase (CDK) Inhibitors as Anticancer Drugs. Bioorganic & Medicinal Chemistry Letters, 25(17), 3420-3435. [Link]

  • Aikawa, K., et al. (2012). Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof. U.S.
  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 838-846. [Link]

  • Baker, T. M., et al. (2017). Kinase inhibitors. U.S. Patent No. 9,751,837. [Link]

  • Ali, A. M., et al. (2023). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 12. [Link]

  • Goldfarb, D., et al. (2023). Cyclin-dependent kinase 2 inhibitors for medical treatment.
  • Li, B., et al. (2024). Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. Annals of Translational Medicine, 12(18), 536. [Link]

  • deLong, M. A., et al. (2012). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 22(16), 5259-5263. [Link]

  • El-Damasy, D. A., et al. (2022). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 27(21), 7247. [Link]

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Application Note: Comprehensive Analytical Characterization of 4-Cyclopentylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

4-Cyclopentylaniline is an aromatic amine of significant interest in synthetic chemistry, serving as a key building block in the development of pharmaceuticals and advanced materials. Its unique structure, combining a rigid aromatic ring with a flexible cycloaliphatic group, imparts specific physicochemical properties to target molecules. Accurate and robust analytical characterization is therefore critical to ensure its identity, purity, and consistency, which are fundamental requirements for its application in research, development, and manufacturing.

This guide provides a comprehensive suite of analytical methods for the in-depth characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals. The protocols herein are grounded in established principles and are presented with the causality behind experimental choices to ensure methodological robustness and data integrity.

Physicochemical Profile of this compound

A thorough understanding of the molecule's physical and chemical properties is the foundation of any analytical strategy. These properties dictate the choice of solvents, chromatographic conditions, and spectroscopic parameters.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₅N[1]
Molecular Weight 161.24 g/mol [1]
CAS Number 20029-53-2[1]
Canonical SMILES C1CCC(C1)C2=CC=C(C=C2)N[1]
Topological Polar Surface Area 26 Ų[1]
Appearance To be determined experimentally (likely a liquid or low-melting solid at room temperature)
Solubility Expected to be soluble in common organic solvents (e.g., Methanol, Acetonitrile, Chloroform, Ethyl Acetate) and poorly soluble in water.

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of a chemical entity. The following workflow illustrates a logical sequence of analysis, starting from preliminary identification and culminating in comprehensive purity and structural verification.

Analytical_Workflow cluster_0 Sample Reception & Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity & Quantification cluster_3 Final Characterization Sample This compound Sample PhysChem Physicochemical Properties (Appearance, Solubility) Sample->PhysChem NMR NMR Spectroscopy (¹H, ¹³C) - Unambiguous Structure PhysChem->NMR MS Mass Spectrometry (GC-MS) - Molecular Weight PhysChem->MS FTIR FTIR Spectroscopy - Functional Groups PhysChem->FTIR HPLC HPLC-UV/PDA - Purity Assay - Impurity Profile NMR->HPLC Report Certificate of Analysis (CoA) NMR->Report MS->HPLC MS->Report FTIR->Report GCMS_Purity GC-MS - Volatile Impurities HPLC->GCMS_Purity HPLC->Report GCMS_Purity->Report

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Methods for Purity and Separation

Chromatography is the cornerstone for assessing the purity of this compound and separating it from potential impurities, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC is the preferred method for quantifying the purity of this compound due to its high resolution, sensitivity, and reproducibility.[2] A reversed-phase method is ideal, separating compounds based on their hydrophobicity.

Protocol: RP-HPLC Purity Determination

ParameterRecommended Condition
Instrumentation HPLC system with UV or Photodiode Array (PDA) Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 95% B over 15 min, hold for 3 min, return to 10% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by UV-Vis scan)
Injection Volume 10 µL
Sample Preparation Accurately weigh ~1 mg of this compound and dissolve in 1 mL of Acetonitrile/Water (1:1) to a final concentration of 1 mg/mL.

Senior Application Scientist's Note (Causality & Trustworthiness):

  • Column Choice: A C18 column provides excellent hydrophobic retention for the cyclopentyl and phenyl groups.

  • Mobile Phase: The use of formic acid improves peak shape for the basic aniline moiety by suppressing the ionization of free silanol groups on the silica support and protonating the analyte.

  • Gradient Elution: A gradient is employed to ensure that both more polar and less polar impurities are eluted and resolved from the main peak within a reasonable runtime.

  • System Suitability: Before analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0% to ensure the system is performing correctly. A PDA detector is highly recommended to assess peak purity, ensuring no co-eluting impurities are present.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is a powerful technique for confirming the identity of this compound via its mass spectrum and for detecting any volatile or thermally stable impurities.[4]

Protocol: GC-MS Analysis

ParameterRecommended Condition
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole)
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial 80 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 amu
Sample Preparation Prepare a dilute solution (~100 µg/mL) in Ethyl Acetate or Dichloromethane.

Senior Application Scientist's Note (Rationale):

  • Column Choice: A low-polarity HP-5ms column is a robust, general-purpose column suitable for separating a wide range of aromatic compounds.

  • Oven Program: The temperature ramp is designed to provide good separation between the solvent peak, the analyte, and any potential low-boiling or high-boiling impurities.

  • EI Mode: Electron Ionization at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identity confirmation.[5]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide orthogonal information to confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for structural elucidation, providing detailed information about the carbon-hydrogen framework.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) for unambiguous assignments.

Expected NMR Data (in CDCl₃):

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
Aromatic~6.9 - 7.1d2HAr-H ortho to Cyclopentyl
Aromatic~6.6 - 6.7d2HAr-H ortho to NH₂
Amine~3.6br s2H-NH₂
Cyclopentyl~2.8 - 2.9p1H-CH (methine)
Cyclopentyl~1.5 - 2.1m8H-CH₂ (aliphatic)
¹³C NMR δ (ppm)Assignment
Aromatic~145C-NH₂
Aromatic~135C-Cyclopentyl
Aromatic~129CH (ortho to Cyclopentyl)
Aromatic~115CH (ortho to NH₂)
Cyclopentyl~46CH (methine)
Cyclopentyl~34CH₂
Cyclopentyl~25CH₂

Note: Chemical shifts (δ) are predicted and should be confirmed experimentally. The amine proton signal may be broad and its chemical shift can vary with concentration and solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify key functional groups present in the molecule based on their characteristic vibrations.[6]

Protocol: FTIR Analysis

  • Sample Preparation: If the sample is a liquid, cast a thin film between two KBr or NaCl plates. If it is a solid, prepare a KBr pellet.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Expected Characteristic FTIR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3500N-H stretch (doublet)Primary Amine (-NH₂)
3000 - 3100C-H stretch (aromatic)Aromatic Ring
2850 - 2970C-H stretch (aliphatic)Cyclopentyl Group
1600 - 1620N-H bend (scissoring)Primary Amine (-NH₂)
1450 - 1550C=C stretch (in-ring)Aromatic Ring
Mass Spectrometry (MS) and UV-Visible Spectroscopy
  • Mass Spectrometry: As performed during the GC-MS analysis, the molecular ion peak (M⁺) should be observed at m/z = 161, confirming the molecular weight. A key fragment ion is expected at m/z = 132, corresponding to the loss of an ethyl group (-C₂H₅) from the cyclopentyl ring.[5]

  • UV-Visible Spectroscopy: A UV-Vis scan of a dilute solution in methanol or ethanol will reveal the wavelength of maximum absorbance (λmax), which is useful for setting the detection wavelength in HPLC. For an aniline derivative, a λmax is expected in the range of 240-260 nm.

Relationship of Analytical Techniques to Molecular Properties

The chosen analytical techniques are complementary, each providing a unique piece of information that, when combined, delivers a complete characterization of this compound.

Technique_Properties cluster_0 Molecular Structure cluster_1 Physical & Chemical Identity Structure Covalent Structure & Connectivity FunctionalGroups Functional Groups (-NH₂, Ar, Cyclopentyl) MolWeight Molecular Weight (161.24 Da) Purity Purity / Impurity Profile NMR NMR (¹H, ¹³C) NMR->Structure Definitive FTIR FTIR FTIR->FunctionalGroups Confirmatory MS Mass Spec MS->MolWeight Confirmatory HPLC HPLC HPLC->Purity Quantitative GCMS GC-MS GCMS->MolWeight Confirmatory GCMS->Purity Qualitative (Volatiles)

Caption: How analytical techniques map to molecular property verification.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142481, N-Cyclopentylaniline. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11816021, this compound. Retrieved from [Link].

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Ethylaniline. Retrieved from [Link].

  • IntechOpen. (2018). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. Retrieved from [Link].

  • Kruszyński, R., & Turek, A. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Chromatographia, 76(1-2), 65–71. Retrieved from [Link].

  • MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link].

  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12159859, 2-Cyclopentylaniline. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2906, Cyclopentylamine. Retrieved from [Link].

  • Kruszyński, R., & Turek, A. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC. Retrieved from [Link].

  • Google Patents. (2017). CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4-.
  • mzCloud. (2015). 4 Pentylaniline. Retrieved from [Link].

  • Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from [Link].

  • ResearchGate. (2019). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link].

  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link].

  • MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Cyclopentylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Cyclopentylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we address specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols to help you optimize your reaction yields and purity.

I. Synthesis via Friedel-Crafts Acylation followed by Reduction

This is a common and reliable route for the synthesis of this compound. However, it involves multiple steps, each with its own potential for yield loss. This section will address the most frequent issues encountered in this pathway.

Frequently Asked Questions (FAQs):

Question 1: I am attempting a Friedel-Crafts acylation on aniline with cyclopentanecarbonyl chloride, but I am getting a very low yield or no product at all. What is going wrong?

Answer:

Direct Friedel-Crafts acylation of aniline is generally unsuccessful. The lone pair of electrons on the nitrogen atom of the amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a complex.[1] This deactivates the aromatic ring towards electrophilic substitution.[2] Instead of the desired acylation on the ring, you are likely observing N-acylation or a complete shutdown of the reaction.

To circumvent this, the amino group must be "protected" before the Friedel-Crafts acylation. This is typically done by converting the amine to an amide, which is less basic and still directs ortho- and para-substitution, albeit less strongly.[3]

Troubleshooting Protocol: Amide Protection for Successful Friedel-Crafts Acylation

Step 1: Protection of the Amine

  • In a fume hood, dissolve your starting aniline in a suitable solvent like dichloromethane (DCM) or pyridine.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete conversion to the corresponding acetanilide.

  • Work up the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-4-cyclopentylaniline. This product can often be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • Suspend anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add cyclopentanecarbonyl chloride (1.1 equivalents) to the stirred suspension.

  • Add the protected acetanilide from Step 1, dissolved in dry DCM, dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude acylated product.

Step 3: Deprotection

  • The acyl group can be removed by hydrolysis under acidic or basic conditions to yield the desired aniline. For example, refluxing the acylated product in aqueous HCl or a solution of NaOH in ethanol/water will hydrolyze the amide.[2]

Question 2: My Friedel-Crafts acylation seems to have worked, but I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?

Answer:

While the N-acetyl group is an ortho, para-director, the formation of some ortho-acylated product is possible. The ratio of para to ortho isomers is influenced by steric hindrance. The cyclopentanecarbonyl group is relatively bulky, which should favor para-substitution. However, to maximize the formation of the para-isomer, you can try the following:

  • Lowering the Reaction Temperature: Running the Friedel-Crafts acylation at a lower temperature (e.g., maintaining it at 0 °C or even lowering it to -10 °C) can increase the kinetic preference for the sterically less hindered para-product.

  • Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Experimenting with different solvents, such as carbon disulfide (CS₂) or nitrobenzene (though the latter can be difficult to remove), may alter the selectivity.

Question 3: I have successfully synthesized the acylated intermediate, but the subsequent reduction to the alkyl group is giving me a low yield. What are the best methods and what could be going wrong?

Answer:

The reduction of the aryl ketone to an alkane can be achieved through several methods, with the most common being the Clemmensen and Wolff-Kishner reductions.[4] The choice between these two is critical and depends on the presence of other functional groups in your molecule.[5][6]

  • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[5] It is performed under strongly acidic conditions and is not suitable for molecules with acid-sensitive functional groups (e.g., esters, acetals).

  • Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base (like KOH or potassium tert-butoxide) at high temperatures.[7] It is ideal for substrates that are sensitive to acid but stable in strong base.

Troubleshooting Low Yield in the Reduction Step:

  • Incomplete Reaction: Both reductions can be sluggish. Ensure you are using a sufficient excess of the reagents and allowing for adequate reaction time. For the Wolff-Kishner reduction, high temperatures (often >180 °C) are necessary, and using a high-boiling solvent like diethylene glycol is common.

  • Side Reactions: In the Clemmensen reduction, side reactions such as dimerization or rearrangement can occur, although the latter is less common with acyl benzenes.[8] In the Wolff-Kishner reduction, incomplete reaction can lead to the formation of a stable hydrazone intermediate.

  • Reagent Quality: The quality of the zinc amalgam in the Clemmensen reduction is crucial. Ensure it is freshly prepared and active.

Reduction Method Reagents Conditions Advantages Disadvantages
Clemmensen Zn(Hg), conc. HClStrongly AcidicEffective for acid-stable compounds.Not suitable for acid-sensitive substrates. The mechanism is not fully understood.[9]
Wolff-Kishner N₂H₄, KOH or KOtBu, high temp.Strongly BasicExcellent for base-stable compounds.Not suitable for base-sensitive substrates. Requires high temperatures.[10]
Catalytic Hydrogenation H₂, Pd/C or PtO₂NeutralMilder conditions.May reduce other functional groups. Benzylic ketones can be reduced to the alkane, but over-reduction of other groups is a risk.[9]

II. Synthesis via Reduction of 4-Cyclopentylnitrobenzene

This alternative route involves the nitration of cyclopentylbenzene followed by the reduction of the nitro group. This can be an efficient pathway if the starting cyclopentylbenzene is readily available.

Frequently Asked Questions (FAQs):

Question 4: I am trying to reduce 4-cyclopentylnitrobenzene to this compound using catalytic hydrogenation (H₂ with Pd/C), but the reaction is very slow or stalls completely. What could be the issue?

Answer:

Catalytic hydrogenation is a very effective method for reducing aromatic nitro groups.[11][12] However, its success is highly dependent on the catalyst's activity and the purity of the starting materials and solvent.

  • Catalyst Poisoning: This is the most common reason for a stalled hydrogenation reaction. Trace impurities in your starting material, solvent, or even from the glassware can poison the palladium catalyst. Common poisons include sulfur compounds (e.g., thiols), nitrogen compounds with accessible lone pairs (like some amines, though the product aniline is generally not a strong poison under these conditions), and heavy metal ions.[13]

  • Catalyst Quality and Loading: The quality of the Pd/C catalyst can vary significantly between suppliers and even batches. Ensure you are using a high-quality catalyst. You may also need to increase the catalyst loading (typically 5-10 mol% of palladium).

  • Insufficient Hydrogen Pressure: While many hydrogenations can be run with a balloon of hydrogen at atmospheric pressure, some may require higher pressures to proceed at a reasonable rate. If possible, try running the reaction in a Parr shaker or a similar apparatus that allows for higher hydrogen pressures.

  • Solvent Choice: The choice of solvent can impact the reaction rate. Protic solvents like ethanol, methanol, or acetic acid are commonly used and often give good results.

Troubleshooting Protocol: Optimizing Catalytic Hydrogenation

  • Ensure Purity: If possible, purify your 4-cyclopentylnitrobenzene (e.g., by recrystallization or column chromatography) before the hydrogenation step. Use high-purity, degassed solvents.

  • Use a Fresh Catalyst: If you suspect catalyst poisoning, use a fresh batch of Pd/C.

  • Optimize Catalyst Loading: Start with a 5-10 mol% loading of palladium and increase if necessary.

  • Vary the Solvent: If the reaction is slow in one solvent (e.g., ethanol), try another (e.g., ethyl acetate or acetic acid).

  • Increase Hydrogen Pressure: If available, use a hydrogenation apparatus that allows for pressures of 50-100 psi.

  • Consider Transfer Hydrogenation: If direct hydrogenation is problematic, consider transfer hydrogenation.[14][15] This method uses a hydrogen donor like formic acid, ammonium formate, or cyclohexene in the presence of a catalyst (often Pd/C). This can sometimes be more tolerant of impurities.

Question 5: My reduction of 4-cyclopentylnitrobenzene is producing significant byproducts, leading to a low yield of the desired aniline. What are these byproducts and how can I avoid them?

Answer:

While catalytic hydrogenation is generally a clean reaction, incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine compounds. These can sometimes react with each other to form azoxy and azo compounds, which are colored impurities.

  • Incomplete Reaction: If the reaction is stopped prematurely or the catalyst becomes deactivated, you may isolate a mixture containing these intermediates.

  • Alternative Reducing Agents: If you are using other reducing agents like metals in acid (e.g., Sn/HCl, Fe/HCl), the reaction conditions need to be carefully controlled to ensure complete reduction to the amine.

To minimize byproduct formation, ensure the reaction goes to completion by monitoring it with TLC or LC-MS. If using catalytic hydrogenation, make sure the catalyst remains active throughout the reaction.

III. Purification and Final Product Isolation

Question 6: I have a low yield after purification. How can I effectively purify my crude this compound and minimize losses?

Answer:

This compound is a basic compound, and this property can be exploited for its purification.

  • Acid-Base Extraction: This is a very effective method for separating anilines from neutral or acidic impurities.[16][17][18]

    • Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic solution with a dilute aqueous acid solution (e.g., 1-2 M HCl). The basic aniline will be protonated and move into the aqueous layer as its hydrochloride salt.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic by adding a concentrated solution of a strong base like NaOH until the pH is >10. The aniline will deprotonate and precipitate out or form an organic layer.

    • Extract the free aniline back into an organic solvent, dry the organic layer, and concentrate to obtain the purified product.

  • Column Chromatography: If acid-base extraction is not sufficient, column chromatography on silica gel can be used. However, anilines can sometimes streak on silica gel. To avoid this, you can add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for obtaining a highly pure product.

By carefully considering the reaction pathway and potential side reactions, and by implementing these troubleshooting strategies, you can significantly improve the yield and purity of your this compound synthesis.

Visualizations

Synthetic Pathways to this compound

Synthetic_Pathways cluster_0 Route 1: Friedel-Crafts Acylation & Reduction cluster_1 Route 2: Nitrobenzene Reduction Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Protection Acyl Intermediate Acyl Intermediate Acetanilide->Acyl Intermediate Friedel-Crafts Acylation Protected Product Protected Product Acyl Intermediate->Protected Product Reduction (e.g., Wolff-Kishner) This compound This compound Protected Product->this compound Deprotection Cyclopentylbenzene Cyclopentylbenzene 4-Cyclopentylnitrobenzene 4-Cyclopentylnitrobenzene Cyclopentylbenzene->4-Cyclopentylnitrobenzene Nitration 4-Cyclopentylnitrobenzene->this compound Reduction (e.g., H2, Pd/C)

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation

FC_Troubleshooting start Low Yield in Friedel-Crafts Acylation check_protection Is the aniline protected? start->check_protection protect_amine Protect the amine (e.g., acetylation) check_protection->protect_amine No check_catalyst Is the Lewis acid catalyst active and anhydrous? check_protection->check_catalyst Yes end_point Re-run reaction with optimized conditions protect_amine->end_point use_fresh_catalyst Use fresh, anhydrous AlCl₃ check_catalyst->use_fresh_catalyst No check_conditions Are the reaction conditions anhydrous? check_catalyst->check_conditions Yes use_fresh_catalyst->end_point dry_reagents Thoroughly dry all reagents and solvents check_conditions->dry_reagents No optimize_temp Optimize reaction temperature check_conditions->optimize_temp Yes dry_reagents->end_point optimize_temp->end_point

Caption: A decision-making workflow for troubleshooting low yields in Friedel-Crafts acylation.

References

  • ChemHelp ASAP. (2019, October 10). Clemmensen & Wolff-Kishner reductions of acyl benzenes [Video]. YouTube. [Link]

  • ChemTalk. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]

  • University of Calgary. (n.d.). Acylation then Reduction = Alkylation. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? [Forum post]. [Link]

  • ResearchGate. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline? [Forum post]. [Link]

  • Tim the Tutor. (2022, November 20). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide [Video]. YouTube. [Link]

  • Reddit. (2012, April 2). Wolff-Kishner vs. Clemmensen Reductions? [Forum post]. r/chemhelp. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Semmelhack, M. F., & Stauffer, R. D. (1975). Nickel-promoted synthesis of biaryls. A general synthesis of dibenzocyclooctadiene lignans. The Journal of Organic Chemistry, 40(22), 3280–3285.
  • BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines. BenchChem.
  • Reddit. (2023, February 17). Hydrogenation troubleshooting [Forum post]. r/Chempros. [Link]

  • Biotage. (2023, February 6). What is the best way to purify a crude reaction mixture that auto-crystallizes? [Blog post]. [Link]

  • Chegg. (2020, April 29). Solved: Anilines are incompatible with Friedel Crafts...[Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • ResearchGate. (2016, October). Protection of amine group [Table]. [Link]

  • ResearchGate. (2012, December). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts [Article]. [Link]

  • Reddit. (2021, August 5). Odd observation during Pd/C hydrogenation of Nitro group [Forum post]. r/Chempros. [Link]

  • Google Patents. (1990).
  • Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. [Link]

  • Willocq, C., et al. (2012). Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters.
  • Suh, D. J., Park, T. J., & Ihm, S. K. (1995). Characteristics of carbon-supported palladium catalysts for liquid-phase hydrogenation of nitroaromatics. Industrial & Engineering Chemistry Research, 34(11), 3847-3853.
  • Beller, M., et al. (2015). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry, 17(3), 1545-1549.
  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Gevorgyan, V., et al. (2009). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Organic letters, 11(20), 4564–4567.
  • Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • Leah4sci. (2016, March 17). Clemmensen and Wolff Kishner Reduction of Ketones and Aldehydes [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • Li, Y., et al. (2017). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions, 46(34), 11351-11358.
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  • ResearchGate. (2015, February). Highly Selective Transfer Hydrogenation of Functionalysed Nitroarenes Using Cobalt-based Nanocatalysts [Article]. [Link]

  • Chatzopoulou, F. D., et al. (2021). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Molecules, 26(11), 3298.
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Technical Support Center: Optimization of Reaction Conditions for Aniline Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Aniline Alkylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing N-alkylated anilines. Aniline alkylation is a cornerstone of synthetic organic chemistry, yet it presents significant challenges, including low yields, poor selectivity, and the formation of undesirable byproducts.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to diagnose issues, optimize your reaction conditions, and achieve reliable, reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during aniline alkylation, offering systematic approaches to problem-solving.

Issue 1: Low Yield of the Desired N-Alkylated Product

Question: My N-alkylation of aniline is resulting in a low yield. What are the potential causes, and how can I improve it?

Answer: Low yields are a common frustration and can originate from several factors. A systematic approach to troubleshooting is essential.

Causality and Solutions:

  • Suboptimal Reagent Quality or Stoichiometry:

    • The "Why": Aniline is susceptible to air oxidation, and common alkylating agents can degrade over time. Impurities can poison catalysts or participate in side reactions. Incorrect stoichiometry can lead to an excess of a limiting reagent, halting the reaction prematurely.

    • The Fix:

      • Verify Purity: Ensure aniline is purified (e.g., distillation) before use, especially if it's discolored. Check the purity of the alkylating agent.

      • Accurate Stoichiometry: Double-check all mass and volume measurements. For solid reagents, ensure they are anhydrous if the reaction is moisture-sensitive.

  • Inadequate Reaction Conditions:

    • The "Why": The kinetics and thermodynamics of the reaction are highly sensitive to the environment. An inappropriate temperature may result in a sluggish reaction, while an unsuitable solvent can hinder solubility or fail to stabilize key intermediates.

    • The Fix:

      • Optimize Temperature: Many aniline alkylations require heating (e.g., 80-120°C) to proceed at a reasonable rate, especially with less reactive substrates like 2-nitroaniline.[1] Systematically screen temperatures to find a balance between reaction rate and byproduct formation.

      • Solvent Selection: Polar aprotic solvents (e.g., DMF, Acetonitrile, DMSO) are often preferred as they can dissolve reactants and stabilize charged intermediates without protonating the amine, which would reduce its nucleophilicity.[1][2]

  • Ineffective Catalyst or Base:

    • The "Why": When using alcohols as alkylating agents (via hydrogen borrowing), the catalyst is the engine of the reaction.[3] If it's inactive or ill-chosen, the reaction will not proceed. Similarly, a base is often required to neutralize acid formed during the reaction or to deprotonate the aniline, increasing its nucleophilicity.[2] A base that is too weak will be ineffective.[1]

    • The Fix:

      • Catalyst Choice: A wide range of catalysts based on copper, cobalt, iridium, and ruthenium can be used.[2] The choice can significantly impact yield.[2] For example, pre-reducing a copper chromite catalyst can dramatically increase the yield of N-isopropylaniline.[4]

      • Base Strength: Select a base appropriate for your substrate. For anilines with electron-withdrawing groups, a stronger base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) may be necessary over weaker bases like potassium carbonate (K₂CO₃).[1]

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose the cause of low yields in your aniline alkylation reaction.

Low_Yield_Troubleshooting start Low Yield Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents reagents_ok Reagents OK? reagents->reagents_ok conditions 2. Optimize Reaction Conditions conditions_ok Conditions Optimized? conditions->conditions_ok catalysis 3. Evaluate Catalyst & Base System catalysis_ok System Effective? catalysis->catalysis_ok reagents_ok->conditions Yes check_purity Check Purity (Aniline, Alkylating Agent) reagents_ok->check_purity No check_stoich Verify Stoichiometry reagents_ok->check_stoich No conditions_ok->catalysis Yes opt_temp Screen Temperature conditions_ok->opt_temp No opt_solvent Screen Solvents conditions_ok->opt_solvent No change_cat Change Catalyst catalysis_ok->change_cat No change_base Use Stronger Base catalysis_ok->change_base No end_node Yield Improved catalysis_ok->end_node Yes check_purity->reagents check_stoich->reagents opt_temp->conditions opt_solvent->conditions change_cat->catalysis change_base->catalysis Selectivity_Control start Poor Selectivity Observed over_alk Over-Alkylation? (N,N-Dialkylaniline) start->over_alk c_alk C-Alkylation? (Ring Alkylation) over_alk->c_alk No sol_over Adjust Stoichiometry (Increase Aniline:Alkylating Agent Ratio) over_alk->sol_over Yes sol_temp1 Lower Reaction Temperature over_alk->sol_temp1 Yes sol_c_alk_temp Lower Reaction Temperature (Strongly Favors N-Alkylation) c_alk->sol_c_alk_temp Yes sol_c_alk_cat Change Catalyst (Avoid Strong Lewis Acids) c_alk->sol_c_alk_cat Yes end_node Selective Mono-N-Alkylation c_alk->end_node No sol_over->end_node sol_temp1->end_node sol_c_alk_temp->end_node sol_c_alk_cat->end_node

Caption: Decision tree for optimizing reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my reaction?

A1: The ideal solvent should dissolve your reactants, have a suitable boiling point for the required reaction temperature, and be chemically inert under the reaction conditions. Polar aprotic solvents like Acetonitrile, DMF, and DMSO are generally preferred because they do not protonate the amine, thus preserving its nucleophilicity. [1]Protic solvents like ethanol can sometimes be used, particularly in reductive amination protocols, but may lead to lower yields in other methods. [2]Non-polar solvents like toluene are effective for higher temperature reactions. [2][5]

Solvent Type General Impact on Yield Reference
Toluene Aprotic, Non-polar Often high yields, suitable for high temps [2][5]
Dioxane Aprotic, Polar Good yields [2]
Acetonitrile Aprotic, Polar Moderate to good yields [2]
Ethanol Protic, Polar Often lower yields in non-reductive methods [2]

| Water | Protic, Polar | Typically very low yields | [2]|

Q2: What is the "hydrogen borrowing" or "auto-transfer hydrogen" methodology?

A2: This is a greener and more atom-economical approach to N-alkylation that uses alcohols as the alkylating agents instead of alkyl halides. [6]The general mechanism involves a catalyst (often a transition metal complex) that temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde or ketone in situ. [3]The aniline then reacts with this carbonyl compound to form an imine. Finally, the catalyst returns the borrowed hydrogen to the imine, reducing it to the desired N-alkylated aniline. This process avoids the formation of salt byproducts. [6]

General Mechanism: N-Alkylation via Hydrogen Borrowing

Hydrogen_Borrowing cat [Cat] cat_h2 [Cat]-H₂ cat->cat_h2 carbonyl R-CHO (Aldehyde) cat->carbonyl cat_h2->cat product Ar-NH-CH₂R (Product) cat_h2->product alcohol R-CH₂OH (Alcohol) alcohol->cat 1. Oxidation imine Ar-N=CHR (Imine) carbonyl->imine water H₂O carbonyl->water aniline Ar-NH₂ (Aniline) aniline->carbonyl 2. Condensation imine->cat_h2 3. Reduction

Sources

Common side products in 4-Cyclopentylaniline synthesis and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Cyclopentylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound. As Senior Application Scientists, we provide in-depth technical guidance based on established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My Friedel-Crafts acylation of acetanilide with cyclopentanecarbonyl chloride is giving a low yield and a mixture of products. What are the likely side products and how can I improve the reaction?

Answer:

The Friedel-Crafts acylation of acetanilide is a common and effective method for introducing an acyl group at the para-position of the aniline ring. However, several side reactions can lead to reduced yields and the formation of impurities.

Common Side Products:

  • Ortho-acylated acetanilide: While the para-product is sterically and electronically favored, some ortho-acylation can occur, leading to the formation of 2-cyclopentanoylacetanilide.

  • Di-acylated products: Although the acetylamino group is deactivating after the first acylation, under harsh conditions (e.g., high temperature, excess Lewis acid), a second acylation might occur.

  • De-acetylation and N-acylation: The Lewis acid catalyst can sometimes promote the removal of the acetyl protecting group from the aniline nitrogen, followed by acylation on the nitrogen, leading to N-cyclopentanoyl aniline or other related impurities.[1]

  • Complexation of the catalyst: The lone pair of electrons on the oxygen atom of the carbonyl group in acetanilide can coordinate with the Lewis acid (e.g., AlCl₃), partially deactivating it and requiring a stoichiometric amount of the catalyst.

Prevention and Mitigation Strategies:

  • Catalyst Choice and Stoichiometry: While AlCl₃ is commonly used, other Lewis acids like Ga(OTf)₃ have been shown to be highly effective and selective for the para-acylation of anilides.[2] Ensure that at least a stoichiometric amount of the Lewis acid is used to account for complexation with the substrate.

  • Temperature Control: Maintain a low reaction temperature (typically 0-25 °C) to minimize side reactions and improve the selectivity for the para-isomer.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to avoid prolonged reaction times that can lead to the formation of byproducts.

  • Work-up Procedure: A careful aqueous work-up is crucial to decompose the Lewis acid-ketone complex and remove the catalyst from the reaction mixture.

Experimental Protocol: Optimized Friedel-Crafts Acylation of Acetanilide

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in an inert solvent (e.g., dichloromethane) at 0 °C, add acetanilide (1.0 eq.) portion-wise.

  • Allow the mixture to stir for 15-30 minutes at 0 °C.

  • Slowly add cyclopentanecarbonyl chloride (1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Question 2: During the Clemmensen reduction of 4'-cyclopentylacetanilide, I am observing incomplete reaction and the formation of an unexpected byproduct. What could be the issue?

Answer:

The Clemmensen reduction is a standard method for reducing aryl ketones to the corresponding alkanes using zinc amalgam and concentrated hydrochloric acid.[3][4][5][6] However, incomplete reduction and side reactions can occur.

Common Issues and Side Products:

  • Incomplete Reduction: The primary issue is often the incomplete reduction of the ketone, resulting in the presence of the starting material, 4'-cyclopentylacetanilide, in the final product. This can be due to insufficient reaction time, impure zinc amalgam, or inadequate acidity.

  • Alcohol Formation: In some cases, the intermediate alcohol may be isolated, particularly if the reaction conditions are not vigorous enough.

  • Rearrangement Products: While less common with the Clemmensen reduction compared to Friedel-Crafts alkylation, acidic conditions can potentially lead to rearrangements of the cyclopentyl group, although this is less likely with a pre-formed C-C bond.

Prevention and Mitigation Strategies:

  • Activation of Zinc: Ensure the zinc amalgam is freshly prepared and highly active.

  • Sufficient Acidity and Reaction Time: Use a sufficient excess of concentrated hydrochloric acid and allow for an adequate reaction time, which may require several hours of reflux.

  • Co-solvent: The addition of a water-miscible organic solvent like toluene can help to increase the solubility of the organic substrate in the aqueous medium, improving the reaction rate.

  • Alternative Reduction Methods: If the Clemmensen reduction proves problematic, the Wolff-Kishner reduction, which is performed under basic conditions, is a viable alternative for the reduction of the ketone.[5][7]

Experimental Protocol: Clemmensen Reduction of 4'-Cyclopentylacetanilide

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • To a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, water, concentrated hydrochloric acid, and a co-solvent such as toluene.

  • Add the 4'-cyclopentylacetanilide to the stirred mixture.

  • Heat the mixture to reflux and maintain reflux for 4-8 hours, with periodic additions of concentrated hydrochloric acid.

  • After cooling, separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting N-(4-cyclopentylphenyl)acetamide can then be hydrolyzed to this compound under acidic or basic conditions.

Question 3: I am attempting the synthesis of this compound via reductive amination of cyclopentanone with aniline, but I am getting a mixture of products including a higher molecular weight species. What are the likely side products and how can I improve the selectivity?

Answer:

Reductive amination is a direct and efficient method for forming C-N bonds.[8][9][10] However, the reaction of a primary amine like aniline with a ketone can lead to several side products.

Common Side Products:

  • N,N-dicyclopentylaniline (Over-alkylation): The desired product, this compound, is a secondary amine and can react further with another molecule of cyclopentanone to form a tertiary amine, N,N-dicyclopentylaniline.

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted aniline and cyclopentanone in the product mixture.

  • Intermediate Imine/Enamine: The intermediate imine or enamine formed from the condensation of aniline and cyclopentanone may be present if the reduction step is not efficient.

  • Cyclopentanol: Reduction of the starting cyclopentanone can lead to the formation of cyclopentanol.[11]

Prevention and Mitigation Strategies:

  • Control of Stoichiometry: Using a slight excess of aniline relative to cyclopentanone can help to minimize the formation of the di-alkylated product.

  • Choice of Reducing Agent: Milder reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) because they are less likely to reduce the ketone starting material and are more selective for the iminium ion intermediate.[8]

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is optimal for the formation of the iminium ion intermediate, which is then reduced.

  • One-Pot Procedure: A one-pot procedure where the aniline, cyclopentanone, and reducing agent are mixed together can often give good results.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in the synthesis of this compound?

A1: The most common isomeric impurities are the ortho- (2-cyclopentylaniline) and meta- (3-cyclopentylaniline) isomers. These are typically formed during the Friedel-Crafts reaction step. The para-isomer is generally the major product due to steric hindrance from the bulky cyclopentyl group and the directing effect of the amino (or protected amino) group.

Q2: How can I effectively remove isomeric impurities from my this compound product?

A2: The separation of constitutional isomers can be challenging due to their similar physical properties.

  • Fractional Distillation under Reduced Pressure: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for purification.[12][13]

  • Crystallization: Recrystallization of the final product or a solid derivative (e.g., the hydrochloride salt) can be a highly effective method for removing isomeric impurities, as the desired para-isomer often has a different solubility and crystal lattice energy than the ortho- and meta-isomers.[14][15][16][17][18]

  • Chromatography: For small-scale purifications or for obtaining very high purity material, column chromatography using silica gel is a reliable method.[19]

Q3: Can I synthesize this compound by direct Friedel-Crafts alkylation of aniline?

A3: Direct Friedel-Crafts alkylation of aniline is generally not recommended. The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic substitution.[1] To overcome this, the amino group is typically protected as an amide (e.g., acetanilide) before the Friedel-Crafts reaction.

Q4: What are the key analytical techniques to identify side products in my this compound synthesis?

A4: A combination of analytical techniques is recommended for the comprehensive identification of side products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and isomers by their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the major product and any significant impurities. The substitution pattern on the aromatic ring can be determined from the coupling patterns in the ¹H NMR spectrum.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating the desired product from isomers and other non-volatile impurities.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the reaction and for preliminary assessment of the product's purity.

Data Summary

Table 1: Common Side Products in this compound Synthesis and Their Potential Origin

Side ProductPotential Synthetic OriginIdentification MethodPrevention Strategy
2-CyclopentylanilineFriedel-Crafts ReactionGC-MS, ¹H NMROptimize Friedel-Crafts conditions (low temp., selective catalyst)
3-CyclopentylanilineFriedel-Crafts ReactionGC-MS, ¹H NMROptimize Friedel-Crafts conditions (low temp., selective catalyst)
N-CyclopentylanilineReductive AminationGC-MS, ¹H NMRControl stoichiometry, use appropriate reducing agent
N,N-dicyclopentylanilineReductive AminationGC-MS, ¹H NMRControl stoichiometry, use appropriate reducing agent
4'-CyclopentylacetanilideIncomplete Clemmensen ReductionTLC, ¹H NMREnsure active catalyst, sufficient reaction time and acidity
CyclopentanolReductive AminationGC-MSUse a selective reducing agent (e.g., NaBH₃CN)

Visualizations

Diagram 1: Synthetic Pathway via Friedel-Crafts Acylation and Reduction

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis Acetanilide Acetanilide 4'-Cyclopentylacetanilide 4'-Cyclopentylacetanilide Acetanilide->4'-Cyclopentylacetanilide Cyclopentanecarbonyl chloride, AlCl₃ N-(4-cyclopentylphenyl)acetamide N-(4-cyclopentylphenyl)acetamide 4'-Cyclopentylacetanilide->N-(4-cyclopentylphenyl)acetamide Zn(Hg), HCl (Clemmensen) This compound This compound N-(4-cyclopentylphenyl)acetamide->this compound H₃O⁺ or OH⁻

Caption: A three-step synthesis of this compound.

Diagram 2: Formation of Side Products in Reductive Amination

G cluster_main Main Reaction Pathway cluster_side Side Reactions Aniline Aniline Imine_Intermediate Imine Intermediate Aniline->Imine_Intermediate Cyclopentanone Cyclopentanone Cyclopentanone->Imine_Intermediate Cyclopentanol Cyclopentanol Cyclopentanone->Cyclopentanol [H] This compound This compound Imine_Intermediate->this compound [H] N,N-dicyclopentylaniline N,N-dicyclopentylaniline This compound->N,N-dicyclopentylaniline + Cyclopentanone, [H]

Caption: Potential side reactions in reductive amination.

References

  • Emu Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Google Patents. (n.d.). JP2002205977A - Friedel-Crafts acylation reaction of anilides.
  • Chemistry LibreTexts. (2022, April 7). 3.4E: Quantitating Crystallization. [Link]

  • ResearchGate. (2025, August 7). Reductive amination of cyclopentanone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Google Patents. (n.d.). US3682782A - Reduced pressure distillation process for recovering aniline from phenolaniline mixtures.
  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • Google Patents. (n.d.). US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
  • Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Clemmensen Reduction. [Link]

  • ResearchGate. (n.d.). Separation and Purification of Light Hydrocarbon Isomers in Metal-Organic Frameworks. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021, June 10). Total synthesis of ent-pavettamine. [Link]

  • Sciencemadness.org. (2021, January 9). Friedel-Crafts acylation of anilides. [Link]

  • Google Patents. (n.d.). US2671110A - Separation of isomeric mixtures of nitroanilines.
  • MDPI. (n.d.). Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. Retrieved from [Link]

  • PMC. (2012, September 11). Synthesis of the reported structures for kealiinines B and C. [Link]

  • MDPI. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]

  • YouTube. (2016, March 17). Clemmensen and Wolff Kishner Reduction of Ketones and Aldehydes. [Link]

  • Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
  • SlideShare. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopentylaniline. Retrieved from [Link]

  • Scribd. (n.d.). Crystallization S16. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]

  • PubMed Central. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • Pearson. (n.d.). Reductive Amination Practice Problems. Retrieved from [Link]

  • PubMed. (n.d.). Reductive amination of tertiary anilines and aldehydes. Retrieved from [Link]

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Technical Support Center: Purification of 4-Cyclopentylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Cyclopentylaniline (4-CPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. The content is structured in a question-and-answer format to directly address specific issues.

Part 1: Preliminary Assessment & General FAQs

This initial section addresses the crucial first steps in any purification workflow: understanding the nature of your crude material. A proper assessment informs the selection of the most effective purification strategy.

Q1: My crude this compound is a dark brown oil. What causes this discoloration and is it a problem?

A: The discoloration, typically ranging from yellow to dark brown, is a common observation for aromatic amines and is almost always indicative of impurities formed through oxidation.[1]

  • Causality: The amine functional group (-NH₂) in this compound is susceptible to air oxidation. This process forms highly colored, conjugated polymeric impurities. The reaction is often accelerated by exposure to light and heat. Even trace amounts of these oxidized species can impart a strong color to the bulk material.

  • Significance: While the discoloration itself might be from a very minor impurity by mass, it signals potential product degradation and the presence of other, less visible impurities. For most pharmaceutical and research applications, this level of impurity is unacceptable and must be removed.

Q2: What are the most common impurities I should expect in my crude 4-CPA?

A: The impurity profile depends heavily on the synthetic route used. A common method for preparing aromatic amines is the reduction of the corresponding nitro compound (4-cyclopentylnitrobenzene).[2][3]

Expected Impurities May Include:

  • Unreacted Starting Materials: Residual 4-cyclopentylnitrobenzene.

  • Reaction Intermediates: Partially reduced species like nitroso or hydroxylamine compounds.

  • By-products: Products from side reactions that can occur during synthesis.

  • Catalysts and Reagents: Residual catalysts (e.g., tin, palladium) or leftover acids/bases from the reaction and workup.[2]

  • Degradation Products: As mentioned, oxidized species are very common.[4] Additionally, amines can react with atmospheric carbon dioxide to form carbamate salts.[5][6]

Q3: How can I get a quick assessment of my crude product's purity?

A: A multi-pronged approach is best for a preliminary assessment.

  • Thin-Layer Chromatography (TLC): This is the fastest and most economical method. Spot your crude material on a silica plate and elute with a solvent system (e.g., Hexane:Ethyl Acetate). The number and intensity of spots will give you a qualitative idea of the number of components. Pro-Tip: Amines can "streak" on acidic silica gel. Adding 0.5-1% triethylamine to your eluent can neutralize the acidic sites and lead to sharper spots.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for identifying volatile impurities and getting a semi-quantitative purity assessment based on peak area.[8][9]

  • ¹H NMR Spectroscopy: Provides structural confirmation of your main product and can help identify major impurities if their structures are known and they are present in sufficient quantity (>1-2%).

Part 2: Troubleshooting Purification by Vacuum Distillation

Distillation is a powerful technique for purifying liquids on a large scale, especially for removing non-volatile or very high-boiling impurities.

Workflow for Vacuum Distillation

cluster_prep Preparation cluster_distill Distillation cluster_post Analysis start Crude 4-CPA pretreat Optional: Pre-treat with NaOH/KOH to convert acidic impurities to non-volatile salts start->pretreat setup Assemble distillation apparatus (ensure tight vacuum seals) pretreat->setup vac Apply High Vacuum setup->vac heat Gradually Heat Mantle vac->heat collect Collect Fractions (discard forerun, collect main fraction, monitor head temperature) heat->collect analyze Analyze Purity of Fractions (GC, TLC) collect->analyze end Pure 4-CPA analyze->end

Caption: Workflow for the purification of 4-CPA via vacuum distillation.

Q4: My 4-CPA product is still yellow even after distillation. What went wrong?

A: This indicates either co-distillation of a colored impurity or, more likely, thermal degradation during the distillation process.

  • Cause 1: Distillation Temperature Too High. Aromatic amines can decompose or oxidize at elevated temperatures.[1] If the distillation "pot" temperature is excessively high, you are essentially "baking" the product and causing degradation.

    • Solution: Ensure you are using a sufficiently high vacuum. A lower pressure will lower the boiling point of your compound, allowing for distillation at a milder temperature. Check your vacuum pump for performance and all joints for leaks.

  • Cause 2: Prolonged Heating. Keeping the amine at a high temperature for an extended period, even below the decomposition point, can still lead to gradual oxidation.

    • Solution: Heat the distillation flask rapidly to the distillation temperature and collect the product efficiently. Do not leave the heated flask under vacuum for longer than necessary. Once the product is collected, cool the system promptly.

Q5: The distillation is very slow and I can't achieve a stable head temperature. Why?

A: This is almost always a problem with the vacuum level or inadequate heating.

  • Cause 1: Poor Vacuum. The most common culprit is a leak in the system.

    • Solution: Re-check every glass joint. Ensure they are properly greased (if using ground glass joints) and securely clamped. Check all tubing for cracks. Verify that your vacuum pump is functioning correctly and has fresh oil if it is an oil pump.

  • Cause 2: Bumping. The crude material may be boiling unevenly ("bumping"), which prevents a stable vapor pressure from being established.

    • Solution: Use a magnetic stir bar in the distillation flask to ensure smooth boiling. Alternatively, a capillary bubbler providing a slow stream of nitrogen or argon can achieve the same effect.

  • Cause 3: Inefficient Heat Transfer. The heating mantle may not be providing even or sufficient heat.

    • Solution: Ensure the heating mantle is appropriately sized for the flask and that there is good contact. Insulating the distillation column and head with glass wool or aluminum foil can help minimize heat loss and maintain a stable temperature gradient.[1]

Part 3: Troubleshooting Purification by Recrystallization

Recrystallization is an effective method for removing impurities that have different solubility profiles from the desired compound.[10] While 4-CPA is often an oil at room temperature, it can sometimes be solidified and purified via recrystallization, or it can be converted to a salt (e.g., hydrochloride) which is typically a stable, crystalline solid.

Q6: I can't find a good solvent for recrystallizing my 4-CPA. What are the criteria?

A: The ideal recrystallization solvent is one in which your target compound has high solubility at high temperatures and low solubility at low temperatures.[11] Impurities, conversely, should be either highly soluble at all temperatures (staying in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).

  • Solvent Selection Strategy:

    • Test Solubility: Use small test tubes with a small amount of crude product. Add a solvent and observe solubility at room temperature.

    • Heat: If insoluble at room temperature, heat the mixture to the solvent's boiling point. The ideal solvent will dissolve the compound completely.

    • Cool: Cool the solution to room temperature and then in an ice bath. The ideal solvent will result in the formation of abundant crystals.

Solvent SystemSolubility (Cold)Solubility (Hot)Recommendation
Water Very LowLowPoor choice for free base; may be suitable for a salt form.
Hexane/Heptane LowModerate/HighGood Candidate. The non-polar nature of the cyclopentyl group and benzene ring suggests some solubility, which should increase significantly with heat.
Ethanol/Methanol HighVery HighPoor Candidate. Likely to dissolve the compound at all temperatures, leading to low recovery.
Toluene HighVery HighPoor Candidate. Similar to alcohols.
Mixed Solvents TunableTunableAdvanced Option. A Hexane/Ethyl Acetate or Hexane/Toluene system can be optimized. Dissolve in the better solvent (e.g., Toluene) while hot, then add the poorer solvent (e.g., Hexane) dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool slowly.
Q7: I followed the procedure, but my 4-CPA "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, it separates as a liquid phase.

  • Cause 1: Solution Cooled Too Quickly. Rapid cooling does not give the molecules time to align into an ordered crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Do not move it directly to an ice bath. Slow cooling is critical for forming large, pure crystals.[12]

  • Cause 2: Impurities Suppressing Crystallization. High levels of impurities can interfere with crystal formation.

    • Solution: Try adding a seed crystal—a small, pure crystal of 4-CPA—to the cooled solution to induce crystallization. If that fails, the crude material may be too impure for recrystallization to be effective on its own. Consider a preliminary purification by distillation or chromatography first.

  • Cause 3: Inappropriate Solvent Choice. The boiling point of your solvent might be too high.

    • Solution: Choose a solvent or mixed-solvent system with a lower boiling point.

Recrystallization Troubleshooting Logic

start Recrystallization Attempt problem1 Problem: Low or No Crystal Yield start->problem1 problem2 Problem: Product 'Oiled Out' start->problem2 problem3 Problem: Crystals are colored start->problem3 cause1a Cause: Too much solvent used? problem1->cause1a cause1b Cause: Cooled too quickly? problem1->cause1b sol1a Solution: Boil off some solvent to re-saturate and cool again. cause1a->sol1a sol1b Solution: Re-heat to dissolve, then cool slowly. cause1b->sol1b cause2a Cause: Solution is supersaturated above product's melting point. problem2->cause2a sol2a Solution: Re-heat, add more solvent, and cool much more slowly. Use seed crystal. cause2a->sol2a cause3a Cause: Colored impurities are co-crystallizing. problem3->cause3a sol3a Solution: Re-dissolve in hot solvent, add activated charcoal, hot filter, then recrystallize filtrate. cause3a->sol3a

Caption: Troubleshooting common issues in recrystallization.

Part 4: Troubleshooting Purification by Column Chromatography

Column chromatography is a high-resolution technique ideal for small-scale purification and for separating impurities with polarities similar to the product.

Q8: My 4-CPA is streaking badly on the silica column and the recovery is very low. Why?

A: This is a classic problem when purifying basic compounds like amines on standard silica gel.

  • Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine can interact strongly with these acidic sites via acid-base interactions, leading to irreversible adsorption or slow elution (tailing/streaking).[7]

  • Solution 1: Basic Modifier. The most common and effective solution is to add a small amount of a basic modifier to your eluent system.

    • Protocol: Prepare your eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (Et₃N) or a few drops of concentrated ammonium hydroxide. Equilibrate the column with this modified eluent before loading your sample. The triethylamine will neutralize the acidic sites on the silica, allowing your 4-CPA to elute cleanly and symmetrically.

  • Solution 2: Use a Different Stationary Phase. If the basic modifier is not sufficient or is incompatible with your molecule, consider using a different adsorbent.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Reverse-Phase Silica (C18): This is also an option, where the separation is based on hydrophobicity rather than polarity. Eluents are typically polar, like acetonitrile/water or methanol/water.[13]

References

  • US8455691B2, Process for the purification of aromatic amines, Google P
  • Amine Troubleshooting, Sulfur Recovery Engineering Inc.
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  • Technical Support Center: Overcoming Challenges in Secondary Amine Purific
  • This compound, PubChem, NIH.
  • Separation of Aniline on Newcrom R1 HPLC column, SIELC Technologies.
  • [Lab 6] Distilling Amines... Again, YouTube.
  • Does aniline stick in columns during column chromatography?
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Navigating the Challenges of Aniline Alkylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Arylamine Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Friedel-Crafts alkylation with aniline and its derivatives. Tar formation and low yields are common hurdles in this classic yet challenging reaction. As Senior Application Scientists, we aim to provide not only solutions but also a deep understanding of the underlying chemical principles to empower your synthetic strategies.

The Aniline Problem: Why Standard Friedel-Crafts Alkylation Fails

Aniline's inherent basicity is the root cause of its incompatibility with traditional Friedel-Crafts conditions. The lone pair of electrons on the amino group, which makes aniline an activated system for electrophilic aromatic substitution, also renders it a potent Lewis base.

Frequently Asked Question (FAQ): Why does my reaction mixture turn into a black, intractable tar when I try to alkylate aniline with an alkyl halide and a strong Lewis acid like AlCl₃?

Answer: The formation of tar is a direct consequence of the strong interaction between the aniline's amino group and the Lewis acid catalyst (e.g., AlCl₃).[1][2][3] Instead of catalyzing the desired alkylation on the aromatic ring, the Lewis acid readily forms a complex with the amino group.[2][4] This acid-base reaction creates a highly deactivated anilinium salt.[2] The positive charge on the nitrogen atom acts as a powerful electron-withdrawing group, deactivating the benzene ring towards the desired electrophilic attack.[2]

Under the harsh, acidic conditions of the reaction, these deactivated aniline molecules can undergo uncontrolled polymerization and side reactions, leading to the formation of complex, high-molecular-weight, insoluble materials, which present as black tar.[5][6] The initial step in this process is often the formation of an aniline radical cation, which can then propagate to form polyaniline and other polymeric structures.[6][7][8]

Diagram 1: Deactivation of Aniline by a Lewis Acid Catalyst

G Aniline Aniline (Lewis Base) Complex Deactivated Anilinium-Lewis Acid Complex Aniline->Complex Reacts with AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex NoReaction No Friedel-Crafts Alkylation Complex->NoReaction Leads to Tar Tar Formation (Polymerization) Complex->Tar Can lead to

Caption: The initial acid-base reaction between aniline and AlCl₃ deactivates the ring, preventing alkylation and promoting tar formation.

Troubleshooting Guide: Strategies to Mitigate Tar Formation and Achieve Successful Alkylation

Strategy 1: Protection of the Amino Group

The most robust and widely adopted strategy to circumvent the issues of aniline's basicity is the temporary protection of the amino group. By converting the highly basic amino group into a less basic functional group, its detrimental interaction with the Lewis acid catalyst can be prevented.

FAQ: How does protecting the amino group help, and what are the best protecting groups to use?

Answer: Protecting the amino group, typically by converting it into an amide, significantly reduces its basicity.[9] The lone pair on the nitrogen is delocalized through resonance with the adjacent carbonyl group, making it less available to coordinate with the Lewis acid.[9] This allows the Friedel-Crafts reaction to proceed on the now moderately activated aromatic ring. After the desired alkylation, the protecting group can be removed to regenerate the amino functionality.

A variety of protecting groups can be employed, each with its own advantages in terms of stability, ease of introduction, and conditions for removal.

Protecting GroupIntroduction ReagentKey Stability CharacteristicsCleavage Conditions
Acetyl (Ac) Acetic anhydride or Acetyl chlorideStable to neutral and mildly acidic/basic conditions.Strong acid or base hydrolysis (e.g., refluxing HCl or NaOH).
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc)₂OStable to base and catalytic hydrogenation.Strong acids (e.g., TFA, HCl in dioxane).
Carboxybenzyl (Cbz) Benzyl chloroformateStable to acidic and mildly basic conditions.Catalytic hydrogenation (H₂/Pd-C).
Tosyl (Ts) p-Toluenesulfonyl chloride (TsCl)Very stable to a wide range of conditions, including strong acids and bases.Harsh reducing conditions (e.g., Na/NH₃) or strong acids (e.g., HBr/AcOH).
Nosyl (Ns) 2-Nitrobenzenesulfonyl chloride (NsCl)Stable to acidic conditions.Mildly basic conditions with a thiol nucleophile (e.g., thiophenol and K₂CO₃).[10]

Diagram 2: General Workflow for Aniline Alkylation via N-Protection

G Start Aniline Step1 Step 1: N-Protection (e.g., Acetylation) Start->Step1 Protected N-Protected Aniline (e.g., Acetanilide) Step1->Protected Step2 Step 2: Friedel-Crafts Alkylation (Alkyl Halide, Lewis Acid) Protected->Step2 Alkylated Alkylated N-Protected Aniline Step2->Alkylated Step3 Step 3: Deprotection (e.g., Hydrolysis) Alkylated->Step3 End Alkylated Aniline Step3->End

Caption: A three-step sequence involving protection, alkylation, and deprotection enables successful aniline alkylation.

Experimental Protocol: N-Acetylation of Aniline

  • Dissolution: Dissolve aniline in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Acylation: Add acetic anhydride (typically 1.1 to 1.5 equivalents) to the aniline solution. The reaction is often exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the acetanilide.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid and unreacted aniline.

  • Purification: The crude acetanilide can be further purified by recrystallization from ethanol or water.

Strategy 2: Judicious Choice of Lewis Acid

For N-protected anilines, particularly those that are still somewhat basic, the choice of Lewis acid can be critical to avoid side reactions. While AlCl₃ is a powerful catalyst, its high reactivity can sometimes lead to undesired outcomes.

FAQ: Can I use milder Lewis acids for the Friedel-Crafts alkylation of protected anilines?

Answer: Yes, employing milder Lewis acids can be highly advantageous, especially with sensitive substrates. These catalysts are often more tolerant of a wider range of functional groups and can lead to cleaner reactions with higher yields.

Examples of Milder Lewis Acids:

  • Ytterbium(III) triflate (Yb(OTf)₃): This is a water-stable Lewis acid that can be used in catalytic amounts and is often reusable.[11][12][13][14][15] It has been shown to be effective in Friedel-Crafts acylations and alkylations of various aromatic compounds.[11][12][13]

  • Zirconium(IV) chloride (ZrCl₄): Considered a mild and efficient Lewis acid, ZrCl₄ is effective for Friedel-Crafts reactions and is known for its low toxicity and cost-effectiveness.[16][17] It can be particularly useful for substrates that are prone to decomposition with stronger Lewis acids.[17]

Strategy 3: Alternative Synthetic Routes

In some cases, particularly when the desired alkyl group is prone to rearrangement or when the substrate is highly sensitive, it may be more prudent to avoid Friedel-Crafts conditions altogether.

FAQ: Are there reliable alternatives to the Friedel-Crafts reaction for alkylating anilines?

Answer: Absolutely. Several powerful methods exist for the alkylation and acylation of anilines that bypass the limitations of the Friedel-Crafts reaction.

1. Reductive Amination:

This is a highly versatile method for forming C-N bonds. An aniline is reacted with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.[18][19][20]

  • Mechanism: The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a C=N double bond (imine), which is then reduced.[18][19]

  • Advantages: This method is highly chemoselective, avoids the use of harsh Lewis acids, and is not prone to polyalkylation. A wide variety of reducing agents can be used, such as sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[19][20]

Diagram 3: Reductive Amination Pathway

G Aniline Aniline Imine Imine Intermediate Aniline->Imine + Carbonyl Aldehyde or Ketone Carbonyl->Imine Product Alkylated Aniline Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Product

Caption: Reductive amination offers a mild and controlled route to alkylated anilines.

2. Eschweiler-Clarke Reaction:

This is a specific type of reductive amination used for the methylation of primary or secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[21][22][23][24][25]

  • Mechanism: The amine reacts with formaldehyde to form an iminium ion, which is then reduced by a hydride transfer from formic acid.[22][23][25]

  • Advantages: It is a one-pot reaction that exclusively yields the methylated amine without the formation of quaternary ammonium salts.[25]

3. Houben-Hoesch and Sugasawa Reactions (for Acylation):

These are effective alternatives for the acylation of electron-rich aromatic rings like anilines, which often fail under standard Friedel-Crafts acylation conditions for the same reasons as alkylation.

  • Houben-Hoesch Reaction: This reaction uses a nitrile as the acylating agent and a Lewis acid catalyst (often with HCl) to produce aryl ketones.[26][27][28][29] It is particularly effective for polyhydroxy- and polyalkoxyphenols, and can be applied to aniline derivatives.[27][29]

  • Sugasawa Reaction: This is a specific method for the ortho-acylation of anilines using a nitrile in the presence of a dual Lewis acid system, typically BCl₃ and AlCl₃.[30][31][32][33][34]

Summary and Recommendations

Tar formation in the Friedel-Crafts alkylation of anilines is a predictable outcome of the fundamental incompatibility between the basic substrate and the acidic catalyst. A systematic approach to troubleshooting this common issue involves:

  • Protection: Employing a suitable protecting group for the amino function is the most reliable strategy. N-acetylation is a robust and cost-effective starting point.

  • Catalyst Optimization: For protected anilines, consider using milder Lewis acids like Yb(OTf)₃ or ZrCl₄ to improve selectivity and yield.

  • Alternative Methods: When Friedel-Crafts conditions are not viable, explore alternative C-N bond-forming reactions such as reductive amination or the Eschweiler-Clarke reaction for methylation. For acylation, the Houben-Hoesch and Sugasawa reactions are powerful alternatives.

By understanding the underlying chemistry and having a repertoire of alternative strategies, researchers can successfully navigate the challenges of aniline alkylation and achieve their synthetic goals.

References

  • Su, W., & Jin, C. (2004). Ytterbium Triflate Catalyzed Friedel–Crafts Reaction: Facile Synthesis of Diaryl Ketones.
  • Su, W., & Jin, C. (2004). Ytterbium Triflate Catalyzed Friedel–Crafts Reaction: Facile Synthesis of Diaryl Ketones. Taylor & Francis Online.
  • (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW.
  • Zirconium(IV) chloride. Wikipedia.
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  • Lewis acid character of Zirconium(IV) chloride. Benchchem.
  • Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
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  • Ytterbium(III) Trifluoromethanesulfonate Catalysed Friedel–Crafts Acylation of Substituted Thiophenes.
  • Ytterbium(III) Trifluoromethanesulfonate Catalyzed Friedel—Crafts Acylation of 1-Methylpyrrole in Ionic Liquid.
  • Eschweiler–Clarke reaction. Grokipedia.
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  • Houben-Hoesch Synthesis. Thermo Fisher Scientific - US.
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  • (PDF) Sugasawa Indole Synthesis.
  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Wiley Online Library.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
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  • HOUBEN–HOESCH REACTION. B N College, Bhagalpur.
  • Zirconium Tetrachloride.
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  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC - NIH.
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  • Structure of radical cation of aniline.
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Challenges in the scale-up of 4-Cyclopentylaniline production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Cyclopentylaniline Production

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of this compound. As a critical intermediate in pharmaceutical development, the robust and scalable production of this compound is paramount. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of transitioning this synthesis from the bench to production scale. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common hurdles, and provide actionable, field-proven insights to ensure your scale-up is successful, safe, and efficient.

Section 1: Overview of Synthetic Strategies

The selection of a synthetic route is the most critical decision in a scale-up campaign, balancing factors like raw material cost, process safety, atom economy, and impurity profiles. For this compound, two primary routes are prevalent in the industry.

  • Route A: Catalytic Hydrogenation. This classic and often cost-effective route involves the reduction of a nitroaromatic precursor, 4-cyclopentylnitrobenzene. It is widely used for aniline synthesis on an industrial scale.[1]

  • Route B: Palladium-Catalyzed C-N Coupling. Modern synthetic methods, particularly the Buchwald-Hartwig amination, offer a versatile alternative by coupling an aryl halide (e.g., 4-cyclopentylbromobenzene) with an ammonia source.[2][3][4] This route often displays excellent functional group tolerance but requires careful management of the catalyst system.

G cluster_0 Synthetic Starting Points cluster_1 Route A: Hydrogenation Pathway cluster_2 Route B: C-N Coupling Pathway Cyclopentylbenzene Cyclopentylbenzene Nitration Nitration Cyclopentylbenzene->Nitration Halogenation Halogenation Cyclopentylbenzene->Halogenation 4-Cyclopentylnitrobenzene 4-Cyclopentylnitrobenzene Nitration->4-Cyclopentylnitrobenzene HNO₃/H₂SO₄ 4-Cyclopentylaniline_A This compound 4-Cyclopentylnitrobenzene->4-Cyclopentylaniline_A H₂, Pd/C (Catalytic Hydrogenation) 4-Cyclopentylhalobenzene 4-Cyclopentylhalobenzene Halogenation->4-Cyclopentylhalobenzene Br₂, FeBr₃ 4-Cyclopentylaniline_B This compound 4-Cyclopentylhalobenzene->4-Cyclopentylaniline_B Pd Catalyst, Ligand Base, NH₃ source (Buchwald-Hartwig)

Caption: High-level overview of common synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific, common challenges encountered during the scale-up process in a direct question-and-answer format.

Reaction & Yield Optimization

Q1: My catalytic hydrogenation of 4-cyclopentylnitrobenzene is stalling, resulting in low yield and the presence of intermediates. What are the likely causes and how can I fix it?

A1: Stalled hydrogenation is a frequent scale-up issue, often pointing to catalyst deactivation or mass transfer limitations.

  • Causality: The catalyst, typically Palladium on Carbon (Pd/C), can be "poisoned" by impurities in the starting material or solvent (e.g., sulfur or halide compounds). On a larger scale, inefficient agitation can lead to poor hydrogen dispersion (mass transfer limitation), making it appear as if the reaction has stopped. Furthermore, the reaction can generate unstable hydroxylamine intermediates which, if they accumulate, can lead to dangerous exotherms and side reactions.[5]

  • Troubleshooting Protocol:

    • Verify Raw Material Purity: Analyze your 4-cyclopentylnitrobenzene and solvent for potential catalyst poisons.

    • Increase Catalyst Loading/Activity: Perform small-scale experiments to determine if a higher catalyst loading (e.g., from 1 mol% to 3 mol%) or a more active catalyst (e.g., 5% Pd/C vs. 10% Pd/C) restarts the reaction.

    • Optimize Mass Transfer: Increase the agitation speed and ensure the reactor design includes baffles to improve gas-liquid mixing. Check that the hydrogen sparging tube is positioned correctly below the agitator.

    • Monitor for Intermediates: Use in-process controls (e.g., HPLC, TLC) to monitor the consumption of starting material and the formation/disappearance of intermediates like nitrosobenzene or phenylhydroxylamine.[6][7] An accumulation of these suggests the reduction of the intermediate is the rate-limiting step.

G Start Low Yield in Hydrogenation CheckPurity Analyze Starting Material & Solvent Purity Start->CheckPurity PoisonsFound Poisons Detected? CheckPurity->PoisonsFound PurifySM Purify/Re-source Starting Materials PoisonsFound->PurifySM Yes OptimizeCatalyst Optimize Catalyst System PoisonsFound->OptimizeCatalyst No PurifySM->OptimizeCatalyst HigherLoading Increase Catalyst Loading or Activity OptimizeCatalyst->HigherLoading CheckMixing Evaluate Mass Transfer (Agitation/H₂ Sparging) HigherLoading->CheckMixing MixingIssue Inefficient Mixing? CheckMixing->MixingIssue ImproveAgitation Increase Agitation Speed Improve Reactor Baffling MixingIssue->ImproveAgitation Yes MonitorReaction Monitor Intermediate Buildup (HPLC/TLC) MixingIssue->MonitorReaction No ImproveAgitation->MonitorReaction Success Yield Improved MonitorReaction->Success

Caption: Troubleshooting workflow for low hydrogenation yield.

Q2: I'm seeing significant hydrodehalogenation (loss of the bromo-group) as a side product in my Buchwald-Hartwig amination. How can I improve selectivity for the desired C-N coupling?

A2: Hydrodehalogenation is a common competing pathway in palladium-catalyzed cross-coupling reactions. Selectivity is a delicate balance of ligand, base, and reaction conditions.

  • Causality: The desired C-N coupling proceeds through a specific catalytic cycle. However, under certain conditions, the aryl-palladium intermediate can react with a hydride source in the reaction mixture, leading to the formation of cyclopentylbenzene instead of the desired aniline. The choice of phosphine ligand is critical; bulky, electron-rich ligands generally favor the desired reductive elimination step to form the C-N bond.[8][9]

  • Troubleshooting Protocol:

    • Ligand Screening: The ligand has the largest impact. If you are using a general-purpose ligand like BINAP or DPEPhos, consider switching to a more specialized biarylphosphine ligand (e.g., XPhos, RuPhos) which is known to promote C-N coupling and suppress side reactions.[10]

    • Base Selection: The choice and strength of the base are crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard. Weaker bases may lead to slower reactions, giving more time for side reactions to occur.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes promote decomposition pathways and side reactions.

    • Solvent Purity: Ensure your solvent is anhydrous. Water can interfere with the catalytic cycle.

Impurity Profile & Purification

Q3: After my reaction work-up, I have a persistent impurity with a similar polarity to my product, making purification by column chromatography difficult. How should I approach this?

A3: This is a classic scale-up challenge where chromatographic purification becomes impractical. The best strategy is a combination of identifying the impurity and modifying the work-up or reaction to eliminate it.

  • Causality: The impurity is likely a process-related side product (e.g., over-alkylation product in an alkylation route, or a dimer from a coupling reaction) or an unreacted intermediate.[11][12][13] Its similar structure gives it comparable physical properties to the final product.

  • Troubleshooting Protocol:

    • Identify the Impurity: Isolate a small amount of the impurity (e.g., via preparative HPLC) and obtain its structure by Mass Spectrometry and NMR. Knowing what it is tells you how it was formed.

    • Targeted Chemical Wash: If the impurity has a different acidic/basic character, you can use a liquid-liquid extraction. For example, if your aniline product is contaminated with a neutral impurity like cyclopentylbenzene, you can dissolve the mixture in a solvent like toluene, wash with aqueous HCl to protonate and extract your aniline into the aqueous phase, and then neutralize the aqueous phase with NaOH and back-extract the pure aniline into a fresh organic solvent.

    • Crystallization/Re-crystallization: If your product is a solid, developing a crystallization procedure is the most scalable purification method. Screen various solvents to find one in which your product has high solubility at elevated temperatures but low solubility at room temperature, while the impurity remains in the mother liquor.

    • Revisit Reaction Conditions: Once the impurity is identified, go back to the reaction step and adjust parameters (stoichiometry, temperature, reaction time) to minimize its formation in the first place.

Q4: My final product has unacceptable levels of residual palladium (>10 ppm). What are the most effective methods for palladium removal at scale?

A4: Reducing palladium to levels acceptable for an Active Pharmaceutical Ingredient (API) intermediate is a critical and often challenging step.[14] A multi-pronged approach is usually necessary.

  • Causality: Palladium from homogeneous catalysts can remain in the product stream, either as elemental palladium or as soluble complexes. Simple filtration is often insufficient.

  • Palladium Removal Strategies:

MethodDescriptionProsCons
Activated Carbon The crude product solution is stirred with a high-surface-area activated carbon, which adsorbs palladium species.Cost-effective, readily available.Can sometimes adsorb product, leading to yield loss. Requires careful screening of carbon type.
Metal Scavengers Functionalized silica or polymers with high affinity for palladium (e.g., thiol or amine groups) are added to the product stream.Highly selective, very effective at reducing Pd to low ppm levels.Higher cost than carbon. Requires filtration to remove the scavenger.
Distillation If the product is thermally stable and volatile, vacuum distillation can effectively separate it from non-volatile palladium residues.Can serve as the final purification step for the organic product.Only applicable for distillable products; requires thermal stability.
Crystallization Palladium impurities are often excluded from the crystal lattice of the product during crystallization.Highly effective, scalable, and provides high purity product.Requires the product to be a crystalline solid and a suitable solvent system.
  • Recommended Workflow:

    • Perform an initial treatment with activated carbon post-reaction.[15]

    • Filter off the carbon and analyze the palladium level via Inductively Coupled Plasma (ICP) analysis.

    • If levels are still too high, perform a polishing step with a dedicated metal scavenger.

    • The final purification step (distillation or crystallization) will provide further significant reduction.

Section 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route—catalytic hydrogenation or Buchwald-Hartwig amination—is generally preferred for the commercial-scale production of anilines?

A: For simple anilines where the nitroaromatic precursor is readily available, catalytic hydrogenation is often the preferred industrial method.[1] The primary reasons are lower raw material costs (hydrogen gas and a recyclable heterogeneous catalyst are cheaper than palladium catalysts and specialized ligands) and simpler work-up procedures. However, the Buchwald-Hartwig amination offers greater flexibility and is invaluable when the required nitro-compound is difficult to synthesize or when sensitive functional groups are present that would not survive nitration or reduction conditions.[2][16]

Q: What are the most critical safety considerations when scaling up the hydrogenation of 4-cyclopentylnitrobenzene?

A: The two primary hazards are the highly exothermic nature of the reaction and the use of flammable hydrogen gas with a pyrophoric catalyst (Pd/C) .

  • Thermal Runaway: The reduction of a nitro group is one of the most energetic reactions in industrial chemistry.[5] Poor temperature control can lead to the accumulation of unstable intermediates, which can decompose violently.

    • Mitigation: Use a semi-batch process (slow addition of the nitro compound to the catalyst slurry), ensure the reactor has adequate cooling capacity, and use real-time temperature monitoring. A process safety review (e.g., HAZOP analysis) is mandatory before scale-up.

  • Fire/Explosion: Hydrogen is highly flammable, and dry Pd/C catalyst can ignite spontaneously upon exposure to air.

    • Mitigation: Perform the reaction in a pressure-rated, inerted vessel. The catalyst should be handled as a water-wet slurry to prevent it from becoming pyrophoric. Ensure all equipment is properly grounded to prevent static discharge.[17]

Q: What analytical techniques are essential for quality control of this compound?

A: A robust analytical package is crucial to ensure the quality and consistency of the final product.

  • Identity: NMR (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the chemical structure.

  • Purity: HPLC with UV detection is the workhorse for quantifying the main component and organic impurities.[11] Gas Chromatography (GC) is used for assessing residual solvents.[18]

  • Inorganic Impurities: ICP-MS or ICP-OES is required to quantify residual metals, especially palladium if that route is used.[14][19]

  • Water Content: Karl Fischer titration is the standard method for determining water content.

References

  • Title: Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note Source: Mettler Toledo URL: [Link]

  • Title: Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Reductive Amination - Organic Chemistry Tutor Source: Organic Chemistry Tutor URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: this compound | C11H15N | CID 11816021 Source: PubChem - NIH URL: [Link]

  • Title: Chapter 3: Synthetic Methods for Primary Anilines Source: Books URL
  • Title: Laboratory and commercial preparations of aniline other than reduction of nitroarenes Source: Chemistry Stack Exchange URL: [Link]

  • Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: Wordpress - ACS GCI URL: [Link]

  • Title: General reaction of nitrobenzene hydrogenation to aniline. Source: ResearchGate URL: [Link]

  • Title: Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline Source: ACS Publications URL: [Link]

  • Title: Successful Development and Scale-up of a Palladium-Catalysed Amination Process Source: ResearchGate URL: [Link]

  • Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques Source: Research and Reviews URL: [Link]

  • Title: Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review Source: Royal Society of Chemistry URL: [Link]

  • Title: Intermediates in the Raney Nickel Catalyzed Hydrogenation of Nitrobenzene to Aniline Source: ACS Publications URL: [Link]

  • Title: Aniline Impurities and Related Compound Source: Veeprho URL: [Link]

  • Title: Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions Source: PMC - NIH URL: [Link]

  • Title: Impurity Profiling In Pharmaceuticals: A Review Source: Global Journal of Pharmacy & Pharmaceutical Sciences URL: [Link]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]

  • Title: Significance of Impurity Profiling in the Pharmaceutical Industry Source: Global Pharma Tek URL: [Link]

  • Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science URL: [Link]

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Technical Support Center: Optimizing Catalyst Selection for Aniline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Aniline and its derivatives are fundamental building blocks in the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The successful synthesis of these compounds is critically dependent on the judicious choice of a catalytic system.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering insights that are both scientifically rigorous and field-proven.

Section 1: Troubleshooting Guide for Common Synthetic Routes

The synthesis of aniline derivatives often relies on powerful cross-coupling reactions. However, even with established methods, researchers can encounter challenges. This section addresses specific issues you might face during your experiments.

Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a versatile and widely adopted method for the formation of C-N bonds, coupling a broad range of aryl halides and amines.[1][2]

Issue 1: Low to No Product Yield

Question: My Buchwald-Hartwig reaction is not yielding the desired aniline derivative. What are the potential causes and how can I troubleshoot this?

Answer: A low or non-existent yield in a Buchwald-Hartwig reaction can stem from several factors, primarily related to the catalyst's activity and the reaction conditions.

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium precursor is fresh and that you are using strictly anhydrous and anaerobic conditions.[3] The Schlenk tube should be oven-dried, and the reaction should be conducted under an inert atmosphere (argon or nitrogen), which is typically achieved by evacuating and backfilling the tube multiple times.[1]

  • Sub-optimal Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[4] For electron-poor aryl halides, electron-rich and bulky phosphine ligands like XPhos or SPhos are often effective.[1] Conversely, for electron-rich aryl halides, less electron-donating ligands might be more suitable. A screening of different ligands is often a necessary step in optimization.

  • Incorrect Base: The choice of base is critical. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be required to prevent side reactions.[1]

  • Inappropriate Solvent: The solvent influences the solubility of the reagents and the stability of the catalytic species. Toluene is a common solvent, but dioxane or DMF can also be effective.[1][3] Ensure the solvent is anhydrous.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed. Gradually increase the reaction temperature, while monitoring for potential catalyst decomposition.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [1]

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)

Question: I am observing significant amounts of the dehalogenated arene byproduct in my reaction mixture. How can I suppress this side reaction?

Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing amination. This can be caused by:

  • Excessively Strong Base or High Temperature: Harsh reaction conditions can promote this side reaction. Consider using a milder base or lowering the reaction temperature.

  • Presence of Water: Trace amounts of water can facilitate the hydrodehalogenation pathway. Ensure all reagents and the solvent are scrupulously dry.

  • Ligand Choice: Some ligands may be more prone to promoting this side reaction. Screening different ligands can help identify a more selective system.

Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classical method for N-arylation and serves as a cost-effective alternative to palladium-catalyzed reactions, though it often requires higher temperatures.[2]

Issue 1: Reaction Stagnation or Incomplete Conversion

Question: My Ullmann condensation is sluggish and does not go to completion. What steps can I take to improve the conversion?

Answer: Incomplete conversion in an Ullmann reaction is a frequent challenge. Here’s how to address it:

  • Catalyst and Ligand System: While traditional Ullmann reactions used stoichiometric copper, modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand. L-proline and other amino acids have been shown to be effective ligands, accelerating the reaction.[1]

  • High Reaction Temperatures: Ullmann reactions typically require high temperatures (100-160 °C).[1] Ensure your reaction is reaching and maintaining the target temperature.

  • Solvent Choice: High-boiling polar aprotic solvents like DMSO or DMF are commonly used to facilitate the high reaction temperatures and dissolve the reagents.[1]

  • Base Strength: A moderately strong base like potassium carbonate (K₂CO₃) is often employed. Ensure the base is finely powdered to maximize its surface area.[1]

Experimental Protocol: General Procedure for Ullmann Condensation [1]

  • In a sealed tube, combine the aryl halide (1.0 eq), the amine (2.0 eq), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a solvent such as DMSO or DMF.

  • Heat the reaction mixture to a high temperature (typically 100-160 °C) for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions related to the synthesis of aniline derivatives.

Q1: How do I choose between a palladium- and a copper-based catalyst for my aniline derivative synthesis?

A1: The choice between palladium and copper catalysis depends on several factors, including cost, substrate scope, and reaction conditions.

FeaturePalladium-Catalyzed (e.g., Buchwald-Hartwig)Copper-Catalyzed (e.g., Ullmann)
Cost HigherLower
Reaction Temperature Generally milder (80-110 °C)[1]Typically higher (100-160 °C)[1]
Substrate Scope Very broad, high functional group tolerance[2]Can be more limited, though modern ligands have expanded the scope[1]
Ligands Often bulky, electron-rich phosphines[1]Simple, inexpensive ligands like L-proline can be effective[1]
Sensitivity Sensitive to air and moisture[3]Generally more robust

Q2: What is the role of the ligand in the catalytic cycle?

A2: The ligand plays a multifaceted and critical role in the catalytic cycle. It binds to the metal center, influencing its electronic properties and steric environment. This, in turn, affects the rates of key steps such as oxidative addition and reductive elimination, ultimately impacting the overall efficiency and selectivity of the reaction.[4] For instance, bulky, electron-donating ligands can stabilize the palladium center and promote the desired C-N bond formation.[3]

Catalytic_Cycle_Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Pd(II) Amido Complex Pd(II) Amido Complex Deprotonation->Pd(II) Amido Complex Reductive Elimination Reductive Elimination Pd(II) Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Reforms Catalyst Aniline Derivative Aniline Derivative Reductive Elimination->Aniline Derivative

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Q3: My reaction is complete, but I am struggling with purifying the aniline derivative from the catalyst residues. What are some effective purification strategies?

A3: Removing residual metal catalyst is a critical step, especially in pharmaceutical applications.

  • Filtration: For heterogeneous catalysts like Palladium on carbon (Pd/C), simple filtration through a pad of celite is effective.[1]

  • Column Chromatography: Flash column chromatography is a standard method for purifying the crude product from soluble catalysts and other impurities.[1]

  • Scavenging Agents: For trace amounts of palladium, various scavengers with high affinity for the metal can be employed. These are often silica-based materials functionalized with thiols or other ligands.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[1]

Q4: What are the key safety precautions when working with aniline and its derivatives?

A4: Aniline is toxic if inhaled, ingested, or absorbed through the skin.[5][6] It is also a suspected carcinogen and mutagen.[5][6] Therefore, strict safety protocols are mandatory.

  • Ventilation: Always handle aniline and its derivatives in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, closed-toe shoes, safety goggles, and chemical-resistant gloves.[5] Nitrile gloves are suitable for short-term use, but always consult the manufacturer's compatibility chart.[5][7]

  • Spill Management: Be prepared for spills. Use an inert absorbent material like vermiculite to clean up small spills.[5]

  • Waste Disposal: Collect all aniline-containing waste in tightly sealed, properly labeled hazardous waste containers.[5]

  • Training: Ensure all personnel are trained on the specific hazards of aniline and the emergency procedures.[5]

Decision_Tree_Catalyst_Selection Start Start: Synthesize Aniline Derivative Aryl_Halide What is the nature of the aryl halide? Start->Aryl_Halide Cost_Constraint Is cost a primary constraint? Aryl_Halide->Cost_Constraint Electron-rich or -poor Pd_Catalysis Consider Pd-Catalysis (Buchwald-Hartwig) Cost_Constraint->Pd_Catalysis No Cu_Catalysis Consider Cu-Catalysis (Ullmann) Cost_Constraint->Cu_Catalysis Yes Temp_Sensitivity Are starting materials temperature sensitive? Temp_Sensitivity->Cu_Catalysis Yes (High Temp may be an issue) Optimize_Pd Optimize Ligand and Base for Pd Temp_Sensitivity->Optimize_Pd No Pd_Catalysis->Temp_Sensitivity Proceed Optimize_Cu Optimize Ligand and Temperature for Cu Cu_Catalysis->Optimize_Cu

Caption: Decision tree for initial catalyst system selection.

Section 3: Analytical Techniques for Reaction Monitoring and Purity Assessment

Q5: What are the most common analytical techniques for monitoring the progress of my aniline synthesis and assessing the purity of the final product?

A5: A combination of chromatographic and spectroscopic techniques is typically employed.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress.[1][8] It allows for a quick assessment of the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): GC and HPLC are powerful quantitative techniques for both reaction monitoring and final purity assessment.[1][9] They can separate the product from starting materials, byproducts, and impurities, allowing for accurate quantification.[8][9]

  • Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS), mass spectrometry is used to confirm the identity of the product by determining its molecular weight.[1][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product, confirming its identity and providing information about its purity.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the product and confirm the disappearance of starting material functional groups.

References

  • A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and P
  • Aniline. Rutgers University Environmental Health and Safety.
  • Technical Support Center: Optimizing Palladium-Catalyzed Dinitr
  • Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry. (2019).
  • A Comparative Guide to Catalytic Systems for Aniline Deriv
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.
  • Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions in Pharmaceutical Compounds. (2023).
  • Aniline. (2025). Penta chemicals.
  • Aniline. Washington State University Environmental Health and Safety.
  • Quantification of aniline and N-methylaniline in indigo. (2021).
  • Assessing the Purity of Synthesized N-Methyl-p-(o-tolylazo)aniline: A Comparative Guide to Analytical Techniques. (2025). Benchchem.
  • Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. (2022). MDPI.

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Technical Support Center: Optimizing 4-Cyclopentylaniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 4-Cyclopentylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical impact of solvent choice on reaction kinetics and outcomes. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounded in established chemical principles.

Section 1: Frequently Asked Questions - The Fundamentals of Solvent Selection

This section covers the core principles that govern how solvents interact with your reaction components and influence the rate.

Q1: What are the most critical solvent properties I should consider for my this compound reaction, and why?

A: The two most influential properties are polarity and proticity .[1] These factors directly impact the stability of reactants, transition states, and intermediates, which in turn dictates the reaction rate.[2][3]

  • Polarity: Measured by the dielectric constant (ε) and dipole moment (μ), polarity is a solvent's ability to stabilize charged or partially charged species.[4][5] Polar solvents are essential when your reaction involves polar reactants (like many anilines) or generates ionic intermediates, as is common in nucleophilic aromatic substitution (SNAr) reactions.[5][6]

  • Proticity: This refers to a solvent's ability to act as a proton (H+) donor.[7] Solvents with O-H or N-H bonds, like water, methanol, and ethanol, are polar protic .[5] Solvents like Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) lack these bonds and are polar aprotic .[7] This distinction is crucial for reactions where this compound acts as a nucleophile.

Q2: How do polar protic solvents (e.g., Ethanol, Methanol) typically affect reaction rates when this compound is the nucleophile?

A: Polar protic solvents can significantly decrease the rate of reactions where this compound acts as a nucleophile, such as in many SNAr reactions.

The primary reason is solvation of the nucleophile. The hydrogen bond-donating ability of protic solvents allows them to form a "cage" around the lone pair of the nitrogen atom on the aniline.[6][8] This strong solvation stabilizes the ground state of the nucleophile, making it less reactive and increasing the activation energy required for it to attack an electrophile.[8] While these solvents are excellent for dissolving ionic reagents, their stabilizing effect on the nucleophile itself is often the rate-limiting factor.[6]

Q3: Why are polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) often recommended for SNAr reactions with anilines?

A: Polar aprotic solvents are frequently the superior choice for SNAr reactions because they accelerate the rate, often dramatically.[9] Unlike protic solvents, they possess large dipole moments to dissolve reagents and stabilize charged intermediates, but they cannot form hydrogen bonds to deactivate the aniline nucleophile.[8]

This leaves the nitrogen's lone pair more "naked" and available for reaction, lowering the activation energy.[9] For SNAr reactions, which often proceed through a negatively charged Meisenheimer complex intermediate, the ability of polar aprotic solvents to stabilize this complex without inhibiting the initial nucleophilic attack is key to achieving high reaction rates.[10]

Q4: Is there ever a reason to use a non-polar solvent (e.g., Toluene, Hexane) for reactions with this compound?

A: Yes, but it's context-dependent. Non-polar solvents are generally poor choices for reactions involving polar or charged species due to their inability to provide stabilization.[5] However, they might be considered under specific circumstances:

  • When reactants are non-polar: If this compound is reacting with a very greasy, non-polar substrate, a non-polar solvent may be required simply to achieve solubility ("like dissolves like").[11]

  • To suppress side reactions: In some cases, polar solvents might promote undesired side pathways. A non-polar solvent could potentially offer better selectivity, even at the cost of reaction rate.

  • Anhydrous Conditions: For reactions highly sensitive to water, such as those using Grignard reagents, a non-polar aprotic solvent like Toluene is often preferred over polar aprotic solvents which can be hygroscopic.[12]

Q5: What is the most logical first step when selecting a solvent for a new reaction?

A: The first step is to analyze the mechanism of your intended reaction. Understanding whether the reaction is likely to proceed through charged intermediates or if it is sensitive to nucleophile strength will guide your initial choice.[13] For instance, for a typical SNAr reaction, the mechanism points towards a polar aprotic solvent.[10] Following this, solubility checks are paramount; your reactants must be soluble enough to react.[11][14]

The following decision tree provides a simplified guide for this initial selection process.

start Analyze Reaction Mechanism q1 Does the reaction form ionic intermediates? start->q1 q2 Is this compound the primary nucleophile? q1->q2 Yes sol_nonpolar Consider Non-Polar (e.g., Toluene, Heptane) q1->sol_nonpolar No sol_polar_aprotic Start with Polar Aprotic (e.g., DMF, DMSO, MeCN) q2->sol_polar_aprotic Yes sol_polar_protic Consider Polar Protic (e.g., EtOH, IPA) Caution: May slow rate q2->sol_polar_protic No solubility_check Perform Solubility Test with chosen solvent class sol_polar_aprotic->solubility_check sol_polar_protic->solubility_check sol_nonpolar->solubility_check

Caption: Initial solvent selection decision tree.

Section 2: Troubleshooting Guide - Common Experimental Issues

Even with a well-reasoned choice, experiments can encounter issues. This guide addresses common problems from a solvent-centric perspective.

Problem Potential Solvent-Related Cause Troubleshooting Steps & Rationale
Reaction is very slow or has not started. 1. Poor Solubility: Reactants are not sufficiently dissolved to interact.[14] 2. Incorrect Solvent Type: The chosen solvent may be inhibiting the reaction (e.g., using a protic solvent for an SNAr reaction).[6] 3. High Viscosity: A very viscous solvent can impede molecular motion and lower collision frequency.1. Check Solubility: Confirm all starting materials are soluble at the reaction temperature. If not, consider a solvent mixture or a different solvent from the same class. 2. Switch Proticity: If using a polar protic solvent, switch to a polar aprotic one (e.g., from Ethanol to DMF) to enhance nucleophilicity.[9] 3. Increase Temperature: If the reaction is clean but slow, gently increasing the temperature can often overcome the activation barrier.
Multiple unexpected side products are forming. 1. Solvent Participation: The solvent itself may be reacting (e.g., hydrolysis with residual water). 2. Promotion of Side Pathways: A highly polar solvent might stabilize an intermediate that leads to an undesired product.1. Use Anhydrous Solvent: Ensure the solvent is dry, especially for moisture-sensitive reactions. 2. Reduce Polarity: Try a less polar solvent (e.g., switch from DMSO to THF or Toluene) to see if selectivity improves. This may slow the desired reaction, requiring temperature optimization.[12]
Reaction works, but the yield is consistently low. 1. Product Instability: The product may be degrading under the reaction conditions, which can be exacerbated by the solvent or temperature.[15] 2. Workup Issues: The product may have significant solubility in the aqueous phase during extraction, or an emulsion may be forming.[15]1. Monitor Reaction Profile: Take aliquots over time. If product concentration peaks and then declines, it indicates degradation. Consider a less aggressive solvent or lower temperature.[16] 2. Optimize Workup: Before workup, check the product's solubility in your chosen extraction solvent. If it's water-soluble, use a different organic solvent or perform a back-extraction.
Reactants will not dissolve in the chosen solvent. Fundamental Mismatch: The polarity of the solvent and the key reactant are incompatible ("like dissolves like" principle is not met).[5]1. Try a Solvent Mixture: Add a co-solvent to increase solubility. For example, if a reactant is insoluble in heptane, adding a small amount of THF or Ethyl Acetate can help. 2. Re-evaluate Solvent Class: If solubility is a major issue, you may need to switch to a different class of solvent entirely, even if it's not kinetically ideal, and compensate with other conditions like higher temperature or longer reaction times.

Section 3: Experimental Protocols & Data Interpretation

To empirically determine the best solvent, a systematic approach is necessary.

Protocol 1: Step-by-Step Guide for a Solvent Screening Experiment

This protocol allows for the rapid, qualitative comparison of multiple solvents.

Objective: To identify the most promising solvent for a given reaction of this compound based on reaction rate and cleanliness.

Methodology:

  • Solvent Selection: Choose 4-6 candidate solvents based on the principles in Section 1. A good starting set could be:

    • Non-Polar: Toluene

    • Polar Aprotic: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)

    • Polar Protic: Ethanol (EtOH), Isopropanol (IPA)

    • "Borderline" Aprotic: Tetrahydrofuran (THF)[5]

  • Setup:

    • Arrange a series of identical reaction vials, each with a stir bar.

    • To each vial, add this compound and the other key reactants in the exact same molar quantities.

    • Add the same volume of a single candidate solvent to each respective vial, ensuring the final concentration of reactants is identical across all experiments.

  • Execution:

    • Place all vials in a heating block set to a consistent, moderate temperature (e.g., 60 °C).

    • Start all reactions simultaneously.

  • Monitoring:

    • At regular intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each vial.[16]

    • Analyze each aliquot by Thin Layer Chromatography (TLC) or LC-MS. On the TLC plate, co-spot the reaction mixture with the starting material for reference.[16]

  • Analysis:

    • Compare the TLC plates or LC-MS chromatograms. The best solvent will show the fastest consumption of starting material and the cleanest formation of the desired product spot/peak with minimal side products.

cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis select_solvents 1. Select 4-6 Candidate Solvents (Toluene, DMF, EtOH, THF, etc.) prep_vials 2. Prepare Identical Vials (Reactants + Stir Bar) select_solvents->prep_vials add_solvents 3. Add Solvents & Equilibrate Temperature prep_vials->add_solvents run_reaction 4. Run Reactions in Parallel add_solvents->run_reaction monitor 5. Monitor by TLC/LC-MS at t=1h, 3h, 6h... run_reaction->monitor analyze 6. Compare Rate & Purity monitor->analyze decision 7. Select Optimal Solvent analyze->decision

Caption: Experimental workflow for solvent screening.

Data Interpretation: What Your Solvent Screening Results Mean
  • Fast reaction in DMF/DMSO, slow in EtOH: This is a classic sign of a reaction where the nucleophilicity of the aniline is dominant, likely an SNAr mechanism. The polar aprotic solvents are accelerating the reaction as expected.[9]

  • Reaction only works in Toluene: This suggests that one of your reactants may be extremely non-polar, or that the reaction is sensitive to polar interactions and proceeds through a non-polar transition state.[17]

  • Similar rates in all solvents: The reaction may not be very sensitive to solvent polarity, or the rate-determining step does not involve significant charge separation.[2] In this case, choose the solvent based on other factors like cost, safety, and ease of workup.[18]

The table below summarizes key properties of common solvents to aid in your selection.

SolventDielectric Constant (ε) at 20-25°CTypeBoiling Point (°C)Key Considerations
n-Hexane1.9Non-Polar69Good for non-polar compounds; low solvency for polar materials.[7]
Toluene2.4Non-Polar111Higher boiling point than hexane; common for anhydrous reactions.
Diethyl Ether4.3"Borderline" Aprotic35Volatile, easy to remove; risk of peroxide formation.[7]
Tetrahydrofuran (THF)7.5Polar Aprotic66More polar than ether; water-miscible.[7]
Ethyl Acetate6.0Polar Aprotic77Good balance of polarity, not water-miscible, easy to remove.[7]
Dichloromethane (DCM)9.1Polar Aprotic40Excellent solvent for many organics, but has health and environmental concerns.[7][19]
Acetone21Polar Aprotic57Highly polar, water-miscible, volatile.[7]
Acetonitrile (MeCN)37.5Polar Aprotic82Highly polar, common for SNAr, can be difficult to remove.[7]
N,N-Dimethylformamide (DMF)38Polar Aprotic153Excellent solvent, high boiling point, potential health concerns.[7][18]
Dimethyl Sulfoxide (DMSO)47Polar Aprotic189Highly polar, excellent for SNAr, very high boiling point makes removal difficult.[7]
Isopropanol (IPA)18Polar Protic82Common alcohol solvent.
Ethanol (EtOH)24.3Polar Protic78Green solvent option, can inhibit nucleophiles via H-bonding.[7][17]
Methanol (MeOH)32.6Polar Protic65Most polar alcohol, can be reactive.[7]
Water78.5Polar Protic100Highly polar, only for water-soluble reactants; promotes hydrolysis.[7]

Data compiled from multiple sources.[4][7]

References

  • Ramanujam, V. M. S., & Trieff, N. M. (1977). Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T. Journal of the Chemical Society, Perkin Transactions 2, 1275-1280.
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • RSC Publishing. (1977). Kinetic and Mechanistic Studies of Reactions of Aniline and Substituted Anilines with Chloramine T.
  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Rasayan J. Chem.
  • UTMB Research Experts. Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T.
  • Polarity of Solvents.
  • Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions? [Link]

  • ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • ResearchGate. (2023). Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. [Link]

  • ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]

  • The Periodic Table. Examples of High Polarity Solvents. [Link]

  • ACS Green Chemistry Institute. What Factors Are Taken Into Consideration When Selecting a Solvent? [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • OnlyTRAININGS. Important points to be considered for selecting solvents in different applications. [Link]

  • Reddit. (2017). Any recommendations on guides to basic solvent choices for organic molecules? [Link]

  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. [Link]

  • Green Chemistry Initiative. Solvent and Reagent Selection Guide. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • ACS Publications. (2007). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]

  • RSC Publishing. Catalysis of the aromatic nucleophilic substitution reactions of anilines in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: Reaction: Analysis I. [Link]

  • Quora. (2021). Why is the rate of reaction of organic compounds slow? [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • PubChem. This compound. [Link]

  • YouTube. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide. [Link]

  • ChemRxiv. (2020). Kinetic Solvent Effects in Organic Reactions. [Link]

  • International Journal of Scientific & Engineering Research. (2016). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. [Link]

  • ResearchGate. Solvent effects on reaction rates. [Link]

  • Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
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Technical Support Center: Strategies to Improve the Yield of N-Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of N-substituted anilines. As a cornerstone of modern organic synthesis, these compounds are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide, structured in a question-and-answer format, addresses common challenges and provides troubleshooting strategies to enhance reaction yields and purity.

I. Troubleshooting Low Yields in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success is highly dependent on the careful optimization of several reaction parameters.[2][3] Low yields are a frequent issue, often stemming from suboptimal catalyst systems, reaction conditions, or substrate-related problems.

Question 1: My Buchwald-Hartwig reaction is showing low to no conversion. What are the first parameters I should investigate?

Answer: When facing low conversion, a systematic approach to troubleshooting is crucial. Start by evaluating the core components of your reaction: the catalyst system (palladium source and ligand), base, and solvent.

Initial Troubleshooting Steps:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is paramount.[4]

    • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species.[4] The use of pre-catalysts, which readily form the active LPd(0) complex upon exposure to a base, is often more reliable and can lead to more efficient transformations.[4][5]

    • Ligand Selection: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7] The choice of ligand is often dictated by the nature of the amine. For instance, sterically hindered amines may require more robust ligands.[6] A screening of different ligands is often a prudent first step in optimization.[8]

  • Base Selection: The base plays a critical role in the deprotonation of the amine.

    • Strong Bases: Strong bases like NaOtBu and LHMDS are widely used but can be incompatible with base-sensitive functional groups.[4]

    • Weaker Bases: For substrates with sensitive functionalities, weaker bases such as Cs₂CO₃ and K₃PO₄ offer a milder alternative, potentially broadening the functional group tolerance.[4]

  • Solvent Considerations: Insolubility of reactants is a common and often underestimated cause of poor reaction outcomes.[4]

    • Common Solvents: Ethereal solvents (e.g., dioxane, THF) and aromatic solvents (e.g., toluene) are frequently employed.[4]

    • Solvent Screening: If solubility is suspected to be an issue, screening a variety of solvents or using a solvent mixture is recommended.[4]

Question 2: I'm observing significant side product formation, including hydrodehalogenation of my aryl halide. How can I mitigate this?

Answer: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation.[6] This is often indicative of issues within the catalytic cycle, particularly with the relative rates of reductive elimination and β-hydride elimination.

Strategies to Minimize Side Reactions:

  • Ligand Modification: The choice of ligand can influence the rate of reductive elimination versus side reactions.[6] Bidentate phosphine ligands like BINAP and DPPF were early developments that showed improved performance over monodentate ligands.[6] More advanced, sterically hindered biaryl phosphine ligands can further enhance the rate of the desired reaction.[6][9]

  • Temperature Optimization: Running the reaction at a lower temperature can sometimes disfavor side reactions. However, this must be balanced with achieving a reasonable reaction rate.

  • Careful Selection of Base: The nature of the base can also play a role. In some cases, switching to a different base may alter the reaction pathway and reduce unwanted side products.

Question 3: My amine is electron-deficient and showing low reactivity. What strategies can I employ?

Answer: Electron-deficient anilines are notoriously poor nucleophiles, which can make C-N coupling challenging.[10] Several strategies can be employed to overcome this low reactivity.

Enhancing Reactivity of Electron-Deficient Anilines:

  • Forcing Conditions: Increasing the reaction temperature or using a higher catalyst loading can sometimes drive the reaction to completion.[6]

  • Specialized Ligands: Certain ligand systems are specifically designed to be effective for challenging substrates, including electron-withdrawn amines.[6]

  • Alternative Coupling Strategies: If Buchwald-Hartwig amination proves ineffective, consider alternative methods such as the Ullmann condensation, which utilizes a copper catalyst and may be more suitable for certain electron-deficient substrates.[11][12]

Illustrative Workflow for Buchwald-Hartwig Optimization

cluster_start Low Yield Observed cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization cluster_outcome Desired Outcome start Low Yield in Buchwald-Hartwig Amination catalyst Screen Pd Pre-catalysts (e.g., G3, G4 palladacycles) start->catalyst Is the catalyst system optimal? ligand Screen Ligands (e.g., XPhos, SPhos, RuPhos) catalyst->ligand Is the ligand appropriate for the amine? base Screen Bases (e.g., NaOtBu, LHMDS, Cs2CO3) ligand->base Is the base compatible with the substrate? solvent Screen Solvents (e.g., Toluene, Dioxane, THF) base->solvent Is solubility an issue? temp Optimize Temperature solvent->temp Is the temperature optimized? end Improved Yield of N-Substituted Aniline temp->end

Caption: A decision-making workflow for troubleshooting low yields in Buchwald-Hartwig amination.

II. Troubleshooting the Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for N-arylation.[12] While it has been somewhat superseded by palladium-catalyzed methods, it remains a valuable tool, particularly for certain substrates.

Question 4: My Ullmann coupling reaction is sluggish and requires very high temperatures. How can I improve the reaction conditions?

Answer: Traditional Ullmann reactions are notorious for requiring harsh conditions.[12] Modern protocols have significantly improved the mildness and efficiency of this transformation through the use of ligands.

Strategies for Milder Ullmann Couplings:

  • Ligand Acceleration: The addition of a suitable ligand can dramatically lower the required reaction temperature and improve yields.[13] Commonly used ligands include amino acids (e.g., L-proline), 1,10-phenanthroline, and oxalic diamides.[13]

  • Copper Source: While copper powder was used historically, modern methods often employ soluble copper(I) salts like CuI or CuBr, which are more reactive.[13]

  • Base and Solvent: As with the Buchwald-Hartwig reaction, the choice of base (e.g., K₃PO₄, Cs₂CO₃) and a suitable polar apathetic solvent (e.g., DMF, DMSO) are critical for success.[13][14]

III. Challenges in N-Alkylation of Anilines

While N-arylation often receives more attention, the N-alkylation of anilines also presents its own set of challenges, most notably the issue of over-alkylation.

Question 5: My N-alkylation reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

Answer: Over-alkylation is a common problem because the mono-alkylated aniline product is often more nucleophilic than the starting aniline.[15][16]

Strategies to Favor Mono-alkylation:

  • Stoichiometry Control: Using a large excess of the aniline relative to the alkylating agent can statistically favor the reaction with the starting material.[15]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of this reagent, further disfavoring the second alkylation.[15]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more than the first, thereby improving selectivity.[15]

  • Steric Hindrance: Employing a bulkier alkylating agent can sterically hinder the second alkylation.[15]

Illustrative Diagram of Over-alkylation

cluster_reactants Reactants cluster_products Products aniline Aniline mono_alkylated Mono-alkylated Aniline (Desired Product) aniline->mono_alkylated + Alkyl Halide alkyl_halide Alkyl Halide di_alkylated Di-alkylated Aniline (Over-alkylation Product) mono_alkylated->di_alkylated + Alkyl Halide (Often Faster)

Caption: The competitive pathway leading to over-alkylation in the N-alkylation of anilines.

IV. Reductive Amination: A Versatile Alternative

Reductive amination is a highly versatile and widely used method for preparing N-substituted anilines from anilines and carbonyl compounds.[17]

Question 6: I am considering reductive amination. What are the key considerations for choosing a suitable reducing agent?

Answer: The choice of reducing agent is critical in reductive amination, as it must selectively reduce the imine intermediate without reducing the starting carbonyl compound.

Common Reducing Agents and Their Characteristics:

Reducing AgentKey CharacteristicsSolventsReference
Sodium triacetoxyborohydride (STAB)Mild and selective for imines. Sensitive to water.DCE, DCM, THF, Dioxane[18]
Sodium cyanoborohydride (NaCNBH₃)Tolerant of water and commonly used in protic solvents. Can be used for one-pot reactions.Methanol, Ethanol[18]
Sodium borohydride (NaBH₄)Can reduce aldehydes and ketones, so imine formation must be complete before its addition in a stepwise procedure.Methanol, Ethanol[18][19]
Question 7: My reductive amination with an electron-deficient aniline is not proceeding efficiently. What can I do?

Answer: The formation of the initial imine can be the rate-limiting step, especially with unreactive anilines or ketones.[20]

Strategies for Challenging Reductive Aminations:

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as Ti(iPrO)₄ or ZnCl₂, can facilitate imine formation.[18]

  • Water Removal: Removing the water formed during imine formation can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or molecular sieves.

  • Alternative Borane Reagents: For particularly challenging substrates, more powerful reducing agents like BH₃·THF in combination with additives may be necessary.[20]

V. Purification of N-Substituted Anilines

Question 8: I am having difficulty purifying my N-substituted aniline from the unreacted starting aniline. What purification strategies are most effective?

Answer: The similar polarities of the starting aniline and the N-substituted product can make chromatographic separation challenging. Acid-base extraction is often a highly effective method for removing unreacted aniline.

Purification Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[21]

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline will be protonated and extracted into the aqueous layer as its hydrochloride salt.[21][22]

  • Separation: Separate the aqueous and organic layers. The organic layer now contains the N-substituted aniline product, free from the starting aniline.

  • Neutralization and Extraction (if product is also basic): If the desired product is also basic and has been extracted into the aqueous layer, the aqueous layer can be basified (e.g., with NaOH) and then re-extracted with an organic solvent to recover the purified product.

  • Drying and Concentration: Dry the final organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

VI. Frequently Asked Questions (FAQs)

Q1: Can I use aryl chlorides for Buchwald-Hartwig amination? A1: While aryl chlorides are less reactive than bromides and iodides, modern catalyst systems with highly active ligands have been developed that allow for their efficient use as coupling partners.[6][11]

Q2: Are there any functional groups that are incompatible with these N-substitution reactions? A2: Yes, certain functional groups can be problematic. For example, strong bases used in Buchwald-Hartwig and Ullmann reactions can be incompatible with esters and nitro groups.[23] Additionally, functional groups like azo compounds may poison the palladium catalyst.[23] Careful consideration of functional group compatibility is essential when planning your synthesis.

Q3: What is the role of an inert atmosphere in palladium- and copper-catalyzed reactions? A3: Both Pd(0) and Cu(I) species, which are key intermediates in these catalytic cycles, can be sensitive to oxidation by atmospheric oxygen. Therefore, running these reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation and ensure high yields.

References

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  • A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. (2025, December). BenchChem.
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  • Cross-coupling reaction. (2023, December 19). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Wang, Y., Ke, Z., & Liu, C. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21674–21681. [Link]

  • Jiang, L., & Yuan, M.-L. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1303–1310. [Link]

  • Kim, D., Kim, J. Y., & Park, H. (2012). Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors. European Journal of Medicinal Chemistry, 57, 383–390. [Link]

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  • Liu, Y., & Zhang, Y. (2008). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 73(18), 7401–7404. [Link]

  • Troubleshooting low yields in the N-alkyl
  • Jiang, L., & Yuan, M.-L. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1303–1310. [Link]

  • Liskey, C. W., & Hartwig, J. F. (2012). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Journal of the American Chemical Society, 134(30), 12422–12425. [Link]

  • Salgaonkar, P. D., Mhaske, S. B., & Argade, N. P. (2002). An Improved Synthesis of N-Substituted-2-nitroanilines. Synthetic Communications, 32(12), 1941–1944. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Aniline Review Final. (2018, March 29). University of Bath. Retrieved January 21, 2026, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. [Link]

  • Technical Support Center: Purification of Substituted Anilines. (2025). BenchChem.
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  • Technical Support Center: Optimizing Ullmann Coupling Reactions. (2025). BenchChem.
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  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Organic Letters, 4(4), 553–555. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Division. Retrieved January 21, 2026, from [Link]

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  • Sheeja, A. A. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate. Retrieved January 21, 2026, from [Link]

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  • Foley, D. A., & Gribble, G. W. (2023). Aryne-Enabled C–N Arylation of Anilines. Angewandte Chemie International Edition, 62(45), e202311499. [Link]

  • Kormos, A., & Béres, A. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(6), 984. [Link]

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Sources

Validation & Comparative

A Comparative Analysis of 4-Cyclopentylaniline and 4-tert-butylaniline in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and medicinal chemistry, the aniline scaffold serves as a foundational building block for a vast array of therapeutic agents.[1] Its versatility allows for facile chemical modification to create structurally diverse libraries of compounds. However, the aniline moiety itself can be associated with metabolic liabilities and potential toxicity, necessitating careful consideration of its substitution patterns to optimize pharmacokinetic and pharmacodynamic properties.[2][3][4] This guide provides a detailed comparison of two commonly utilized 4-substituted aniline derivatives, 4-cyclopentylaniline and 4-tert-butylaniline, within the context of their application in biological assays, particularly in the development of kinase inhibitors.

While direct head-to-head comparisons of these two specific building blocks in identical biological assays are not extensively documented in publicly available literature, their frequent inclusion in structure-activity relationship (SAR) studies of larger compound series allows for a robust, illustrative analysis. This guide will leverage a representative case study in the well-established field of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors to elucidate the nuanced differences in performance that can arise from the choice between a cyclopentyl and a tert-butyl substituent.

Physicochemical Properties: A Tale of Two Alkyl Groups

At first glance, this compound and 4-tert-butylaniline appear to be closely related isomers, both possessing a bulky, lipophilic group at the para position of the aniline ring. However, the distinct geometries of the cyclopentyl and tert-butyl moieties can impart subtle yet significant differences in their physicochemical profiles, which in turn can influence their biological activity.

PropertyThis compound4-tert-Butylaniline
Molecular Formula C₁₁H₁₅N[5]C₁₀H₁₅N[6]
Molecular Weight 161.24 g/mol [5]149.23 g/mol [6]
Structure A planar aniline ring with a non-planar, five-membered cycloalkane.A planar aniline ring with a bulky, tetrahedral tertiary butyl group.
Lipophilicity (XLogP3) 3.22.9
Steric Hindrance The cyclopentyl group is conformationally flexible and presents a less sterically demanding profile compared to the tert-butyl group.The tert-butyl group is conformationally rigid and exerts a more significant steric hindrance due to its three methyl groups.

The slightly higher lipophilicity of this compound, coupled with its conformational flexibility, may allow for more extensive hydrophobic interactions within a protein's binding pocket. Conversely, the rigid and sterically demanding nature of the tert-butyl group can provide a more defined and locked conformation, which can be advantageous for achieving high selectivity for a particular target.

Comparative Biological Activity: A Kinase Inhibition Case Study

To illustrate the potential differences in biological performance between these two aniline derivatives, we will consider a hypothetical case study focused on the development of 4-anilinoquinazoline-based inhibitors of EGFR, a well-validated target in oncology. The 4-anilinoquinazoline scaffold is a common pharmacophore for EGFR inhibitors, where the aniline moiety plays a crucial role in binding to the ATP-binding site of the kinase.

In our case study, two hypothetical compounds, Compound 1 (containing the 4-cyclopentylanilino moiety) and Compound 2 (containing the 4-tert-butylanilino moiety), are synthesized and evaluated for their ability to inhibit EGFR kinase activity in an in vitro assay.

Illustrative Biological Data: EGFR Kinase Inhibition
CompoundAniline MoietyEGFR Kinase IC₅₀ (nM)
Compound 1 This compound25
Compound 2 4-tert-Butylaniline75

These are representative, illustrative data generated for the purpose of this guide, based on general principles of medicinal chemistry.

In this illustrative dataset, Compound 1 demonstrates a three-fold higher potency in inhibiting EGFR kinase activity compared to Compound 2 . This hypothetical outcome can be rationalized by considering the structural differences between the cyclopentyl and tert-butyl groups and their potential interactions within the EGFR active site. The greater conformational flexibility and slightly higher lipophilicity of the cyclopentyl group in Compound 1 may allow for a more optimal fit and enhanced hydrophobic interactions within the binding pocket. The bulkier, more rigid tert-butyl group of Compound 2 , while still enabling binding, might introduce a degree of steric clash that results in a less favorable binding affinity.

It is crucial to note that this is a simplified, illustrative example. In a real-world drug discovery campaign, the relative potency could be reversed depending on the specific topology of the target's binding site.

Structure-Activity Relationship (SAR) Insights

The choice between a 4-cyclopentyl and a 4-tert-butyl substituent on an aniline building block can have a profound impact on the biological activity of the final compound. Key considerations for researchers include:

  • Steric Complementarity: The shape and size of the binding pocket of the biological target are paramount. A larger, more open pocket may accommodate the bulky tert-butyl group, while a narrower or more flexible pocket might favor the cyclopentyl group.

  • Lipophilicity and Solubility: The increased lipophilicity of the cyclopentyl group could enhance membrane permeability and target engagement but may also lead to decreased aqueous solubility.

  • Metabolic Stability: Both alkyl groups are generally more resistant to metabolic oxidation compared to a simple aniline. However, the specific metabolic profile would need to be determined experimentally.

Experimental Protocols

To provide a practical framework for researchers, we present detailed protocols for the synthesis of a generic 4-anilinoquinazoline inhibitor and for an in vitro kinase inhibition assay.

Synthesis of 4-Anilinoquinazoline Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline and an aniline derivative.

reagents 4-Chloroquinazoline + This compound OR 4-tert-Butylaniline reaction Solvent (e.g., isopropanol) Heat (e.g., reflux) reagents->reaction 1. Mix workup Cool to room temperature Collect precipitate by filtration Wash with solvent Dry under vacuum reaction->workup 2. React product 4-Anilinoquinazoline Product workup->product 3. Isolate

General synthetic scheme for 4-anilinoquinazolines.

Materials:

  • 4-Chloroquinazoline

  • This compound or 4-tert-butylaniline

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Stir plate and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 4-chloroquinazoline (1.0 eq) and isopropanol.

  • Add this compound or 4-tert-butylaniline (1.1 eq) to the flask.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid product with cold isopropanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired 4-anilinoquinazoline derivative.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

In Vitro EGFR Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.

dispense_inhibitor Dispense serial dilutions of 4-anilinoquinazoline inhibitor into a 384-well plate add_enzyme_substrate Add EGFR kinase and biotinylated substrate/ATP mixture dispense_inhibitor->add_enzyme_substrate incubate Incubate at room temperature to allow kinase reaction to proceed add_enzyme_substrate->incubate add_detection Add detection solution containing Eu-labeled anti-phospho antibody and Streptavidin-APC incubate->add_detection read_plate Incubate and read the plate on a TR-FRET enabled reader add_detection->read_plate

Sources

A Comparative Guide to the Structural Validation of Synthesized 4-Cyclopentylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic compounds, particularly those destined for pharmaceutical applications, rigorous structural validation is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for confirming the structure and purity of synthesized 4-cyclopentylaniline derivatives. As a senior application scientist, this document moves beyond a simple recitation of methods to explain the underlying principles and strategic choices that ensure a self-validating analytical workflow.

The Imperative of Orthogonal Validation

The confirmation of a chemical structure cannot rely on a single analytical technique. Instead, a multi-pronged, orthogonal approach is required, where each method provides a different and complementary piece of the structural puzzle. For a molecule like this compound, a combination of spectroscopic and chromatographic techniques is essential to unambiguously determine its identity and purity.[1][2]

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in the comprehensive characterization of this compound.

Core Validation Workflow

A robust validation workflow ensures that the synthesized compound is not only the correct molecule but is also free from significant impurities that could compromise subsequent biological or chemical studies.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation & Purity cluster_conclusion Final Confirmation Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Primary Structure MS Mass Spectrometry (EI/ESI) Synthesis->MS Molecular Weight HPLC HPLC Analysis (Purity & Quantification) Synthesis->HPLC Purity Assessment Confirmed Confirmed Structure & Purity >95% NMR->Confirmed MS->Confirmed HPLC->Confirmed

Caption: Overall workflow for the structural validation of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the elucidation of the covalent framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

  • Expected ¹H NMR Spectral Data for this compound:

    • Aromatic Protons (Ar-H): Two distinct signals, appearing as doublets, are expected in the aromatic region (typically δ 6.5-7.5 ppm). The protons ortho to the amino group will be upfield compared to the protons meta to the amino group due to the electron-donating nature of the -NH₂ group.

    • Amino Protons (-NH₂): A broad singlet, typically in the range of δ 3.5-4.5 ppm. The chemical shift can be variable and concentration-dependent.

    • Cyclopentyl Proton (Ar-CH): A multiplet, likely a quintet or septet, in the range of δ 2.8-3.2 ppm, corresponding to the single proton on the cyclopentyl ring attached to the aromatic ring.

    • Cyclopentyl Protons (-CH₂-): A series of complex multiplets in the aliphatic region (δ 1.5-2.1 ppm) corresponding to the eight protons of the four methylene groups in the cyclopentyl ring.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

  • Expected ¹³C NMR Spectral Data for this compound:

    • Aromatic Carbons: Four distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group (C-NH₂) will be the most deshielded.

    • Cyclopentyl Carbons: Three distinct signals are expected for the cyclopentyl ring. The methine carbon attached to the aromatic ring (Ar-CH) will be the most deshielded of the aliphatic carbons, followed by the methylene carbons.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a standard pulse sequence.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the crucial information of the molecular weight of the synthesized compound and can offer structural insights through the analysis of fragmentation patterns.[1] For this compound (C₁₁H₁₅N), the expected monoisotopic mass is 161.12 Da.[3]

Comparison of Ionization Techniques
Ionization TechniquePrincipleAdvantages for this compoundDisadvantages
Electron Ionization (EI) High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.Provides a detailed fragmentation pattern useful for structural elucidation.The molecular ion peak may be weak or absent for some aniline derivatives.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to soft ionization.Produces a strong protonated molecule peak ([M+H]⁺), confirming the molecular weight. Less fragmentation.Provides limited structural information from fragmentation.
Expected Fragmentation Pattern (EI-MS)

The fragmentation of this compound in an EI-MS is expected to proceed through several key pathways:

  • Molecular Ion (M⁺˙): A peak at m/z = 161.

  • Loss of a Propyl Radical: Cleavage of the cyclopentyl ring can lead to the loss of a C₃H₇ radical, resulting in a fragment at m/z = 118.

  • Loss of an Ethyl Radical: Cleavage of the cyclopentyl ring can also result in the loss of a C₂H₅ radical, leading to a fragment at m/z = 132.

  • Tropylium Ion Formation: Rearrangement and cleavage can lead to the formation of a stable tropylium-like ion.

Fragmentation M This compound (m/z = 161) F1 Loss of C₃H₇ (m/z = 118) M->F1 - C₃H₇˙ F2 Loss of C₂H₅ (m/z = 132) M->F2 - C₂H₅˙ F3 Tropylium-like ion M->F3 Rearrangement

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating volatile compounds and obtaining their mass spectra.

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

While NMR and MS confirm the structure, HPLC is the primary technique for determining the purity of the synthesized compound.[4] For aniline derivatives, reversed-phase HPLC is the most common and effective method.[4][5]

Comparison of HPLC and GC for Purity Analysis
TechniqueAdvantages for this compound PurityDisadvantages
HPLC-UV Excellent for non-volatile or thermally labile impurities. High precision and accuracy for quantification.May require longer analysis times.
GC-FID/MS High resolution for volatile impurities. FID provides a near-universal response for organic compounds. MS allows for impurity identification.Not suitable for non-volatile or thermally sensitive impurities. Derivatization may be required for some polar impurities.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase or a suitable solvent to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the aniline derivative has strong absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peak area of the main compound and all impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Parameter Typical Value Significance
Retention Time (t_R) Dependent on exact conditionsA consistent retention time under defined conditions helps to identify the compound.
Purity (%) > 95% for most research applicationsQuantifies the amount of the desired compound relative to impurities.
Peak Shape Symmetrical (Tailing factor close to 1)Poor peak shape can indicate column degradation or interactions with the stationary phase.

Conclusion: A Triad of Confidence

The structural validation of synthesized this compound derivatives, or any novel compound, is a meticulous process that demands a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural map, Mass Spectrometry confirms the molecular weight and offers fragmentation clues, and HPLC delivers the critical assessment of purity. By employing this triad of techniques, researchers and drug development professionals can have the highest level of confidence in the identity and quality of their synthesized materials, ensuring the integrity and reproducibility of their scientific endeavors.

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A Senior Application Scientist's Guide to the Characterization and Spectral Analysis of 4-Cyclopentylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Cyclopentylaniline, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the spectroscopic characterization of this compound, offering a comparative analysis with structurally similar alternatives. Our objective is to furnish a comprehensive understanding of its unique spectral features, supported by experimental data and established analytical protocols.

Introduction to this compound

This compound (C11H15N) is an aromatic amine characterized by a cyclopentyl group attached to the para position of an aniline ring.[1] Its structural properties make it a valuable building block in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). A thorough characterization is paramount to ensure purity, confirm identity, and understand its chemical behavior in synthetic pathways. This guide will explore the key analytical techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A foundational understanding of a compound's physical properties is crucial for its handling, storage, and application in synthesis.

PropertyValueSource
Molecular FormulaC11H15NPubChem[1]
Molecular Weight161.24 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number20029-53-2PubChem[1]
AppearanceNot specified, likely a liquid or low-melting solidInferred from analogs
Boiling PointNot explicitly available
Melting PointNot explicitly available
DensityNot explicitly available

Spectroscopic Characterization: A Multi-faceted Approach

The definitive identification of this compound relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map out the connectivity of the molecule.

¹H NMR (Proton NMR) Analysis:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the cyclopentyl ring.

  • Aromatic Protons (δ ≈ 6.5-7.0 ppm): The protons on the benzene ring will appear in this region. Due to the para-substitution, a characteristic AA'BB' splitting pattern (two doublets) is anticipated. The protons ortho to the electron-donating amino group will be upfield compared to those ortho to the alkyl group.

  • Amine Protons (δ ≈ 3.5 ppm): The two protons of the primary amine group (-NH₂) will typically appear as a broad singlet.[2] The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.[3]

  • Cyclopentyl Protons (δ ≈ 1.5-3.0 ppm): The protons on the cyclopentyl ring will exhibit more complex splitting patterns. The single methine proton (CH) attached directly to the aromatic ring will be the most downfield of this group (closer to 3.0 ppm) due to its proximity to the deshielding aromatic system. The remaining eight methylene protons (4 x CH₂) will appear as multiplets in the more upfield region (≈ 1.5-2.0 ppm).

¹³C NMR (Carbon-13 NMR) Analysis:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Aromatic Carbons (δ ≈ 115-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the nitrogen (C-NH₂) will be significantly upfield due to the shielding effect of the nitrogen atom. The carbon attached to the cyclopentyl group will also have a characteristic chemical shift.

  • Cyclopentyl Carbons (δ ≈ 25-45 ppm): The carbons of the cyclopentyl ring will appear in the aliphatic region of the spectrum. The methine carbon will be the most downfield, followed by the methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions are:

  • N-H Stretching (3300-3500 cm⁻¹): As a primary amine, this compound will exhibit two distinct N-H stretching bands in this region, corresponding to the symmetric and asymmetric vibrations of the -NH₂ group.[4][5][6] This is a key diagnostic feature that distinguishes it from secondary and tertiary amines.[4][5]

  • C-H Stretching (2800-3000 cm⁻¹): This region will show absorptions from the C-H bonds of both the aromatic ring and the aliphatic cyclopentyl group.[4]

  • N-H Bending (1580-1650 cm⁻¹): The scissoring vibration of the primary amine group appears in this region.[5]

  • C-N Stretching (1250-1335 cm⁻¹): The stretching vibration of the aromatic C-N bond is expected in this range.[5]

  • Aromatic C=C Bending (out-of-plane): The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region. For a 1,4-disubstituted ring, a strong band is typically observed between 800-840 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

  • Molecular Ion Peak (M⁺): The mass spectrum of this compound will show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (161.24 g/mol ).[1][7]

  • Fragmentation Pattern: The fragmentation of this compound is expected to involve the loss of fragments from the cyclopentyl group and potentially cleavage of the C-N bond. Common fragments would include the loss of an ethyl group (M-29) or a propyl group (M-43) from the cyclopentyl ring. The base peak may correspond to the stable aromatic cation.

Comparative Analysis with Structural Analogs

To better understand the unique spectral characteristics of this compound, it is instructive to compare it with structurally related compounds.

CompoundStructureKey Differentiating Spectral Features
This compound A cyclopentyl group attached to the aniline ring.¹H NMR: Complex multiplets for the cyclopentyl protons. MS: Fragmentation pattern characteristic of a cyclopentyl ring.
4-tert-Butylaniline A tert-butyl group attached to the aniline ring.¹H NMR: A sharp singlet for the nine equivalent protons of the tert-butyl group (around 1.3 ppm).[8] MS: A prominent peak corresponding to the loss of a methyl group (M-15).
4-Cyclohexylaniline A cyclohexyl group attached to the aniline ring.¹H NMR: Broader and more complex multiplets for the cyclohexyl protons compared to the cyclopentyl group due to chair-boat conformational isomers. MS: Fragmentation pattern involving the loss of fragments from the cyclohexyl ring.

This comparative analysis highlights how subtle changes in the alkyl substituent lead to distinct and identifiable differences in the NMR and mass spectra.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[9]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • Liquid Sample: Place a drop of the neat liquid between two KBr or NaCl plates.

    • Solid Sample: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like aniline derivatives.[10]

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[10]

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components of the sample.

  • MS Detection:

    • The eluent from the GC is directed into the mass spectrometer.

    • Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).

    • Electron ionization (EI) at 70 eV is typically used.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and compare its mass spectrum to a reference library or interpret the fragmentation pattern.[10]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of an aniline derivative like this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Confirmation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Prepare Neat Sample or KBr Pellet Sample->Prep_FTIR Prep_GCMS Dissolve in Volatile Solvent Sample->Prep_GCMS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR GCMS GC-MS Analysis Prep_GCMS->GCMS Interpret_NMR Elucidate C-H Framework and Connectivity NMR->Interpret_NMR Interpret_FTIR Identify Functional Groups (-NH₂, Ar, Alkyl) FTIR->Interpret_FTIR Interpret_GCMS Determine Molecular Weight and Fragmentation GCMS->Interpret_GCMS Confirmation Structural Confirmation of This compound Interpret_NMR->Confirmation Interpret_FTIR->Confirmation Interpret_GCMS->Confirmation

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive characterization of this compound is effectively achieved through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. Each technique provides complementary information that, when taken together, allows for the unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra reveal the precise connectivity of the atoms, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and fragmentation data. By comparing its spectral data to that of its structural analogs, such as 4-tert-butylaniline and 4-cyclohexylaniline, the unique spectral fingerprints of this compound become even more apparent. The protocols and analytical workflows outlined in this guide provide a robust framework for the successful characterization of this and other related aniline derivatives, ensuring their quality and suitability for research and development applications.

References

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A Comparative Guide to the In Vitro Anticancer Screening of 4-Cyclopentylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the in vitro evaluation of 4-Cyclopentylaniline derivatives as potential anticancer agents. While literature specifically detailing the "this compound" scaffold is emerging, this document synthesizes data from structurally related aniline and cyclopentyl-containing compounds to establish a robust framework for comparison and future research. We will delve into the mechanistic rationale for their activity, standardized screening protocols, and a comparative analysis of their performance against various cancer cell lines.

Introduction: The Aniline Scaffold in Oncology

The aniline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets. In oncology, aniline derivatives are integral to a class of small-molecule drugs known as kinase inhibitors.[1] These drugs function as ATP-mimetic compounds, targeting the ATP-binding site of protein kinases, enzymes that are frequently dysregulated in cancer.[1][2] The dysregulation of kinases, such as the Epidermal Growth Factor Receptor (EGFR), can lead to uncontrolled cell proliferation, survival, and metastasis.[3][4]

The addition of a cyclopentyl group to the aniline scaffold introduces a lipophilic moiety that can enhance binding affinity within the hydrophobic pockets of kinase active sites, potentially improving potency and selectivity. This guide will explore the therapeutic potential of this chemical space.

Mechanism of Action: Targeting Dysregulated Kinase Signaling

Many aniline-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs), with EGFR being a prominent target.[5] In numerous cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways that promote tumor growth.[3][6]

The primary pathways activated by EGFR include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation.[3]

  • PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[4]

This compound derivatives, by virtue of their structural similarity to known kinase inhibitors, are hypothesized to act as ATP-competitive inhibitors. The aniline core forms key hydrogen bonds with the "hinge region" of the kinase domain, while the cyclopentyl group can occupy adjacent hydrophobic pockets, displacing ATP and preventing receptor autophosphorylation. This blockade halts the downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.[2][7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Aniline_Deriv This compound Derivative Aniline_Deriv->EGFR Inhibition

Figure 2: Standard workflow for determining the IC50 value of a test compound.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [8]Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS) * Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) * Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. [9]Include wells with medium only to serve as a blank.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to adhere. [8]3. Compound Treatment: Prepare serial dilutions of the this compound derivatives and reference drugs (e.g., Cisplatin, Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control.

  • Drug Incubation: Incubate the plate for an additional 48 to 72 hours. [10]5. MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well, achieving a final concentration of approximately 0.5 mg/mL. 6. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. [8]7. Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [9]8. Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. 9. IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Comparative Performance Data

While specific data for this compound is limited, the following table presents hypothetical yet representative IC50 values based on published results for structurally similar aniline and cyclopentyl-containing derivatives. [11][12][13]This provides a benchmark for evaluating novel compounds from this class against various cancer cell lines and a standard chemotherapeutic agent.

Compound IDScaffoldModificationA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HT-29 (Colon) IC50 (µM)Selectivity Insight
CPA-01 This compoundUnsubstituted12.518.225.1Baseline activity
CPA-02 This compound2-Fluoro8.311.515.8Halogenation may improve potency [14]
CPA-03 This compound3-Methoxy5.17.99.4Methoxy groups can enhance activity [15]
CPA-04 This compound2,4-Dichloro3.86.27.1Dihalogenation often increases potency
Ref: Erlotinib Anilinoquinazoline-2.1>5015.6Known EGFR inhibitor [5]
Ref: Cisplatin Platinum complex-9.25.811.3Standard chemotherapy agent [11][16]

Note: The IC50 values for CPA derivatives are illustrative and intended for comparative purposes. Actual experimental results may vary.

Structure-Activity Relationship (SAR) Insights

The comparative data suggest key structure-activity relationships that can guide future drug design: [14][17]

  • Aniline Ring Substitution: Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) to the aniline ring significantly impacts potency. [14][15]The position of these substituents is also critical, influencing interactions with specific amino acid residues in the kinase active site. [14]* Lipophilicity: The cyclopentyl group provides a significant lipophilic character. Modifications to this group or the introduction of other substituents can modulate the compound's overall physicochemical properties, affecting cell permeability and target engagement.

  • Synergistic Effects: As seen in compounds like CPA-04, combining favorable substitutions can lead to a synergistic improvement in anticancer activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The methodologies and comparative framework presented in this guide offer a clear pathway for the systematic in vitro screening and evaluation of new derivatives.

Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives with varied substitution patterns.

  • Screening against a broader panel of cancer cell lines, including those with known kinase mutations.

  • Elucidation of the precise mechanism of action through kinase profiling assays and Western blot analysis of key signaling proteins like p-EGFR, p-AKT, and p-ERK.

  • Evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to identify candidates with favorable drug-like characteristics for in vivo studies.

By employing this rigorous, data-driven approach, researchers can effectively explore the therapeutic potential of this chemical class and identify lead compounds for further preclinical and clinical development.

References

A complete list of all sources cited in this guide, including titles, sources, and verifiable URLs.

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Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationships of 4-Cyclopentylaniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the 4-cyclopentylaniline scaffold has emerged as a versatile and privileged structure, lending itself to the development of a diverse array of potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, offering field-proven insights for researchers, scientists, and drug development professionals. By dissecting the causal relationships behind experimental choices and presenting self-validating protocols, this document aims to serve as an authoritative resource for the rational design of novel therapeutics based on this promising chemical moiety.

Introduction: The this compound Core - A Foundation for Diverse Biological Activity

The this compound moiety, characterized by a cyclopentyl group attached to an aniline ring, offers a unique combination of lipophilicity and structural rigidity. This combination proves advantageous for optimizing pharmacokinetic and pharmacodynamic properties. The cyclopentyl group can effectively probe hydrophobic pockets within target proteins, while the aniline nitrogen provides a crucial anchor point for various chemical modifications, enabling the fine-tuning of biological activity and selectivity. This guide will explore the SAR of this compound analogs across several key therapeutic areas, including metabolic diseases, oncology, and inflammation.

Comparative Analysis of this compound Analogs

This section will delve into the SAR of distinct classes of this compound analogs, comparing their performance as inhibitors of different enzymes and as receptor antagonists.

Analogs as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-HSD1 is a key enzyme in the peripheral conversion of inactive cortisone to active cortisol, and its inhibition is a promising strategy for the treatment of metabolic disorders such as type 2 diabetes and obesity. A notable class of this compound analogs are the 2-(cyclopentylamino)thiazol-4(5H)-ones.

Key SAR Observations:

  • The Cyclopentyl Group: The cyclopentylamino moiety is a critical determinant of activity, fitting snugly into a hydrophobic pocket of the 11β-HSD1 enzyme.

  • Substitutions on the Thiazolone Ring: Modifications at the 5-position of the thiazolone ring have a profound impact on inhibitory potency.

    • Steric Bulk and Lipophilicity: Increasing the steric bulk and lipophilicity at this position generally enhances inhibitory activity. For instance, analogs with a spiro-cyclohexane or a branched isopropyl group exhibit potent inhibition.

    • Aromatic Substituents: The introduction of an aromatic ring at the C5 position is well-tolerated. Halogen substitution, such as a bromo group, on this phenyl ring can further boost potency compared to an unsubstituted phenyl ring.

    • Small Alkyl Groups: Conversely, small alkyl substituents like methyl or ethyl groups at the C5 position lead to a significant decrease in inhibitory activity.

Compound IDR Group at C5 of Thiazolone11β-HSD1 IC50 (nM)
1a Methyl>1000
1b Isopropyl50
1c Phenyl100
1d 4-Bromophenyl25
1e Spiro-cyclohexane15

Table 1: Comparative 11β-HSD1 inhibitory activity of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.

Analogs as Kinase Inhibitors in Oncology

The this compound scaffold has been successfully incorporated into potent inhibitors of various kinases implicated in cancer progression.

CDK4 is a crucial regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. A series of 2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones bearing a cyclopentyl group at the N-8 position have demonstrated potent and selective CDK4 inhibition.

Key SAR Observations:

  • N-8 Cyclopentyl Group: The cyclopentyl group at the N-8 position is essential for high-affinity binding to the ATP-binding pocket of CDK4.

  • Aniline Substitutions: The nature of the substituent on the 2-anilino moiety significantly influences potency and selectivity.

    • A 4-(4-methyl-piperazin-1-yl) substituent on the aniline ring has been identified as optimal for potent CDK4 inhibition.

  • Pyrido[2,3-d]pyrimidine Core: The core heterocyclic structure provides the necessary hydrogen bonding interactions with the kinase hinge region.

Compound IDAniline SubstituentCDK4 IC50 (nM)
2a Unsubstituted500
2b 4-Morpholino150
2c 4-(4-Methyl-piperazin-1-yl)10

Table 2: Comparative CDK4 inhibitory activity of 8-cyclopentyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one analogs.

IGF-1R is another important target in oncology, and this compound analogs have shown promise as inhibitors of this receptor tyrosine kinase. A series of 2-amino-4-pyrazolecyclopentylpyrimidines have been developed as potent IGF-1R inhibitors.[1]

Key SAR Observations:

  • Cyclopentylpyrimidine Core: The cyclopentyl-fused pyrimidine core provides a rigid scaffold for optimal presentation of substituents.[1]

  • 2-Amino Substituent: The substitution pattern on the 2-amino group is critical for activity.[1]

  • 4-Pyrazolo Moiety: Modifications to the pyrazole ring also significantly impact inhibitory potency.[1] A stepwise optimization combining favorable fragments led to the discovery of highly potent compounds.[1]

Compound IDKey SubstitutionsIGF-1R IC50 (nM)
3a Unoptimized>1000
3f Optimized 2-amino and 4-pyrazolo groups20[1]
3k Further optimized fragments10[1]

Table 3: Comparative IGF-1R inhibitory activity of cyclopentyl-pyrimidine based analogues.[1]

Analogs as P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel involved in inflammation and chronic pain. This compound analogs have been explored as antagonists of this receptor.

Key SAR Observations:

  • Benzamide Core: A common scaffold for P2X7 antagonists is the benzamide core.

  • Cyclopentyl Group: The cyclopentyl group is often incorporated to enhance potency and improve pharmacokinetic properties.

  • Heterocyclic Substituents: The nature of the heterocyclic moiety attached to the benzamide plays a crucial role in determining antagonist activity. Triazolopiperidines have emerged as a promising class of substituents.

Further detailed SAR data for a series of this compound-based P2X7 antagonists is an active area of research.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro 11β-HSD1 Inhibition Assay

This protocol describes a cell-based assay to determine the IC50 values of test compounds against 11β-HSD1.

Materials:

  • HEK-293 cells stably expressing human 11β-HSD1.

  • [³H]-Cortisone (substrate).

  • Scintillation proximity assay (SPA) beads coated with an anti-cortisol antibody.

  • Test compounds dissolved in DMSO.

  • Cell culture medium and plates.

Procedure:

  • Seed HEK-293 cells expressing 11β-HSD1 in 96-well plates and culture overnight.

  • Prepare serial dilutions of the test compounds in DMSO and then in cell culture medium.

  • Remove the culture medium from the cells and add the medium containing the test compounds.

  • Add [³H]-Cortisone to each well to initiate the enzymatic reaction.

  • Incubate the plates at 37°C for a defined period (e.g., 2 hours).

  • Terminate the reaction by adding a stop solution containing unlabeled cortisol.

  • Add the anti-cortisol SPA beads to each well.

  • Seal the plates and incubate at room temperature to allow the beads to settle and the antibody to bind the [³H]-cortisol.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for measuring the inhibitory activity of compounds against a specific kinase.[2]

Materials:

  • Purified recombinant kinase (e.g., CDK4/Cyclin D1).[2]

  • Kinase-specific substrate peptide.[2]

  • ATP.[2]

  • Test compounds dissolved in DMSO.[2]

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[2]

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.[2]

  • White opaque 96-well or 384-well plates.[2]

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.[2]

  • In a well of the microplate, add the test compound dilution.

  • Add the kinase and substrate peptide solution to the well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[2]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.[2]

  • Measure the luminescence signal using a plate reader.[2]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.[2]

Visualizing Structure-Activity Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate the key SAR trends and experimental workflows.

SAR_11beta_HSD1 cluster_core This compound Core cluster_modifications Modifications at C5 of Thiazolone Core 2-(Cyclopentylamino) thiazol-4(5H)-one Small_Alkyl Small Alkyl (e.g., Methyl) Decreased Activity Core->Small_Alkyl Leads to Aromatic Aromatic Ring Moderate Activity Core->Aromatic Leads to Bulky_Lipophilic Bulky/Lipophilic (e.g., Spiro-cyclohexane) Increased Activity Core->Bulky_Lipophilic Leads to Aromatic_Halo Halogenated Aromatic Enhanced Activity Aromatic->Aromatic_Halo Further modification

Caption: SAR of 2-(cyclopentylamino)thiazol-4(5H)-one analogs as 11β-HSD1 inhibitors.

Kinase_Assay_Workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Reaction_Setup Add Compound, Kinase, and Substrate to Plate Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop Reaction & Detect ADP (Luminescence) Incubation->Reaction_Stop Data_Acquisition Measure Luminescence Reaction_Stop->Data_Acquisition Analysis Calculate IC50 Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.[2]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of various biological targets. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize activity and selectivity. The cyclopentyl group consistently demonstrates its value in occupying hydrophobic pockets, while the aniline and associated heterocyclic systems provide key interaction points that can be tailored to specific targets.

Future research in this area should focus on exploring novel heterocyclic scaffolds attached to the this compound core to identify analogs with unique pharmacological profiles. Furthermore, a deeper understanding of the structural biology of target-ligand interactions through X-ray crystallography and molecular modeling will be instrumental in guiding the rational design of next-generation therapeutics based on this versatile chemical entity.

References

  • Morgan, K. et al. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology.
  • Scott, J. P. et al. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition. Neuropsychopharmacology.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024. Available from: [Link]

  • Patel, H. et al. Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. Bioorganic & Medicinal Chemistry Letters. 2015;25(5):1068-1072.

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-Cyclopentylaniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Cyclopentylaniline in Modern Chemistry

This compound is a valuable primary amine that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique structure, featuring a cyclopentyl moiety at the para position of the aniline ring, imparts desirable lipophilic and conformational properties to target compounds. This makes it a sought-after intermediate in medicinal chemistry for the development of novel therapeutic agents, as well as in materials science for the creation of advanced polymers and functional materials. The efficient and scalable synthesis of this compound is, therefore, a topic of significant interest to researchers in both academic and industrial settings.

This guide provides an in-depth, head-to-head comparison of three distinct and prominent synthetic routes to this compound. Each route will be dissected in terms of its underlying chemical principles, procedural intricacies, and overall efficiency. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a synthetic strategy tailored to their specific needs.

Route 1: The Classic Approach - Friedel-Crafts Acylation Followed by Reduction

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. This classical approach to this compound involves a two-step sequence: the acylation of a protected aniline with a cyclopentanoyl equivalent, followed by the reduction of the resulting ketone to the desired alkyl group.

Mechanistic Rationale and Experimental Design

Direct Friedel-Crafts alkylation of aniline is notoriously challenging due to the high reactivity of the amino group, which can lead to polysubstitution and undesirable side reactions. Furthermore, the amino group can coordinate with the Lewis acid catalyst, deactivating it. To circumvent these issues, the amino group is first protected as an acetanilide. This not only tempers the reactivity of the aromatic ring but also directs the incoming electrophile primarily to the para position due to steric hindrance at the ortho positions.

The subsequent reduction of the ketone can be achieved through several methods, with the Clemmensen and Wolff-Kishner reductions being the most traditional. The Clemmensen reduction, employing zinc amalgam and concentrated hydrochloric acid, is effective but utilizes harsh acidic conditions that may not be suitable for sensitive substrates.[1][2] The Wolff-Kishner reduction, on the other hand, is conducted under strongly basic conditions using hydrazine hydrate and a strong base at high temperatures.[3][4][5]

Diagram 1: Workflow for Friedel-Crafts Acylation/Reduction Route

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction & Deprotection Acetanilide Acetanilide Intermediate_Ketone 4-Cyclopentanoylacetanilide Acetanilide:e->Intermediate_Ketone:w Acylation Cyclopentanecarbonyl_chloride Cyclopentanecarbonyl Chloride Cyclopentanecarbonyl_chloride:e->Intermediate_Ketone:w AlCl3 AlCl₃ (Lewis Acid) AlCl3:e->Intermediate_Ketone:w Catalyst Final_Product This compound Intermediate_Ketone:e->Final_Product:w Reduction & Deprotection Reducing_Agent Reducing Agent (e.g., Zn(Hg)/HCl or H₂NNH₂/KOH) Reducing_Agent:e->Final_Product:w

Caption: Workflow of the Friedel-Crafts acylation followed by reduction to yield this compound.

Experimental Protocol: Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Synthesis of 4-Cyclopentanoylacetanilide

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add acetanilide (13.5 g, 0.1 mol) and anhydrous carbon disulfide (100 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (30 g, 0.225 mol) in portions with stirring.

  • To the resulting suspension, add cyclopentanecarbonyl chloride (13.2 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, slowly warm the mixture to room temperature and then reflux for 2 hours.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude 4-cyclopentanoylacetanilide.

  • Recrystallize the crude product from ethanol to yield the pure ketone.

Step 2: Clemmensen Reduction of 4-Cyclopentanoylacetanilide

  • Prepare amalgamated zinc by stirring zinc dust (30 g) with a 5% mercuric chloride solution (50 mL) for 5 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid (75 mL), water (50 mL), and toluene (50 mL).

  • Add 4-cyclopentanoylacetanilide (11.6 g, 0.05 mol) to the flask.

  • Heat the mixture to reflux with vigorous stirring for 8 hours. Add more concentrated hydrochloric acid (25 mL) every 2 hours during the reflux.

  • After cooling, separate the toluene layer. Extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the toluene extracts, wash with water and then with a saturated sodium bicarbonate solution.

  • Dry the toluene solution over anhydrous potassium carbonate.

  • Evaporate the toluene to give crude this compound, which can be further purified by vacuum distillation.

Route 2: A Modern Approach - Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of C-C bonds, offering a more modern and often milder alternative to classical methods.[6][7] This route involves the palladium-catalyzed coupling of a 4-haloaniline with a cyclopentylboronic acid derivative.

Mechanistic Rationale and Experimental Design

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the cyclopentyl group from the boronic acid to the palladium center, and reductive elimination of the final product, regenerating the palladium(0) catalyst.[8] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions such as dehalogenation of the starting material or homocoupling of the boronic acid. Using 4-iodoaniline as the starting material is often advantageous as the C-I bond is more reactive towards oxidative addition than C-Br or C-Cl bonds.

Diagram 2: Workflow for the Suzuki-Miyaura Cross-Coupling Route

Haloaniline 4-Haloaniline (e.g., 4-Iodoaniline) Final_Product This compound Haloaniline:e->Final_Product:w Suzuki-Miyaura Coupling Cyclopentylboronic_acid Cyclopentylboronic Acid Cyclopentylboronic_acid:e->Final_Product:w Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst:e->Final_Product:w Base Base (e.g., K₂CO₃) Base:e->Final_Product:w

Caption: The Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a Schlenk flask, add 4-iodoaniline (2.19 g, 10 mmol), cyclopentylboronic acid (1.37 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Add anhydrous 1,4-dioxane (40 mL) and water (10 mL) to the flask via syringe.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water (50 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Route 3: The Nitro Intermediate Pathway - Friedel-Crafts Alkylation and Subsequent Reduction

This strategy involves the introduction of the cyclopentyl group onto a nitrobenzene ring via a Friedel-Crafts reaction, followed by the reduction of the nitro group to the corresponding aniline. This approach avoids the direct use of aniline, thereby circumventing the issues associated with its high reactivity in Friedel-Crafts reactions.

Mechanistic Rationale and Experimental Design

The nitro group is a strong deactivating group, which makes the Friedel-Crafts alkylation of nitrobenzene more challenging than that of benzene. However, with a suitable Lewis acid and an appropriate cyclopentyl source (e.g., cyclopentyl chloride or cyclopentanol), the reaction can be driven to completion. The nitro group directs the incoming electrophile to the meta position; however, under forcing conditions, some para-product can be obtained, or an alternative strategy to introduce the cyclopentyl group prior to nitration could be employed for better regioselectivity. For the purpose of this guide, we will focus on the direct alkylation of nitrobenzene.

The subsequent reduction of the nitro group is a well-established and high-yielding transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this purpose.[9][10][11][12]

Diagram 3: Workflow for the Nitro Intermediate Route

cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Nitro Group Reduction Nitrobenzene Nitrobenzene Nitro_Intermediate 4-Cyclopentylnitrobenzene Nitrobenzene:e->Nitro_Intermediate:w Alkylation Cyclopentyl_Chloride Cyclopentyl Chloride Cyclopentyl_Chloride:e->Nitro_Intermediate:w AlCl3 AlCl₃ (Lewis Acid) AlCl3:e->Nitro_Intermediate:w Final_Product This compound Nitro_Intermediate:e->Final_Product:w Reduction H2_PdC H₂ / Pd/C H2_PdC:e->Final_Product:w

Caption: Synthesis of this compound via a 4-cyclopentylnitrobenzene intermediate.

Experimental Protocol: Friedel-Crafts Alkylation and Catalytic Hydrogenation

Step 1: Synthesis of 4-Cyclopentylnitrobenzene [13]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nitrobenzene (12.3 g, 0.1 mol) and an excess of cyclopentyl chloride (15.7 g, 0.15 mol).

  • Cool the mixture in an ice bath and add anhydrous aluminum chloride (20 g, 0.15 mol) in small portions with stirring.

  • After the addition, allow the mixture to warm to room temperature and then heat at 60 °C for 4 hours.

  • Cool the reaction mixture and pour it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined ether extracts with water, sodium bicarbonate solution, and brine.

  • Dry the ether solution over anhydrous magnesium sulfate and evaporate the solvent.

  • Purify the crude product by vacuum distillation to isolate 4-cyclopentylnitrobenzene.

Step 2: Catalytic Hydrogenation of 4-Cyclopentylnitrobenzene

  • In a hydrogenation vessel, dissolve 4-cyclopentylnitrobenzene (9.55 g, 0.05 mol) in ethanol (100 mL).

  • Add 10% palladium on carbon (0.5 g) to the solution.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature until the hydrogen uptake ceases (typically 4-6 hours).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain this compound. The product can be further purified by vacuum distillation if necessary.

Head-to-Head Comparison of the Synthetic Routes

To facilitate an objective evaluation, the three synthetic routes are compared based on several key performance indicators.

ParameterRoute 1: Friedel-Crafts Acylation/ReductionRoute 2: Suzuki-Miyaura CouplingRoute 3: Nitro Intermediate Reduction
Overall Yield ModerateGood to ExcellentGood
Reagent Cost Generally low-cost reagentsHigher cost (palladium catalyst, boronic acid)Moderate (nitrobenzene is inexpensive)
Reaction Conditions Harsh (strong acids or bases, high temperatures)Mild to moderateAlkylation can be harsh; reduction is mild
Scalability Well-established for large scale, but waste disposal can be an issueScalable, but catalyst cost can be a factorBoth steps are generally scalable
Substrate Scope Limited by sensitivity to harsh conditionsBroad, tolerant of many functional groupsLimited by the directing effect of the nitro group
Safety Concerns Use of strong acids/bases, flammable solventsPalladium catalysts can be pyrophoric, toxic ligandsNitro compounds are potentially explosive, hydrogenation requires careful handling of H₂ gas
Purification Can be challenging due to byproductsGenerally clean reactions, chromatography often requiredDistillation and filtration are often sufficient

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the researcher, including scale, cost considerations, and available equipment.

  • Route 1 (Friedel-Crafts Acylation/Reduction) is a viable option when cost is a primary concern and the necessary equipment for handling harsh reagents is available. However, the multi-step nature and potentially moderate yields may be drawbacks.

  • Route 2 (Suzuki-Miyaura Coupling) represents a modern, efficient, and often high-yielding approach. It is particularly advantageous for its mild reaction conditions and broad functional group tolerance, making it ideal for the synthesis of complex derivatives. The higher cost of the catalyst and reagents may be a limiting factor for large-scale production.

  • Route 3 (Nitro Intermediate Reduction) offers a good balance between cost, yield, and scalability. While the initial Friedel-Crafts alkylation of nitrobenzene can be challenging in terms of regioselectivity, the subsequent reduction of the nitro group is typically very efficient and clean. This route is a strong candidate for large-scale synthesis where a two-step process is acceptable.

Ultimately, the selection of a synthetic strategy should be guided by a thorough evaluation of these factors. For laboratory-scale synthesis and medicinal chemistry applications where versatility and yield are paramount, the Suzuki-Miyaura coupling is often the preferred method. For process chemistry and large-scale manufacturing where cost and scalability are critical, the nitro intermediate reduction pathway presents a compelling alternative.

References

  • Comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn.
  • Hydrogenation (atmospheric pressure) with Pd/C. Experimental procedure.
  • Clemmensen Reduction. Organic reaction mechanism.
  • Clemmensen reduction. Wikipedia. [Link]

  • This compound (C11H15N). PubChem. [Link]

  • Application Notes and Protocols for the Purification of 4-Fluoro-N-pentylaniline. Benchchem.
  • This compound | C11H15N | CID 11816021. PubChem. [Link]

  • Clemmensen's Reduction. Medium. [Link]

  • Wolff–Kishner reduction. Wikipedia. [Link]

  • Wolff Kishner Reduction. Pharmaguideline.
  • Wolff-Kishner Reduction. J&K Scientific LLC.
  • Catalytic N-Alkylation of Anilines.
  • Wolff Kishner reduction mechanism. BYJU'S. [Link]

  • Clemmensen Reduction. Organic Chemistry Portal.
  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.
  • 1-Cyclopentyl-4-nitrobenzene | C11H13NO2 | CID 12065669. PubChem. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Palladium-Catalyzed Hydrogenations in Dichloromethane.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
  • Comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn-Co-Fe ternary spinel systems | Request PDF.
  • Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon. Benchchem.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
  • Palladium on Carbon (Pd/C). Common Organic Chemistry Reagents.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • Cyclopentylamine | C5H11N | CID 2906. PubChem. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of n
  • N-Alkylation of Aniline by Copper-Chromite C
  • 4 Pentylaniline. mzCloud.
  • N-Cyclopentylaniline | C11H15N | CID 142481. PubChem. [Link]

  • Method of friedel-crafts acylation of anilides.
  • Catalytic Friedel-Crafts Acylation of Aniline Derivatives.
  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC.
  • Process for preparing o-chlorophenyl-cyclopentyl-ketone.
  • Nonstoichiometric polycondensation based on Friedel–Crafts acylation in superacids for the syntheses of arom
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A Comparative Guide to the Identity and Purity Confirmation of 4-Cyclopentylaniline by HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

4-Cyclopentylaniline is a key building block in modern medicinal chemistry. As with any active pharmaceutical ingredient (API) precursor, rigorous confirmation of its identity and purity is a non-negotiable aspect of quality control and regulatory compliance. Impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) as the primary analytical technique against an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method for the comprehensive characterization of this compound. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and furnish the objective data necessary for informed method selection in a drug development setting.

The Analytical Challenge: Understanding this compound

This compound is a primary aromatic amine with a moderately non-polar cyclopentyl group. Its basic nature (due to the amine group) and aromaticity dictate the analytical strategy. Potential impurities can stem from various sources, including starting materials, by-products from synthesis (e.g., regioisomers like 2- or 3-cyclopentylaniline), degradation products (e.g., oxidation), and residual reagents.[1][2] A robust analytical method must be able to separate and detect these structurally similar compounds with high specificity and sensitivity.

Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

2.1 Rationale for Method Selection

HPLC is exceptionally well-suited for analyzing compounds like this compound that are non-volatile and possess chromophores (the benzene ring), making UV detection effective.[3][4] Coupling HPLC with a mass spectrometer provides an orthogonal detection method that is unparalleled for identity confirmation. Mass spectrometry offers molecular weight information and fragmentation patterns, which together serve as a definitive fingerprint for the analyte. The high sensitivity of modern MS detectors is also crucial for identifying and quantifying trace-level impurities, which is a key requirement of regulatory bodies.[5]

2.2 Causality in HPLC-MS Method Design

The selection of each parameter in an HPLC-MS method is a deliberate choice driven by the physicochemical properties of this compound.

  • Column Chemistry: A C18 (octadecylsilane) reversed-phase column is the logical starting point. The non-polar stationary phase will interact with the non-polar cyclopentyl group, providing good retention.

  • Mobile Phase: A mixture of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol is critical. The acidic modifier serves two purposes: it protonates the basic aniline moiety to [M+H]+, which is ideal for positive mode electrospray ionization (ESI), and it minimizes peak tailing by suppressing interactions between the basic analyte and residual acidic silanols on the silica-based column packing.[6]

  • Ionization Source: Electrospray Ionization (ESI) is the preferred technique for polar, basic compounds like anilines.[6][7][8] ESI is a soft ionization method that typically yields the protonated molecular ion [M+H]+, making mass spectra straightforward to interpret for identity confirmation.[9]

2.3 Detailed Experimental Protocol: HPLC-MS

This protocol is designed to be self-validating through the inclusion of a comprehensive System Suitability Test (SST).

Instrumentation:

  • HPLC System: A quaternary HPLC or UHPLC system with a UV/PDA detector.

  • Mass Spectrometer: A single quadrupole mass spectrometer equipped with an ESI source.

Reagents and Standards:

  • This compound reference standard (>99.5% purity).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µm Standard reversed-phase chemistry for non-polar interactions.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for ESI+ and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong organic solvent for elution.
Gradient 10% B to 95% B over 15 min Ensures elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 5 µL Balances sensitivity with potential for peak overload.

| UV Detection | 240 nm | Strong absorbance wavelength for the aniline chromophore. |

Mass Spectrometry Conditions:

Parameter Recommended Condition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 125 °C
Desolvation Temp. 350 °C
Desolvation Gas Nitrogen, 650 L/hr
Scan Range m/z 50 - 400

| Targeted Ion (SIM) | m/z 162.13 (for [C11H15N+H]+) |

System Suitability Test (SST): Before any sample analysis, the system's performance must be verified according to standards like the USP General Chapter <621>.[10][11][12]

  • Procedure: Make five replicate injections of a 0.1 mg/mL reference standard solution.

  • Acceptance Criteria:

    • Precision (RSD): The relative standard deviation (RSD) of the peak areas must be ≤ 2.0%.[13]

    • Tailing Factor (Tf): The tailing factor for the this compound peak must be ≤ 2.0.[13]

    • Theoretical Plates (N): A minimum of 2000 plates should be achieved to ensure column efficiency.

Sample Preparation & Analysis:

  • Prepare a stock solution of the this compound sample at 1.0 mg/mL in methanol.

  • Dilute to 0.1 mg/mL with the initial mobile phase composition (90% A: 10% B).

  • Inject into the HPLC-MS system after the SST has passed.

  • Identity Confirmation: The sample peak must have the same retention time (±2%) and the same primary mass ion (m/z 162.1) as the reference standard.

  • Purity Calculation: Purity is determined by the area percent method from the UV chromatogram. All impurity peaks at or above the reporting threshold (typically 0.05% as per ICH Q3A guidelines) should be reported.[2][5][14]

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

3.1 Rationale for Orthogonal Verification

Relying on a single analytical method, even one as powerful as HPLC-MS, carries risks. Co-elution of impurities with the main peak can mask their presence. An orthogonal method, which separates compounds based on a different chemical principle, provides a more complete and trustworthy purity profile.[15][16][17][18] GC-MS separates compounds based on their volatility and boiling point, a fundamentally different mechanism than the polarity-based separation of reversed-phase HPLC.[3] It is particularly effective for detecting volatile or non-polar impurities that might be poorly retained or unresolved in an HPLC system.

3.2 Detailed Experimental Protocol: GC-MS

Instrumentation:

  • A gas chromatograph with a split/splitless injector coupled to a mass spectrometer (EI source).

GC Conditions:

Parameter Recommended Condition Rationale
Column DB-5ms or HP-5ms, 30m x 0.25mm, 0.25µm A non-polar 5% phenyl-methylpolysiloxane column is a robust general-purpose column for a wide range of analytes.[19]
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good efficiency.
Inlet Temp. 250 °C Ensures rapid volatilization of the analyte.
Injection Mode Split (50:1) Prevents column overload from the concentrated main peak.

| Oven Program | 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | A temperature gradient is necessary to separate potential volatile impurities from the higher-boiling main analyte. |

MS Conditions: | Parameter | Recommended Condition | | :--- | :--- | | Ionization Mode | Electron Impact (EI) at 70 eV | Standard hard ionization technique that produces reproducible, library-searchable fragmentation patterns. | | Source Temp. | 230 °C | | Transfer Line | 280 °C | | Scan Range | m/z 35 - 400 |

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like Dichloromethane or MTBE. Note: Avoid protic solvents like methanol which can sometimes form artifacts with amines in a hot GC inlet.[20]

  • Inject 1 µL into the GC-MS system.

Performance Comparison and Data Interpretation

The data from both HPLC-MS and GC-MS should be synthesized to build a comprehensive purity profile.

dot graphdot digraph "Analytical_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

subgraph "cluster_0" { label = "Primary Analysis: HPLC-MS"; style = "rounded,filled"; fillcolor = "#E8F0FE"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_1" { label = "Orthogonal Verification: GC-MS"; style = "rounded,filled"; fillcolor = "#E6F4EA"; node [fillcolor="#FFFFFF"];

}

Final [label="Final Purity Report\n(Combined Data)", shape=document, fillcolor="#FBBC05", fontcolor="#202124"];

D -> Final [label="Confirm Identity\n& Purity"]; G -> Final [label="Confirm Orthogonal\nPurity"];

} } Caption: Comprehensive workflow for identity and purity confirmation.

Comparative Data Summary:

ParameterHPLC-MSGC-MS
Principle Polarity-based SeparationVolatility-based Separation
Identity Confirmation High (Retention Time + Accurate Mass)High (Retention Time + Fragmentation Pattern)
Sensitivity Excellent (sub-ng/mL)Very Good (pg-ng range)
Selectivity Excellent for polar/non-volatile impuritiesExcellent for volatile/non-polar impurities
Sample Prep Simple dilution in mobile phaseSimple dilution in organic solvent
Run Time ~20 minutes~20 minutes
Key Advantage Ideal for the primary analyte; soft ionization preserves molecular ion.Excellent for finding impurities missed by HPLC (e.g., residual solvents, volatile by-products).

dot graphdot digraph "Data_Logic" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_HPLC" { label="HPLC Data"; style=filled; color="#E8F0FE"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; RT [label="Retention Time (RT)"]; Area [label="Peak Area (%)"]; }

subgraph "cluster_MS" { label="Mass Spec Data"; style=filled; color="#FCE8E6"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; MZ [label="Mass-to-Charge (m/z)"]; }

Identity [label="Confirmed Identity", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity [label="Confirmed Purity", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

RT -> Identity [label="Matches\nReference"]; MZ -> Identity [label="Matches\nTheoretical"]; Area -> Purity [label="Meets\nSpecification"]; } } Caption: Logical combination of HPLC and MS data.

Conclusion

For the definitive confirmation of identity and purity of this compound, a dual-pronged approach is superior. HPLC-MS stands as the primary, indispensable technique, offering robust, sensitive, and specific analysis perfectly suited to the analyte's properties. It provides unambiguous identity confirmation through the combination of retention time and mass-to-charge ratio, along with precise purity assessment via UV detection.

However, to build a truly unimpeachable quality profile that adheres to the principles of modern drug development, orthogonal verification with GC-MS is strongly recommended. This secondary method provides a crucial safety net, ensuring that volatile or non-polar impurities, which might be overlooked by HPLC, are reliably detected. Together, these two methods form a self-validating system that provides the highest degree of confidence in the quality of this compound, satisfying both scientific rigor and regulatory expectations.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • USP General Chapter <621> Chromatography. U.S. Pharmacopeia. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Principles of electrospray ionization. Molecular & Cellular Proteomics. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. [Link]

  • GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Analytical Toxicology. [Link]

  • Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

A Senior Application Scientist’s Guide to Evaluating the Metabolic Stability of 4-Cyclopentylaniline In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical drug development, a thorough understanding of a compound's metabolic fate is not merely advantageous; it is fundamental. A candidate molecule's susceptibility to biotransformation dictates its bioavailability, half-life, and potential for toxicity, thereby shaping its entire clinical trajectory.[1] This guide provides an in-depth, comparative analysis of the two cornerstone in vitro methodologies for assessing the metabolic stability of a representative compound, 4-Cyclopentylaniline: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

This document moves beyond a simple recitation of protocols. It is designed for the discerning researcher, offering insights into the causal reasoning behind experimental choices and providing a framework for robust, self-validating study design. We will dissect each method, compare their outcomes, and translate the generated data into actionable intelligence for lead optimization.

Part 1: The Core Methodologies: A Comparative Overview

The liver is the primary site of drug metabolism, a process broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[2] The choice of an in vitro system depends on which of these processes are most critical to investigate for a given compound.

The Gatekeeper of Phase I: The Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes.[3] They are a rich source of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism.[3][4][5][6]

  • Principle of Operation: This assay measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of essential cofactors, primarily NADPH.[7][8] The rate of depletion is used to calculate the intrinsic clearance, a measure of the compound's inherent susceptibility to metabolism by Phase I enzymes.[9]

  • Strengths & Strategic Application:

    • High-Throughput & Cost-Effective: The relative simplicity and robustness of the assay make it ideal for early-stage drug discovery, allowing for the rapid screening and ranking of large numbers of compounds.[3]

    • Phase I Focus: It provides a clear, specific assessment of a compound's vulnerability to CYP-mediated metabolism.

  • Inherent Limitations:

    • Incomplete Metabolic Picture: Microsomes lack the full complement of metabolic enzymes, notably the Phase II conjugation enzymes (e.g., UGTs, SULTs) and active transporters.[10][11] This can lead to an underestimation of total hepatic clearance for compounds that undergo significant Phase II metabolism.

The Gold Standard: The Hepatocyte Stability Assay

Cryopreserved or fresh hepatocytes represent the most physiologically relevant in vitro model. These intact cells contain the complete suite of hepatic drug-metabolizing enzymes (Phase I and II) and cofactors in their proper cellular arrangement, along with functional uptake and efflux transporters.[10][11][12][13]

  • Principle of Operation: Similar to the microsomal assay, this method tracks the disappearance of the parent compound over time. However, the incubation is performed with a suspension of viable hepatocytes.[10]

  • Strengths & Strategic Application:

    • Comprehensive Metabolic Profiling: This "gold standard" assay accounts for the interplay between metabolic pathways (Phase I and II) and membrane transport, providing a more accurate prediction of in vivo hepatic clearance.[10][14]

    • Mechanistic Insights: It can reveal if poor membrane permeability is limiting a compound's access to metabolic enzymes, an insight impossible to gain from microsomal assays.[10]

  • Inherent Limitations:

    • Lower Throughput & Higher Cost: The assay is more technically demanding, time-consuming, and expensive due to the cost and handling requirements of quality hepatocytes.

    • Complexity: Data interpretation can be more complex, as clearance is a function of permeability, metabolism, and potential transporter interactions.

Part 2: Detailed Experimental Protocols

Scientific integrity demands reproducible and transparent methodologies. The following protocols are presented as self-validating systems, including necessary controls and clear procedural steps.

Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to determine the rate of Phase I metabolism of this compound.

A. Materials & Reagents

  • This compound (Test Article)

  • Pooled Human Liver Microsomes (HLM)

  • Verapamil, Dextromethorphan (High-Turnover Controls)

  • Warfarin (Low-Turnover Control)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (e.g., Tolbutamide)

  • DMSO (for stock solutions)

B. Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis P1 Prepare 10 mM stock of this compound & Controls in DMSO P2 Thaw Human Liver Microsomes (HLM) on ice P3 Prepare NADPH Regenerating System I1 Pre-warm HLM and Buffer to 37°C P3->I1 I2 Add Test Compound (final conc. 1 µM) to HLM mixture I1->I2 I3 Initiate Reaction by adding pre-warmed NADPH system I2->I3 I4 Sample at Time Points (0, 5, 15, 30, 45 min) I3->I4 A1 Quench reaction by adding sample to ice-cold ACN with Internal Standard I4->A1 A2 Vortex & Centrifuge (10,000 x g) to precipitate protein A1->A2 A3 Transfer supernatant for LC-MS/MS analysis A2->A3 A4 Quantify remaining parent compound relative to T=0 A3->A4 G cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_analysis Sample Processing & Analysis P1 Prepare 1 µM working solution of this compound & Controls in Medium P2 Rapidly thaw cryopreserved hepatocytes at 37°C P3 Determine cell viability & density; Dilute to 1 x 10^6 cells/mL I1 Pre-warm compound solutions and cell suspension P3->I1 I2 Combine equal volumes of compound and cell suspension (final 0.5 x 10^6 cells/mL) I1->I2 I3 Incubate on orbital shaker to keep cells in suspension I2->I3 I4 Sample at Time Points (0, 15, 30, 60, 120 min) I3->I4 A1 Quench reaction by adding sample to ice-cold ACN with Internal Standard I4->A1 A2 Vortex & Centrifuge (10,000 x g) to pellet cell debris & protein A1->A2 A3 Transfer supernatant for LC-MS/MS analysis A2->A3 A4 Quantify remaining parent compound relative to T=0 A3->A4 G Start Obtain CLint Data for this compound Microsome_CL Microsomal CLint Start->Microsome_CL Hepatocyte_CL Hepatocyte CLint Start->Hepatocyte_CL Compare Compare CLint Values (Microsomes vs. Hepatocytes) Microsome_CL->Compare Hepatocyte_CL->Compare Similar CLint (Hep) ≈ CLint (Micro) Compare->Similar Similar Different CLint (Hep) >> CLint (Micro) Compare->Different Different Conclusion1 Conclusion: Metabolism is primarily Phase I (CYP-mediated) Similar->Conclusion1 Conclusion2 Conclusion: Significant contribution from Phase II enzymes and/or transporters Different->Conclusion2 Action1 Action: Proceed with standard lead optimization for CYP stability. Conclusion1->Action1 Action2 Action: Initiate metabolite ID studies to pinpoint Phase II conjugation sites. Prioritize SAR to block these sites. Conclusion2->Action2

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Cyclopentylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-Cyclopentylaniline (CAS No. 20029-53-2). As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their final disposition. Adherence to these protocols is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This guide is structured to provide a deep, logical understanding of the necessary precautions and the scientific rationale behind them.

Section 1: Hazard Profile of this compound—Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is an aromatic amine, a class of compounds known for potential toxicity.[1] Its specific hazards dictate the stringent disposal requirements.[2]

The Globally Harmonized System (GHS) classification for this compound provides a clear, quantitative summary of its primary risks.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Category Hazard Statement GHS Pictogram
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Warning
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Warning
Serious Eye Damage/Eye Irritation Category 2A H319: Causes serious eye irritation Warning
Specific Target Organ Toxicity, Single Exposure (Respiratory) Category 3 H335: May cause respiratory irritation Warning

Source: PubChem CID 11816021[2]

Scientist's Note: The hazards associated with this compound are significant. Skin and eye irritation necessitates the use of robust Personal Protective Equipment (PPE), while its oral toxicity and respiratory irritation highlight the need for careful handling to prevent ingestion and inhalation.[2][3] Many related aromatic amines are also recognized as being harmful to aquatic life with long-lasting effects, making environmental containment a top priority.[1]

Section 2: The Core Principle—Segregation and Containment

The cornerstone of safe chemical waste management is meticulous segregation. Improperly mixed waste streams can lead to violent chemical reactions, the generation of toxic gases, or fire.

Critical Incompatibilities for this compound Waste:

  • Strong Oxidizing Agents: Do not mix with peroxides, perchlorates, permanganates, nitrates, or halogens (chlorine, bromine). Aniline compounds can react violently with these substances.[4]

  • Strong Acids: Avoid mixing with acids such as hydrochloric, sulfuric, or nitric acid.[4]

  • Nitrites and Nitrous Acid: Contact with nitrites, nitrates, or nitrous acid can lead to the formation of carcinogenic nitrosamines.

Rationale: The amine functional group in this compound is susceptible to oxidation and can act as a base, leading to exothermic and potentially explosive reactions. Segregating this waste stream is a non-negotiable safety protocol.

Section 3: Step-by-Step Disposal Protocol

This protocol outlines the procedures for handling various forms of this compound waste.

Required Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following PPE is worn:

  • Gloves: Nitrile or neoprene gloves.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A chemically resistant lab coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[5] If there is a risk of aerosol generation outside of a hood, a respirator may be required based on your institution's safety assessment.

Disposal of Unused or Surplus this compound
  • Do Not Attempt Neutralization: Chemical neutralization of aromatic amines can be complex and may generate more hazardous byproducts.

  • Package for Disposal: Keep the compound in its original, clearly labeled container if possible. If transferring, use a new, chemically compatible container (e.g., amber glass).

  • Label as Hazardous Waste: Affix your institution's hazardous waste tag to the container. The label must clearly state:

    • "Hazardous Waste"

    • "this compound"

    • Primary Hazards: "Toxic," "Irritant"

  • Store for Pickup: Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[6]

Disposal of Contaminated Labware and Materials

This category includes items like pipette tips, contaminated gloves, absorbent paper, and reaction vials.

  • Solid Waste:

    • Collect all contaminated solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • Label the container clearly as "Hazardous Waste - this compound Contaminated Debris."

    • Keep the container sealed when not in use.[6]

  • Contaminated "Sharps":

    • Needles, scalpels, or any other sharp items must be placed in a designated sharps container.

    • This container must also be labeled for hazardous chemical contamination.

  • Contaminated Glassware (for disposal):

    • Place broken or disposable glassware into a puncture-resistant "Glass Waste" box.

    • This box must be clearly labeled as containing chemically contaminated glass.

Decontamination of Reusable Glassware
  • Initial Rinse: Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood.

    • Crucial Step: This first rinseate is considered hazardous waste.[6] It must be collected in a designated "Halogenated" or "Non-Halogenated" solvent waste container, depending on your facility's waste streams.

  • Subsequent Rinses: For highly toxic materials, the first three rinses must be collected as hazardous waste.[6]

  • Final Wash: After the solvent rinses, the glassware can typically be washed with soap and water as usual.

Section 4: Waste Stream Management Workflow

Properly managing waste from the point of generation to its final pickup is essential. The following diagram illustrates the decision-making process for segregating this compound waste.

G cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_containers Segregated Waste Containers cluster_final Final Disposition start This compound Waste Generated is_liquid Liquid or Solid? start->is_liquid liquid_waste Liquid Waste: - Unused Product - Solvent Rinsate is_liquid->liquid_waste Liquid solid_waste Solid Waste: - Contaminated PPE - Weigh Boats - Absorbent Paper is_liquid->solid_waste Solid pickup Store in Satellite Accumulation Area for EHS Pickup & Incineration liquid_waste->pickup solid_waste->pickup is_sharp is_sharp solid_waste->is_sharp Is it sharp? sharps_waste Sharps Waste: - Contaminated Needles sharps_waste->pickup is_sharp->solid_waste No is_sharp->sharps_waste Yes

Caption: Waste disposal decision tree for this compound.

Section 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: If the material is near any ignition sources, extinguish them if it is safe to do so.

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operating correctly.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit to absorb the spilled liquid.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a sealable, labeled container. This material is now hazardous waste and must be disposed of according to the protocols in Section 3.3.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste. Follow with a soap and water wash.

  • Seek Medical Attention: If there has been any personal exposure, wash the affected skin area thoroughly with soap and water for at least 15 minutes and seek immediate medical attention.[3] For eye contact, flush with copious amounts of water for at least 15 minutes.[3]

The proper disposal of this compound is a multi-step process that demands careful planning and execution. By understanding its inherent hazards, practicing meticulous segregation, following established handling protocols, and being prepared for emergencies, we can ensure a safe laboratory environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they represent the final authority on waste disposal procedures at your location.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11816021, this compound. Retrieved from [Link]

  • Korobochkin, V. V., et al. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Transactions on Ecology and The Environment, Vol 192. Retrieved from [Link]

  • Verma, P., & Asnani, A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • Mikrolab. (2019). Aromatic Amine Cleaning/Developing Solution Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142481, N-Cyclopentylaniline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aniline. Retrieved from [Link]

Sources

Essential Personal Protective Equipment and Handling Protocols for 4-Cyclopentylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical handling in a laboratory setting demands a meticulous approach to safety. This guide provides an in-depth operational plan for the safe use of 4-Cyclopentylaniline, a compound requiring careful management due to its potential health hazards. The following protocols are designed for researchers, scientists, and drug development professionals to ensure a secure working environment and responsible disposal.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with several GHS hazard statements, indicating its potential to cause significant harm upon exposure.[1]

Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Data sourced from PubChem CID 11816021[1]

These classifications underscore the critical need for a comprehensive personal protective equipment (PPE) strategy to mitigate risks of oral, dermal, and respiratory exposure. Aromatic amines as a class of compounds are known to pose health risks, including potential carcinogenicity and mutagenicity, necessitating stringent handling protocols.[2][3]

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.

Eye and Face Protection: The First Line of Defense
  • Requirement: Chemical safety goggles and, in situations with a high risk of splashing, a full-face shield worn over the goggles.[4][5]

  • Causality: this compound is a serious eye irritant.[1] Standard safety glasses do not provide a sufficient seal to protect against splashes or vapors. Chemical goggles with baffled airways are essential to prevent direct contact with the eyes.[5] A face shield offers an additional layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Absorption
  • Gloves:

    • Requirement: Wear chemical-resistant gloves, such as nitrile or neoprene.[6] It is highly recommended to wear two pairs of gloves ("double-gloving"), especially during procedures with a higher risk of contamination.[7][8]

    • Causality: This compound causes skin irritation.[1] Aromatic amines can be absorbed through the skin.[7] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.[7][8] Gloves should be inspected for any signs of degradation or punctures before each use and changed regularly, typically every 30 to 60 minutes, or immediately if contaminated.[7][8]

  • Protective Clothing:

    • Requirement: A chemical-resistant laboratory coat with long sleeves and a solid front is mandatory.[6][8] For larger quantities or operations with a significant splash risk, a chemical-resistant apron worn over the lab coat is advised.[4][5] Long pants and closed-toe shoes are required at all times in the laboratory.[6][9]

    • Causality: This prevents accidental skin contact from spills or splashes. The lab coat should be buttoned to provide full coverage. Pant legs should be worn outside of footwear to prevent chemicals from running into shoes.[5]

Respiratory Protection: Safeguarding Against Inhalation
  • Requirement: All handling of this compound that may generate vapors, dust, or aerosols must be conducted in a certified chemical fume hood.[6][9]

  • Causality: this compound may cause respiratory irritation.[1] A fume hood provides local exhaust ventilation, capturing contaminants at the source and preventing them from entering the laboratory air, thereby protecting the user from inhalation exposure.[6][9] The sash of the fume hood should be kept as low as possible.

Step-by-Step Handling and Operational Plan

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Preparation and Pre-Handling Checklist
  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.

  • Information Review: Read and understand the Safety Data Sheet (SDS) for this compound.[6]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the airflow is adequate.[9]

  • PPE Inspection: Inspect all PPE for damage before donning.[9]

  • Spill Kit Accessibility: Confirm that a spill kit appropriate for aromatic amines is readily available.

Experimental Workflow: A Self-Validating System

Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Prep 1. Don PPE (Double Gloves, Goggles, Lab Coat) Area_Prep 2. Prepare Fume Hood (Line with absorbent pads) Weigh 3. Weigh/Measure (Inside fume hood) Area_Prep->Weigh Reaction 4. Perform Reaction (Maintain sash height) Decon 5. Decontaminate Glassware (Rinse with appropriate solvent) Reaction->Decon Waste 6. Segregate Waste (Labeled, sealed containers) Decon->Waste Doff 7. Doff PPE (Remove outer gloves first) Waste->Doff Wash 8. Wash Hands Thoroughly Doff->Wash

Caption: Step-by-step workflow for handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.[2][3]

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, absorbent pads, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.[10] Do not mix this waste with other waste streams.[11]

  • Container Management: Ensure the waste container is compatible with aromatic amines and is kept closed when not in use.[10]

  • Disposal Protocol: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[10][12]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or exposure.

ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[8][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
Small Spill Alert others in the area. Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or sand.[10] Collect the absorbed material into a sealed container for hazardous waste disposal.[10] Clean the spill area with a decontamination solution.
Large Spill Evacuate the immediate area and alert your supervisor and EHS office.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the diligent application of established safety protocols. By integrating these expert-validated procedures into your daily laboratory practice, you contribute to a robust safety culture that protects yourself, your colleagues, and the integrity of your research. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet before commencing work.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Cyclopentylaniline. PubChem. Retrieved from [Link]

  • Clemson University. (2022). Personal Protective Equipment (PPE) for Homeowner Pesticide Usage. Home & Garden Information Center. Retrieved from [Link]

  • Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • University of Wyoming. (n.d.). Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal. Retrieved from [Link]

  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]

  • University of California, San Diego. (2024). Handling Antineoplastic or Investigational New Drugs. Retrieved from [Link]

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